2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-(4-fluorophenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClFN2/c13-12-9(7-15)3-6-11(16-12)8-1-4-10(14)5-2-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYNNRPTVYPCCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378678 | |
| Record name | 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31776-83-7 | |
| Record name | 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 31776-83-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-6-(4-fluorophenyl)nicotinonitrile, a key intermediate in the development of various pharmacologically active compounds. This document details a robust and efficient synthetic methodology, grounded in the principles of modern cross-coupling chemistry. The primary audience for this guide includes researchers, medicinal chemists, and process development scientists. The synthesis hinges on a regioselective Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This guide will elaborate on the strategic selection of starting materials, the rationale behind the chosen reaction conditions, and a detailed, step-by-step experimental protocol. Furthermore, it will delve into the mechanistic underpinnings of the key transformation, provide expected analytical data for product validation, and outline essential safety considerations.
Introduction and Strategic Overview
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. The presence of the chloro, cyano, and fluorophenyl moieties provides a versatile scaffold for further chemical modifications, making it a valuable building block for the synthesis of a diverse range of therapeutic agents. The strategic challenge in synthesizing this molecule lies in the selective introduction of the 4-fluorophenyl group onto the pyridine core, while retaining the chlorine atom at the 2-position for subsequent functionalization.
This guide focuses on a synthetic approach centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy is favored due to its high functional group tolerance, generally high yields, and the commercial availability of the required starting materials. The proposed synthetic pathway commences with the readily available 2,6-dichloronicotinonitrile and couples it with 4-fluorophenylboronic acid. The regioselectivity of this reaction is a critical aspect that will be discussed in detail.
Synthetic Pathway and Core Methodology
The synthesis of this compound can be efficiently achieved in a single, pivotal step from commercially available precursors. The overall transformation is depicted below:
Caption: Overall Synthetic Transformation.
Synthesis of the Starting Material: 2,6-Dichloronicotinonitrile
While 2,6-dichloronicotinonitrile is commercially available, for completeness, a common laboratory-scale synthesis involves the dehydration and chlorination of 2,6-dihydroxynicotinamide. A more direct route starts from 2,6-dichloronicotinamide, which is treated with a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the desired nitrile.[1]
Core Synthesis: Regioselective Suzuki-Miyaura Cross-Coupling
The cornerstone of this synthesis is the regioselective Suzuki-Miyaura cross-coupling of 2,6-dichloronicotinonitrile with 4-fluorophenylboronic acid. The reaction selectively substitutes the chlorine atom at the 6-position of the pyridine ring. This regioselectivity can be attributed to the steric hindrance at the 2-position, which is flanked by the nitrogen atom and the cyano group, making the 6-position more accessible for the catalytic cycle.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Suzuki-Miyaura coupling reactions for similar substrates.[2][3][4]
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 2,6-Dichloronicotinonitrile | C₆H₂Cl₂N₂ | 173.00 | 1.73 g | 10.0 |
| 4-Fluorophenylboronic acid | C₆H₆BFO₂ | 139.92 | 1.68 g | 12.0 |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 347 mg | 0.3 (3 mol%) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20.0 |
| Toluene | C₇H₈ | 92.14 | 50 mL | - |
| Water | H₂O | 18.02 | 10 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Equipment:
-
100 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas (Nitrogen or Argon) supply
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To the 100 mL three-necked round-bottom flask, add 2,6-dichloronicotinonitrile (1.73 g, 10.0 mmol), 4-fluorophenylboronic acid (1.68 g, 12.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).
-
Inert Atmosphere: Equip the flask with a reflux condenser and an inert gas inlet. Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add toluene (50 mL) and a solution of potassium carbonate (2.76 g, 20.0 mmol) in water (10 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (30 mL). Separate the organic layer, and wash it with brine (2 x 30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
Caption: Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2,6-dichloronicotinonitrile to form a Pd(II) complex. This step is generally considered rate-determining and occurs preferentially at the more sterically accessible 6-position.
-
Transmetalation: The boronic acid, activated by the base, transfers its aryl group (4-fluorophenyl) to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, this compound, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Analytical Data:
| Property | Value |
| Molecular Formula | C₁₂H₆ClFN₂[5] |
| Molecular Weight | 232.64 g/mol [5] |
| Appearance | White to off-white solid |
| ¹H NMR | Expected signals for the aromatic protons on the pyridine and fluorophenyl rings. |
| ¹³C NMR | Expected signals for the carbon atoms of the pyridine and fluorophenyl rings, and the nitrile carbon. |
| Mass Spectrometry (MS) | [M+H]⁺ at m/z 233.03 |
Note: Specific NMR chemical shifts will depend on the deuterated solvent used.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
This compound: This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5] May cause respiratory irritation.[5]
-
2,6-Dichloronicotinonitrile: Acutely toxic and an irritant.
-
4-Fluorophenylboronic acid: Irritant.
-
Tetrakis(triphenylphosphine)palladium(0): Sensitizer and irritant.
-
Toluene: Flammable liquid and vapor, and can cause skin and eye irritation.
-
Potassium Carbonate: Causes serious eye irritation.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheets (SDS) for each reagent.
Conclusion
The synthesis of this compound via a regioselective Suzuki-Miyaura cross-coupling reaction represents an efficient and reliable method for obtaining this valuable synthetic intermediate. The protocol detailed in this guide is robust and scalable, providing a solid foundation for researchers in drug discovery and development. The mechanistic understanding of the catalytic cycle allows for informed optimization of reaction conditions to achieve high yields and purity. As with all chemical syntheses, adherence to strict safety protocols is paramount.
References
- Organic Syntheses. (n.d.). 2-chloronicotinonitrile.
- PubChem. (n.d.). This compound.
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Kakadiya, et al. (2024). Synthesis and screening of 2-amino-6-aryl nicotinonitriles.
- MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.
- MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
- SpectraBase. (n.d.). 2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile.
- Organic Syntheses. (n.d.). nicotinonitrile.
- PubChemLite. (n.d.). 2-chloro-6-(4-chlorophenyl)nicotinonitrile (C12H6Cl2N2).
- Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
- National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- PubMed. (n.d.). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.
- PubMed. (n.d.). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling.
- ResearchGate. (n.d.). Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline.
- ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and....
- Semantic Scholar. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- PubMed. (2024). Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization.
- ResearchGate. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- National Center for Biotechnology Information. (n.d.). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation.
- ResearchGate. (n.d.). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline..
- Google Patents. (n.d.). CN103626697B - A kind of preparation method of the cyanopyridine of 2 chlorine, 4 trifluoromethyl 3.
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An In-depth Technical Guide to 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
2-Chloro-6-(4-fluorophenyl)nicotinonitrile is a substituted pyridine derivative that holds significant potential as a key intermediate in the synthesis of complex organic molecules. Its unique arrangement of functional groups—a reactive chloro substituent, a versatile cyano group, and a fluorinated phenyl ring—makes it an attractive scaffold for the development of novel compounds in medicinal chemistry and materials science. The pyridine core is a ubiquitous motif in pharmaceuticals, and the specific substitution pattern of this molecule offers multiple avenues for chemical modification, allowing for the fine-tuning of physicochemical and biological properties. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, and an analysis of its reactivity and spectral characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-6-(4-fluorophenyl)pyridine-3-carbonitrile | [1] |
| CAS Number | 31776-83-7 | [1] |
| Molecular Formula | C₁₂H₆ClFN₂ | [1] |
| Molecular Weight | 232.64 g/mol | [1] |
| Appearance | Solid, typically white to off-white or yellow amorphous powder | |
| Melting Point | 173-176 °C | |
| Boiling Point | 373.3 ± 42.0 °C (Predicted) | |
| Density | 1.37 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Low solubility in water; Soluble in common organic solvents such as dichloromethane and chloroform. | |
| InChIKey | VJYNNRPTVYPCCS-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is highly valued in modern organic synthesis for its reliability and tolerance of various functional groups. The proposed synthesis involves two key steps: the regioselective Suzuki coupling of a dichlorinated pyridine precursor, followed by dehydration of the resulting amide to the target nitrile.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the title compound.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 2-Chloro-6-(4-fluorophenyl)nicotinamide
This step employs a regioselective Suzuki coupling. The choice of a specialized palladium catalyst, such as a phosphinous acid-ligated catalyst (e.g., PXPd2), is crucial for achieving high regioselectivity and yield, particularly when coupling with less reactive chloro-heterocycles.[2]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dichloronicotinamide (1.0 eq), 4-fluorophenylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Solvent and Catalyst Addition: Add reagent-grade methanol as the solvent. Subsequently, add the palladium catalyst (e.g., PXPd2, 1-2 mol%).
-
Reaction Conditions: Stir the mixture at reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-6-(4-fluorophenyl)nicotinamide.
Step 2: Dehydration to this compound
The conversion of the primary amide to a nitrile is a standard transformation, often accomplished with a strong dehydrating agent like phosphorus oxychloride (POCl₃).
-
Reaction Setup: In a fume hood, dissolve the 2-chloro-6-(4-fluorophenyl)nicotinamide (1.0 eq) from the previous step in phosphorus oxychloride (POCl₃, used as both reagent and solvent) at 0 °C.
-
Reaction Conditions: Slowly warm the mixture to reflux and maintain the temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Workup and Isolation: Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield the final product, this compound.
Spectroscopic and Analytical Characterization
While comprehensive experimental spectra for this specific compound are not widely available in the public domain, its structure allows for reliable prediction of its key spectral features.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be characterized by signals in the aromatic region, corresponding to the protons on the pyridine and fluorophenyl rings.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 (Pyridine) | ~8.2 - 8.4 | Doublet | ~8.0 |
| H-5 (Pyridine) | ~7.8 - 8.0 | Doublet | ~8.0 |
| H-2', H-6' (Phenyl) | ~8.0 - 8.2 | Multiplet (dd) | |
| H-3', H-5' (Phenyl) | ~7.2 - 7.4 | Multiplet (t) |
Predictions are based on typical chemical shifts for 2,3,6-trisubstituted pyridines and 4-substituted fluorobenzenes.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will show 12 distinct signals, corresponding to each unique carbon atom in the molecule. The carbon attached to the fluorine will exhibit a large C-F coupling constant.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=N (Nitrile) | ~115 - 118 |
| C-F (Phenyl) | ~163 - 166 (d, ¹JCF ≈ 250 Hz) |
| C-Cl (Pyridine) | ~150 - 153 |
| Aromatic Carbons | ~120 - 160 |
Predictions are based on standard chemical shift ranges for substituted pyridines and fluorobenzenes.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by characteristic absorptions from its functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile stretch) | ~2220 - 2240 | Strong, sharp |
| C-F (Aryl-fluoride stretch) | ~1200 - 1250 | Strong |
| C-Cl (Aryl-chloride stretch) | ~1000 - 1100 | Medium-Strong |
| C=C, C=N (Aromatic ring stretch) | ~1450 - 1600 | Multiple, variable |
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 232, with a characteristic M+2 isotope peak at m/z 234 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.
Expected Fragmentation Pathways:
-
Loss of a chlorine radical (•Cl) to give a fragment at m/z 197.
-
Loss of HCN from the pyridine ring.
-
Fragmentation of the fluorophenyl ring.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by its three main functional components, making it a versatile synthetic intermediate.
Caption: Key reactive sites and potential transformations.
-
The 2-Chloro Substituent: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing nature of the ring nitrogen and the cyano group. This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, which is a cornerstone of library synthesis in drug discovery. Furthermore, the chloro group can participate in various palladium-catalyzed cross-coupling reactions.
-
The 3-Cyano Group: The nitrile functionality is a versatile synthetic handle. It can be hydrolyzed to the corresponding amide or carboxylic acid, reduced to a primary amine, or undergo addition reactions with organometallic reagents like Grignard reagents to form ketones.
-
The 4-Fluorophenyl Ring: The fluorine atom on the phenyl ring can influence the molecule's electronic properties and metabolic stability. While generally less reactive than the chloro-substituted pyridine, the fluorophenyl ring can undergo electrophilic aromatic substitution, primarily at the positions ortho to the fluorine.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions by trained personnel in a laboratory setting.
-
Hazard Statements: Based on aggregated GHS data, this compound is classified as:
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its trifunctional nature provides a rich platform for the development of novel compounds with potential applications in pharmaceuticals and materials science. Understanding its physicochemical properties, reactivity, and a reliable synthetic route, as outlined in this guide, is essential for unlocking its full potential in research and development.
References
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- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12536409, 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile.
- Guram, A. S., & Bei, X. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters.
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- ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts.
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- MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.
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- ResearchGate. (2020). FTIR Spectrum of 2-chloro-6-methyl pyridine.
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2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile CAS number 31776-83-7
An In-depth Technical Guide to 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile (CAS: 31776-83-7)
Foreword for the Advanced Researcher
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals working with this compound. Eschewing a conventional template, this guide is structured to mirror the workflow of a senior scientist—from foundational properties and synthesis to its application as a pivotal scaffold for novel chemical entities. The narrative emphasizes the rationale behind experimental choices, providing not just protocols but the strategic thinking that underpins them. Every piece of technical data and procedural guidance is grounded in authoritative sources to ensure reliability and reproducibility.
Core Compound Identity and Physicochemical Profile
This compound is a substituted pyridinonitrile, a class of heterocyclic compounds of significant interest in systemic and medicinal chemistry. Its structure is characterized by a pyridine ring functionalized with a chloro group at the 2-position, a cyano group at the 3-position, and a 4-fluorophenyl substituent at the 6-position. This specific arrangement of functional groups makes it an exceptionally versatile and reactive intermediate.
The chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution, providing a straightforward handle for introducing a wide array of functional moieties. The nitrile group is a valuable synthetic precursor, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or utilized in cycloaddition reactions to construct more complex heterocyclic systems[1]. The 4-fluorophenyl group often enhances biological activity and metabolic stability in derivative compounds.
Caption: Chemical Structure of the Topic Compound.
Key Physicochemical Data
The following table summarizes the essential properties of this compound, compiled from supplier technical data sheets and chemical databases.
| Property | Value | Source(s) |
| CAS Number | 31776-83-7 | [2][3][4] |
| Molecular Formula | C₁₂H₆ClFN₂ | [2][4] |
| Molecular Weight | 232.64 g/mol | [2][4] |
| Appearance | Yellow amorphous powder | [4] |
| Melting Point | 172-178 °C | [4] |
| Purity | ≥ 99% (HPLC) | [4] |
| Storage Conditions | 0-8°C, in a cool, well-ventilated place | [4][5] |
Synthesis and Mechanistic Considerations
The synthesis of 2-chloronicotinonitrile derivatives is a cornerstone of heterocyclic chemistry. While multiple routes exist, a prevalent and robust strategy involves the chlorination of a corresponding 2-pyridone precursor. This transformation is typically achieved using a potent chlorinating and dehydrating agent such as phosphorus oxychloride (POCl₃).
Conceptual Synthetic Workflow
The logical pathway to the target compound involves the construction of the core pyridone ring followed by functional group manipulation. A plausible approach, adapted from established methodologies for similar structures, is outlined below.
Caption: Plausible Synthetic Pathway.
Field-Proven Experimental Protocol: Chlorination of Pyridone Intermediate
This protocol describes the critical chlorination step. The choice of phosphorus oxychloride is deliberate; it effectively converts the pyridone tautomer into the desired 2-chloro derivative while also serving as a dehydrating agent. The reaction must be performed under anhydrous conditions as POCl₃ reacts violently with water.
Prerequisites:
-
All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction should be conducted in a well-ventilated fume hood.
Step-by-Step Methodology:
-
Reaction Setup: In a dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend the pyridone intermediate, 6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, approx. 3.0-5.0 eq) to the flask. The reagent can serve as the solvent, or a high-boiling inert solvent can be used. This addition should be done slowly at room temperature.
-
Heating: Heat the reaction mixture to reflux (typically 100-110 °C) for a period of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature. With extreme caution, slowly pour the reaction mixture onto crushed ice in a separate beaker. This step is highly exothermic and will release HCl gas.
-
Neutralization & Extraction: The acidic aqueous mixture is then neutralized with a base (e.g., saturated sodium bicarbonate solution or dilute sodium hydroxide) until it reaches a neutral or slightly basic pH. The resulting solid precipitate is the crude product.
-
Purification: Filter the solid, wash it with cold water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or dioxane) to yield the final product with high purity[6].
Applications in Research and Drug Development
This compound is not typically an end-product but rather a high-value starting material. Its utility stems from the strategic placement of its functional groups, which allows for the systematic development of compound libraries for screening.
Caption: Application pathways from the core scaffold.
-
Pharmaceutical Development: This compound is a crucial intermediate in synthesizing molecules for targeted therapies. Research has shown that derivatives of nicotinonitrile exhibit significant biological activities. For instance, various substituted nicotinonitriles have demonstrated antiproliferative and cytotoxic effects against human cancer cell lines, including liver (HepG2), breast (MCF-7), and colon (HCT-116) cancers[7][8]. The core structure is also used to develop drugs targeting neurological disorders[4]. Some cyanopyridine derivatives have been identified as inhibitors of Pim-1 kinase, an enzyme implicated in cancer cell survival[8].
-
Agrochemicals: It serves as a building block in the formulation of modern herbicides and pesticides, contributing to crop protection and yield enhancement[4].
-
Material Science: The unique electronic and structural properties of the molecule are being explored for creating advanced materials, including specialized polymers and functional coatings[4].
-
Fluorescent Probes: The inherent structure can be modified to develop fluorescent probes for biological imaging applications, which can help in visualizing complex cellular processes[4].
Safety, Handling, and Storage Protocol
As a reactive chemical intermediate, this compound requires careful handling. The following information is synthesized from aggregated GHS data and Safety Data Sheets (SDS).
Hazard Identification
The compound is classified as hazardous. The primary risks are associated with ingestion, skin contact, and eye contact.
| Hazard Class | GHS Classification | H-Statement |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation[2] |
| Acute Toxicity, Dermal | Warning | H312: Harmful in contact with skin (20% of notifications)[2] |
| Acute Toxicity, Inhalation | Warning | H332: Harmful if inhaled (20% of notifications)[2] |
Safe Handling and Personal Protective Equipment (PPE)
A self-validating safety protocol involves engineering controls and appropriate PPE to minimize exposure.
Workflow for Safe Handling:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested[5].
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[5].
-
Skin and Body Protection: Wear a lab coat and ensure no skin is exposed.
-
-
Hygiene Practices: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the laboratory area[5].
-
Spill & Disposal: In case of a spill, prevent dust formation. Sweep up the material and place it in a suitable, labeled container for disposal. Dispose of contents/container to an approved waste disposal plant[5][9].
First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[9].
-
If on Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice[5].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice[5].
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell[5].
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- Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors. National Institutes of Health (NIH). [Link]
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An In-depth Technical Guide to 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile, a pivotal heterocyclic building block in the synthesis of a wide array of biologically active molecules. As a Senior Application Scientist, this document aims to deliver not just procedural steps but also the underlying scientific rationale to empower researchers in their quest for novel therapeutics.
Core Molecular Attributes
This compound is a substituted pyridine derivative characterized by the presence of a chloro, a fluoro-substituted phenyl, and a nitrile group. These functionalities impart unique reactivity and properties to the molecule, making it a versatile scaffold in medicinal chemistry.
| Property | Value | Source |
| Molecular Weight | 232.64 g/mol | [1] |
| Molecular Formula | C₁₂H₆ClFN₂ | [1] |
| CAS Number | 31776-83-7 | [1] |
| IUPAC Name | 2-chloro-6-(4-fluorophenyl)pyridine-3-carbonitrile | [1] |
| Melting Point | 172-178 ºC | |
| Appearance | Yellow amorphous powder |
Synthesis and Mechanistic Insights
A common approach involves the condensation of a chalcone or a related precursor with a cyanating agent, followed by cyclization and subsequent chlorination.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
The Role in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a versatile intermediate in the synthesis of high-value pharmaceutical compounds. The nitrile group can serve as a precursor for various functional groups, and the chloro substituent is an excellent leaving group for nucleophilic substitution reactions.
Nicotinonitrile derivatives have demonstrated a wide range of biological activities, including but not limited to:
-
Antiproliferative Agents: The core structure is found in compounds investigated for their potential to inhibit cancer cell growth.[2]
-
Antimicrobial Agents: Modifications of the nicotinonitrile scaffold have led to the development of compounds with antibacterial and antifungal properties.[3]
-
Kinase Inhibitors: The pyridine core can act as a hinge-binding motif in various kinase inhibitors, a critical class of drugs in oncology.
-
Cardiovascular Agents: Certain derivatives have been explored for their potential in treating cardiovascular diseases.
The presence of the 4-fluorophenyl group is also significant. The fluorine atom can enhance metabolic stability and binding affinity to target proteins through favorable electrostatic interactions.
Experimental Protocols and Analytical Characterization
A self-validating system of protocols is essential for ensuring the quality and purity of this compound for research and development purposes.
Purification Protocol: Recrystallization
Rationale: Recrystallization is a robust method for purifying solid organic compounds based on their differential solubility in a hot versus a cold solvent.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for this class of compounds include ethanol, isopropanol, or toluene.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Purification Workflow Diagram
Caption: Step-by-step workflow for the purification of this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the molecule. The aromatic protons and carbons will exhibit characteristic chemical shifts and coupling patterns.
High-Performance Liquid Chromatography (HPLC): HPLC is crucial for determining the purity of the compound. A typical method would involve a C18 reverse-phase column with a gradient elution of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The exact mass can be used to verify the elemental composition.
Safety and Handling
This compound is classified as harmful and an irritant.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Always consult the Safety Data Sheet (SDS) before handling this chemical.[4][5][6][7]
Conclusion
This compound is a molecule of significant interest to the drug discovery community. Its versatile chemical handles and the biological activities of its derivatives make it a valuable starting point for the synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization in the laboratory.
References
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- Al-Abdullah, E. S., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. Molecules, 26(16), 4983. [Link]
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A Technical Guide to the Structure, Properties, and Synthesis of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile
Abstract: This document provides a comprehensive technical overview of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile, a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. We will dissect its molecular structure, outline its key physicochemical properties, and present a logical framework for its synthesis and structural verification. The guide further explores the functional role of its constituent parts in the context of drug design and highlights critical safety and handling protocols. This paper is intended for researchers, chemists, and drug development professionals who utilize complex heterocyclic building blocks.
Molecular Identity and Physicochemical Profile
This compound is a trifunctional heterocyclic compound featuring a pyridine core. The strategic placement of a chloro group, a cyano (nitrile) group, and a fluorophenyl moiety makes it a versatile intermediate for further chemical modification.
Chemical Structure
The core structure consists of a pyridine ring substituted at positions 2, 3, and 6. The IUPAC name, 2-chloro-6-(4-fluorophenyl)pyridine-3-carbonitrile, precisely describes this arrangement.[1]
Caption: Chemical structure of this compound.
Chemical and Physical Properties
A summary of the key identifiers and physicochemical properties is provided below. These data are essential for laboratory handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | 2-chloro-6-(4-fluorophenyl)pyridine-3-carbonitrile | [1] |
| Synonyms | 2-Chloro-3-cyano-6-(4-fluorophenyl)pyridine | [1] |
| CAS Number | 31776-83-7 | [1] |
| Molecular Formula | C₁₂H₆ClFN₂ | [1][2][3] |
| Molecular Weight | 232.64 g/mol | [1] |
| Monoisotopic Mass | 232.0203541 Da | [1][2] |
| Appearance | White to off-white solid | [4] |
| Solubility | Low solubility in water; Soluble in solvents like dichloromethane, chloroform. | [4] |
| Predicted XlogP | 3.3 | [1][2] |
Synthesis and Mechanistic Insights
The synthesis of highly substituted pyridines like this compound requires a robust and regioselective strategy. While various methods exist for constructing the nicotinonitrile core, a convergent approach using modern cross-coupling reactions is often favored for its efficiency and modularity. A plausible and industrially scalable method involves a Suzuki coupling reaction.
Causality of Experimental Choice: The Suzuki coupling is selected due to its high tolerance for functional groups (like the nitrile and chloro-substituents), generally high yields, and the commercial availability of a wide range of boronic acids. This allows for the late-stage introduction of the aryl moiety, making it a powerful tool for generating diverse analogues for structure-activity relationship (SAR) studies in drug discovery.
Proposed Synthetic Workflow
Caption: Proposed Suzuki coupling workflow for synthesis.
Experimental Protocol (Illustrative)
This protocol is an illustrative example based on standard Suzuki coupling procedures for similar heterocyclic compounds.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dichloronicotinonitrile (1.0 eq.), 4-fluorophenylboronic acid (1.1 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Solvent and Base Addition: Add a degassed solvent system, such as a 3:1 mixture of Toluene and Ethanol, followed by a degassed aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) (3.0 eq.).
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic phase under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.
-
Validation: The structure and purity of the final product must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and melting point analysis.
Structural Elucidation via Spectroscopic Analysis
The unambiguous identification of this compound relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's connectivity and functional groups.
| Technique | Expected Observation | Rationale |
| FT-IR | Strong, sharp peak at ~2225-2235 cm⁻¹ | Characteristic C≡N (nitrile) stretching vibration.[5] |
| ¹H NMR | Multiple signals in the aromatic region (δ 7.0-8.5 ppm) | Signals correspond to the protons on the pyridine and fluorophenyl rings. The 4-fluorophenyl group will show a characteristic doublet of doublets or triplet-like pattern due to coupling with fluorine. The two protons on the pyridine ring will appear as doublets. |
| ¹³C NMR | Signal at ~115-120 ppm | Corresponds to the nitrile carbon (C≡N). |
| Signal at ~160-165 ppm (doublet) | Corresponds to the carbon atom of the fluorophenyl ring directly bonded to fluorine (C-F), split by the fluorine atom. | |
| Mass Spec. | M/z corresponding to [M+H]⁺ at ~233.0276 | Provides the molecular weight and fragmentation pattern, confirming the elemental composition. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio) will be observable in the molecular ion peak cluster.[2] |
Relevance in Medicinal Chemistry and Drug Development
The title compound is not just a static structure but a carefully designed chemical entity with high potential as a scaffold or intermediate in drug discovery. Each substituent serves a specific and valuable role.
The nitrile group is a particularly important pharmacophore in modern pharmaceuticals.[6] It is metabolically robust and can act as a potent hydrogen bond acceptor, often mimicking the function of a carbonyl group in binding to protein targets.[6]
Caption: Structure-Function relationships of the key molecular components.
-
2-Chloro Group: This is a key synthetic handle. It activates the C2 position for Nucleophilic Aromatic Substitution (SₙAr), allowing for the straightforward introduction of various nucleophiles (e.g., amines, alcohols, thiols) to generate libraries of new compounds.
-
3-Cyano Group: As mentioned, this nitrile is a valuable pharmacophore. Its inclusion can enhance binding affinity and improve pharmacokinetic properties.[6]
-
6-(4-Fluorophenyl) Group: The introduction of fluorine is a common strategy in drug design. The C-F bond is very strong, which can block metabolic attack at that position, thereby increasing the compound's half-life. Fluorine can also modulate the electronics of the ring system and participate in specific binding interactions with target proteins.
Safety, Handling, and Storage
As with any active chemical reagent, proper handling is paramount to ensure laboratory safety. This compound possesses several hazards that users must be aware of.
GHS Hazard Classification
Based on aggregated data, the compound is classified with the following hazards:
| Hazard Code | Description | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Warning) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Warning) |
| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation (Warning) |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Warning) |
| Source: Aggregated GHS information from ECHA C&L Inventory.[1] |
Recommended Procedures
-
Handling: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Storage: Store in a cool, dry place away from direct sunlight and incompatible substances such as strong oxidizing agents, acids, and bases.[4] The container should be tightly sealed to prevent moisture ingress.[4]
-
Spills: In case of a spill, prevent dust formation. Sweep up the solid material carefully and place it in a suitable container for disposal.
Conclusion
This compound is a highly functionalized heterocyclic compound with significant value as a building block in synthetic and medicinal chemistry. Its structure, confirmed through rigorous spectroscopic analysis, incorporates three distinct functional groups that impart both reactivity for further derivatization and desirable properties for drug development. A thorough understanding of its synthesis, properties, and safe handling procedures is essential for unlocking its full potential in the research and development landscape.
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- Preparation method of 2-chloro-4-methyl nicotinonitrile.
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- Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. PMC - NIH.
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2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile melting point
An In-depth Technical Guide to the Physicochemical Characterization of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile
Introduction
This compound is a substituted pyridine derivative that serves as a crucial intermediate and building block in medicinal chemistry and material science. Its structural features, including the reactive chloro, cyano, and fluorophenyl moieties, make it a versatile synthon for the development of novel compounds. This guide provides an in-depth analysis of its core physicochemical properties, with a primary focus on its melting point—a critical parameter for identity, purity, and quality control in research and development settings. We will explore the theoretical underpinnings and provide a detailed, field-proven protocol for its accurate determination.
Physicochemical Properties Summary
A compound's identity and purity are established through a combination of its physical and chemical data. The following table summarizes the key properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-6-(4-fluorophenyl)pyridine-3-carbonitrile | [1] |
| Synonyms | 2-Chloro-6-(4-fluorophenyl)pyridine-3-carbonitrile, 2-chloro-3-cyano-6-(4-fluorophenyl)pyridine | [1][2] |
| CAS Number | 31776-83-7 | [1][2][3] |
| Molecular Formula | C₁₂H₆ClFN₂ | [1][2][3] |
| Molecular Weight | 232.64 g/mol | [1][2] |
| Appearance | Yellow amorphous powder; White to off-white solid | [2][4] |
| Melting Point | 172-178 °C | [2] |
| Solubility | Low solubility in water; Soluble in organic solvents like dichloromethane and chloroform.[4] |
Melting Point Determination: A Methodological Deep Dive
The melting point is one of the most fundamental and informative physical properties of a solid crystalline compound. It is not merely a number but a range over which the solid-to-liquid phase transition occurs. For a pure substance, this transition is sharp and well-defined. The observed range of 172-178 °C for this compound is indicative of a technical-grade material, where the breadth of the range can suggest the presence of minor impurities.
The Principle of Melting Point Depression
The presence of even small amounts of impurities disrupts the crystal lattice of a solid. This disruption requires less energy to overcome the intermolecular forces holding the lattice together, resulting in a lower and broader melting range compared to the pure substance. This principle is the cornerstone of using melting point analysis as a rapid and effective tool for purity assessment.
Factors Influencing Melting Point Determination
Accurate and reproducible melting point determination requires controlling several experimental variables. The diagram below illustrates the key factors that can influence the outcome.
Caption: Key factors influencing melting point measurement.
Standard Operating Protocol for Melting Point Determination
This protocol describes the use of a standard capillary melting point apparatus.
I. Instrument Calibration & Preparation
-
Rationale: Instrument accuracy is paramount. Calibration ensures the temperature displayed by the apparatus corresponds to the true temperature.
-
Procedure:
-
Select at least two certified melting point standards that bracket the expected melting point of the sample (e.g., Benzoin, m.p. 135-137°C, and Caffeine, m.p. 235-238°C).
-
Determine the melting point of each standard using the procedure below.
-
If the observed values deviate from the certified ranges, create a calibration curve or apply a correction factor to all subsequent measurements.
-
II. Sample Preparation
-
Rationale: The sample must be a fine, dry powder to ensure uniform packing and efficient heat transfer.
-
Procedure:
-
Place a small amount of this compound onto a clean, dry watch glass.
-
If the sample consists of large crystals, gently crush it into a fine powder using a spatula.
-
Ensure the sample is completely dry, as residual solvent can act as an impurity and depress the melting point.
-
III. Capillary Tube Loading
-
Rationale: A properly packed capillary tube is critical for accurate results.
-
Procedure:
-
Tap the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.
-
Invert the tube and gently tap the sealed end on a hard surface, or drop it down a long glass tube, to tightly pack the sample into the bottom.
-
The final packed sample height should be 2-3 mm.
-
IV. Measurement
-
Rationale: The heating rate must be slow near the melting point to allow the sample and the thermometer to be in thermal equilibrium.
-
Procedure:
-
Insert the packed capillary tube into the heating block of the apparatus.
-
Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., ~155 °C).
-
Once this temperature is reached, adjust the heating rate to a slow ramp of 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (T2).
-
The melting range is reported as T1 - T2. For this compound, a typical result would be in the range of 172-178 °C.[2]
-
Synthesis and Quality Control Workflow
The quality of this compound is intrinsically linked to its synthesis and subsequent purification. While specific synthesis routes can vary, they often involve multi-step reactions where the formation of the substituted nicotinonitrile core is a key transformation. Chlorinating agents like phosphorus oxychloride and phosphorus pentachloride are commonly used in the synthesis of related chloro-substituted nitriles.[5]
The following workflow illustrates a typical process from synthesis to final product validation, highlighting the critical role of melting point analysis.
Caption: A typical workflow for synthesis and quality control.
Applications in Research & Drug Development
Substituted nicotinonitriles are prevalent scaffolds in modern pharmacology. The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor or be metabolically stable, making it a valuable pharmacophore in drug design.[6]
-
Medicinal Chemistry: this compound is a key intermediate for creating more complex molecules. The chlorine at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR) in drug discovery programs.
-
Fluorescent Probes: The conjugated aromatic system gives this molecule inherent fluorescent properties, which can be further developed and tuned for use as fluorescent probes in cellular imaging applications.[2]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
GHS Hazard Statements:
-
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Store in a cool, dry place away from incompatible materials, in a tightly sealed container to prevent moisture absorption.[4]
-
Conclusion
The melting point of this compound, reported as 172-178 °C, is a fundamental parameter that underpins its use in scientific research.[2] Its determination is not a trivial exercise but a critical quality control step that provides immediate insight into the purity and identity of the material. By adhering to a rigorous, well-calibrated methodology, researchers can ensure the reliability of their starting materials, which is the foundation of reproducible and trustworthy scientific outcomes.
References
- This compound. Methylamine Supplier. [Link]
- This compound | C12H6ClFN2 | CID 2773734. PubChem. [Link]
- Preparation method of 2-chloro-4-methyl nicotinonitrile.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health (NIH). [Link]
- This compound. weifang yangxu group co.,ltd. [Link]
Sources
- 1. This compound | C12H6ClFN2 | CID 2773734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, CasNo.31776-83-7 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 4. This compound | Chemical Properties, Uses, Safety Data & Supplier China [nj-finechem.com]
- 5. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Spectroscopic and Structural Elucidation of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile: A Technical Guide
Distribution: For Internal and External Use by Researchers, Scientists, and Drug Development Professionals.
Preamble: Navigating the Spectroscopic Landscape
In the realm of modern medicinal chemistry and materials science, the precise characterization of novel molecular entities is paramount. 2-Chloro-6-(4-fluorophenyl)nicotinonitrile, a substituted pyridine derivative, represents a scaffold of significant interest due to the prevalence of its constituent functional groups in pharmacologically active agents. The journey from synthesis to application is critically dependent on the unambiguous confirmation of its molecular structure and purity, a task for which spectroscopic methods are the cornerstone.
This guide provides a comprehensive, in-depth analysis of the spectroscopic characteristics of this compound. It is important to note that publicly accessible, experimentally-derived spectra for this specific compound are notably scarce. Therefore, this document adopts a dual approach: first, it presents and interprets available predicted data, and second, it leverages fundamental principles and extensive experience in spectral analysis to forecast the expected spectroscopic fingerprint. This predictive analysis serves as a robust benchmark for researchers actively working with this compound. We will delve into the causality behind expected spectral features, grounding our predictions in authoritative spectroscopic theory and providing standardized protocols for empirical validation.
Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (IUPAC Name: 2-chloro-6-(4-fluorophenyl)pyridine-3-carbonitrile) possesses a molecular formula of C₁₂H₆ClFN₂ and a monoisotopic mass of approximately 232.02 Da.[1][2]
The structure comprises a central pyridine ring, which is substituted at key positions:
-
C2 Position: A chloro group, which acts as an electron-withdrawing group and a potential leaving group in nucleophilic aromatic substitution reactions.
-
C3 Position: A nitrile (cyano) group, a strong electron-withdrawing group that significantly influences the electronic environment of the pyridine ring.
-
C6 Position: A 4-fluorophenyl group, which introduces an additional aromatic system and a fluorine atom, a valuable probe for ¹⁹F NMR.
Caption: Molecular structure with key pyridine proton positions numbered.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental formula of a compound. While experimental data is not published, high-quality predicted data is available from computational resources like PubChem.[1]
Predicted Mass-to-Charge Ratios
For electrospray ionization (ESI), a common soft ionization technique, the compound is expected to be observed as various adducts.
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 233.02764 |
| [M+Na]⁺ | 255.00958 |
| [M+NH₄]⁺ | 250.05418 |
| [M-H]⁻ | 231.01308 |
| [M]⁺ | 232.01981 |
Data sourced from PubChem CID 2773734.[1]
Expert Interpretation: The most crucial piece of information is the exact mass of the molecular ion. The predicted monoisotopic mass is 232.0203541 Da.[2] High-resolution mass spectrometry (HRMS) should aim to find a peak matching this value (e.g., for [M+H]⁺ at 233.02764) within a narrow mass tolerance (typically < 5 ppm). The presence of chlorine will manifest as a characteristic isotopic pattern: the ratio of the M peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) will be approximately 3:1, providing definitive evidence for the presence of a single chlorine atom.
Standard Protocol for ESI-MS Analysis
Caption: Standard workflow for High-Resolution Mass Spectrometry analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Below is a predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The structure has six aromatic protons in distinct chemical environments.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.15 | Doublet (d) | 1H | H-4 | Located between two electron-withdrawing groups (CN and N of pyridine), resulting in significant deshielding. Coupled to H-5. |
| ~ 7.80 | Doublet (d) | 1H | H-5 | Ortho-coupled to H-4. Less deshielded than H-4. |
| ~ 8.05 | Doublet of Doublets (dd) | 2H | Phenyl H (ortho to Py) | These protons are ortho to the pyridine ring, experiencing deshielding. They are coupled to the adjacent phenyl protons and show long-range coupling to the fluorine atom. |
| ~ 7.25 | Triplet (t) or dd | 2H | Phenyl H (meta to Py) | These protons are meta to the pyridine ring and ortho to the fluorine atom. They will appear as a triplet due to coupling with two adjacent protons and will also be split by the fluorine. |
Expert Interpretation: The pyridine protons (H-4 and H-5) will form a simple AX spin system with a typical ortho coupling constant (³JHH) of ~8-9 Hz. The 4-fluorophenyl group will present a more complex pattern. The two protons ortho to the pyridine substituent and the two protons meta will be chemically non-equivalent. The signals will be split by both neighboring protons and the ¹⁹F nucleus, leading to doublet of doublets or more complex multiplets. Authoritative databases can be used to refine chemical shift predictions.[3]
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The molecule has 12 carbon atoms, but due to symmetry in the fluorophenyl ring, only 10 unique signals are expected.
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~ 164 | C-F (d, ¹JCF ≈ 250 Hz) | The carbon directly bonded to fluorine shows a very high chemical shift and a large one-bond coupling constant. |
| ~ 158 | C6-Pyridine | Carbon attached to the phenyl group and nitrogen. |
| ~ 152 | C2-Pyridine | Carbon attached to the chlorine atom and nitrogen. |
| ~ 140 | C4-Pyridine | Deshielded by the adjacent nitrile group. |
| ~ 132 | C-ipso (Phenyl) | The carbon of the phenyl ring attached to the pyridine. |
| ~ 130 | C-ortho (Phenyl, d) | Coupled to fluorine. |
| ~ 125 | C5-Pyridine | Shielded relative to other pyridine carbons. |
| ~ 117 | C≡N (Nitrile) | Characteristic chemical shift for a nitrile carbon. |
| ~ 116 | C-meta (Phenyl, d) | Coupled to fluorine. |
| ~ 110 | C3-Pyridine | Carbon bearing the nitrile group. |
Expert Interpretation: The spectrum will be characterized by several key features. The carbon attached to the fluorine will appear as a doublet with a very large coupling constant (¹JCF ≈ 240-260 Hz). The other carbons in the fluorophenyl ring will also show smaller C-F couplings. The nitrile carbon is typically found around 115-120 ppm. General chemical shift ranges for substituted aromatic and heteroaromatic carbons are well-established.[4]
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)
A single signal is expected for the fluorine atom. Its chemical shift will be indicative of the electronic environment of the phenyl ring. For a 4-fluorophenyl group attached to an electron-withdrawing pyridine system, the shift is expected in the range of -110 to -115 ppm relative to CFCl₃. The signal will likely appear as a multiplet due to coupling with the ortho and meta protons of the phenyl ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their vibrational frequencies.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine & Phenyl) |
| 2230 - 2210 | C≡N Stretch | Nitrile |
| 1600 - 1450 | C=C & C=N Stretch | Aromatic Rings |
| 1250 - 1100 | C-F Stretch | Aryl-Fluoride |
| 850 - 750 | C-Cl Stretch | Aryl-Chloride |
| 850 - 800 | C-H Bend (out-of-plane) | 1,4-disubstituted Phenyl |
Expert Interpretation: The most diagnostic peak in the IR spectrum will be the sharp, strong absorption from the nitrile (C≡N) stretch, expected around 2220 cm⁻¹.[5] The presence of this peak is a powerful confirmation of the nitrile group. The C-F and C-Cl stretching vibrations, while present, can be harder to assign definitively as they fall in the complex fingerprint region (below 1500 cm⁻¹), which contains many other bending and stretching vibrations.[6]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic conjugation within a molecule.
Expected Absorption: this compound contains two conjugated aromatic rings (pyridine and phenyl). This extended π-system constitutes a chromophore that will absorb UV light. We can expect to see strong absorptions corresponding to π → π* electronic transitions. A primary absorption maximum (λₘₐₓ) is predicted to be in the range of 260-300 nm, with potential shoulders or additional bands reflecting the complex electronic structure of the bi-aryl system. The exact λₘₐₓ and molar absorptivity (ε) would be solvent-dependent.[7][8]
Conclusion: The Spectroscopic Signature
This guide establishes a detailed, theoretically grounded spectroscopic profile for this compound. The key identifying features are:
-
MS: A molecular ion peak with an exact mass corresponding to C₁₂H₆ClFN₂ and a characteristic 3:1 isotopic pattern for a single chlorine atom.
-
¹H NMR: Two distinct doublets for the pyridine protons and complex multiplets for the 4-fluorophenyl protons.
-
¹³C NMR: Ten unique carbon signals, including a downfield doublet with a large ¹JCF coupling constant, confirming the C-F bond.
-
IR: A sharp, strong C≡N stretching vibration around 2220 cm⁻¹.
-
UV-Vis: Strong π → π* transitions in the 260-300 nm range.
While this predictive framework provides a robust foundation, it is imperative that it be validated against empirically acquired data. The standardized protocols provided herein offer a clear pathway for researchers to generate high-quality data and confidently confirm the structure and purity of this valuable chemical entity.
References
- PubChemLite. This compound (C12H6ClFN2).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2773734, this compound.
- Reich, H. J. Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin.
- Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin.
- Ghosh, A., Remorino, A., Tucker, M. J., & Hochstrasser, R. M. (2009). 2D IR photon echo spectroscopy reveals hydrogen bond dynamics of aromatic nitriles. Chemical Physics Letters, 469(4-6), 325-330.
- eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement.
- University of Toronto Scarborough. Interpreting UV-Vis Spectra.
- Ibrahim, M. M., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 27(19), 6296.
Sources
- 1. PubChemLite - this compound (C12H6ClFN2) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C12H6ClFN2 | CID 2773734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 2D IR photon echo spectroscopy reveals hydrogen bond dynamics of aromatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
- 8. utsc.utoronto.ca [utsc.utoronto.ca]
Navigating the Spectral Landscape: An In-depth Technical Guide to the NMR Characterization of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) data for the compound 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of ¹H and ¹³C NMR spectra. While experimental data for this specific molecule is not publicly available, this guide offers a robust, predicted dataset grounded in established principles of NMR spectroscopy and analysis of analogous structures. The methodologies and interpretations presented herein serve as a valuable framework for the structural elucidation of similarly complex heterocyclic compounds.
Introduction: The Structural Significance of this compound
This compound is a substituted nicotinonitrile, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The precise arrangement of its functional groups—a chloro group, a fluorophenyl substituent, and a nitrile moiety on a pyridine core—gives rise to a unique electronic and steric profile. Accurate structural confirmation is paramount for understanding its reactivity, and intermolecular interactions, and for guiding further drug development efforts. NMR spectroscopy stands as the most powerful technique for providing this detailed structural information in solution.
The Power of Prediction in NMR Spectroscopy
In the absence of direct experimental spectra, predictive NMR analysis, based on empirical data from related structures and computational models, offers a highly accurate and insightful alternative. The predictions in this guide are derived from the analysis of substituent effects on the chemical shifts of pyridine and benzene rings, taking into account the electronic influence of the chlorine, fluorine, and nitrile groups.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The predicted data for this compound in a standard deuterated solvent like CDCl₃ is summarized below.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.20 - 8.30 | d | ~8.5 |
| H-5 | 7.85 - 7.95 | d | ~8.5 |
| H-2', H-6' | 8.10 - 8.20 | dd | J(H-F) ≈ 8.8, J(H-H) ≈ 5.5 |
| H-3', H-5' | 7.20 - 7.30 | t | ~8.8 |
Rationale Behind the ¹H NMR Assignments
-
Pyridine Protons (H-4 and H-5): The two protons on the pyridine ring are expected to appear as doublets due to coupling to each other. H-4 is predicted to be the most downfield of the pyridine protons, influenced by the anisotropic effect of the adjacent nitrile group and the overall electron-withdrawing nature of the substituted ring. H-5 will be slightly upfield relative to H-4.
-
Fluorophenyl Protons (H-2', H-6' and H-3', H-5'): The protons on the 4-fluorophenyl ring will exhibit a characteristic AA'BB' system. For simplicity, this is often approximated as two sets of coupled doublets or a doublet of doublets and a triplet. The protons ortho to the fluorine (H-3', H-5') will show coupling to the fluorine nucleus, in addition to coupling to the adjacent protons, resulting in a triplet-like appearance. The protons meta to the fluorine (H-2', H-6') will appear as a doublet of doublets due to coupling with the adjacent protons and a smaller long-range coupling to the fluorine.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The predicted broadband proton-decoupled ¹³C NMR data is presented below.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 158 |
| C-3 | 118 - 121 |
| C-4 | 140 - 143 |
| C-5 | 125 - 128 |
| C-6 | 160 - 163 |
| CN | 115 - 117 |
| C-1' | 132 - 135 (d, J(C-F) ≈ 3 Hz) |
| C-2', C-6' | 129 - 132 (d, J(C-F) ≈ 9 Hz) |
| C-3', C-5' | 115 - 118 (d, J(C-F) ≈ 22 Hz) |
| C-4' | 163 - 166 (d, J(C-F) ≈ 250 Hz) |
Rationale Behind the ¹³C NMR Assignments
-
Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the attached substituents. C-2, bonded to the electronegative chlorine, and C-6, bonded to the fluorophenyl group, are expected to be the most downfield among the pyridine ring carbons. The carbon of the nitrile group (CN) will appear in the characteristic region for nitriles.
-
Fluorophenyl Carbons: The carbon atoms of the 4-fluorophenyl ring will show characteristic splitting due to coupling with the fluorine atom. The carbon directly bonded to the fluorine (C-4') will exhibit a large one-bond coupling constant (¹JCF) and appear significantly downfield. The ortho (C-3', C-5') and meta (C-2', C-6') carbons will show smaller two-bond and three-bond coupling constants, respectively.
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire experimental data for this or similar compounds, the following protocol is recommended.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the solid compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: The residual solvent peak can often be used as a primary internal reference. For highly accurate work, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, though it is often avoided to prevent sample contamination.
NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.
-
Visualizing the Molecular Structure and NMR Workflow
To aid in the conceptualization of the NMR analysis, the following diagrams illustrate the molecular structure with atom numbering and a typical experimental workflow.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
Conclusion
This technical guide provides a detailed, albeit predictive, NMR analysis of this compound. The presented ¹H and ¹³C NMR data, along with the rationale for the assignments, offer a solid foundation for the structural verification of this compound and its analogs. The included experimental protocols provide a practical guide for researchers to obtain high-quality NMR data. By combining predictive analysis with rigorous experimental methodology, NMR spectroscopy continues to be an indispensable tool in the advancement of chemical and pharmaceutical research.
References
Due to the predictive nature of this guide, direct experimental references for the NMR data of the title compound are not available. The following references provide foundational knowledge and data for analogous structures that inform the predictions made in this document.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]
- PubChem.this compound.
- Reich, H. J.
Mass Spectrometry of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile: An In-Depth Technical Guide
Abstract
This comprehensive technical guide provides a detailed exploration of the mass spectrometric analysis of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth examination of the compound's behavior under both Electron Impact (EI) and Electrospray Ionization (ESI) mass spectrometry. We will delve into the fundamental principles of these ionization techniques, present detailed, field-proven experimental protocols, and elucidate the predicted fragmentation pathways based on the analysis of analogous chemical structures. This guide aims to equip the reader with the necessary expertise to confidently develop and interpret mass spectrometry data for this and structurally related compounds, ensuring scientific integrity and analytical rigor.
Introduction to this compound
This compound is a substituted pyridine derivative with the chemical formula C₁₂H₆ClFN₂ and a molecular weight of approximately 232.64 g/mol .[1] Its structure, featuring a chlorinated nicotinonitrile core coupled with a fluorophenyl moiety, makes it a versatile building block in organic synthesis. The presence of multiple functional groups—a nitrile, a chloro substituent, a fluoro substituent, and two aromatic rings—imparts a unique chemical reactivity and dictates its behavior in mass spectrometric analysis. Understanding the mass spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformation in chemical reactions.
| Property | Value | Source |
| IUPAC Name | 2-chloro-6-(4-fluorophenyl)pyridine-3-carbonitrile | PubChem[1] |
| CAS Number | 31776-83-7 | PubChem[1] |
| Molecular Formula | C₁₂H₆ClFN₂ | PubChem[1] |
| Molecular Weight | 232.64 g/mol | PubChem[1] |
| Appearance | Typically a white to off-white solid | [2] |
| Solubility | Low in water, soluble in organic solvents like dichloromethane and chloroform | [2] |
Principles of Mass Spectrometry for Small Molecule Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] This guide will focus on two common ionization techniques suitable for the analysis of this compound: Electron Impact (EI) and Electrospray Ionization (ESI).
-
Electron Impact (EI) Ionization: EI is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte in the gas phase.[3][4] This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺•) and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.[4][5] EI is well-suited for relatively nonpolar and volatile compounds.[5]
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[6] It is ideal for polar and thermally labile molecules and typically produces protonated molecules ([M+H]⁺) or other adducts with minimal initial fragmentation.[7] Structural information is obtained by subjecting the precursor ion to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).[7][8]
Electron Impact (EI) Mass Spectrometry: Predicted Fragmentation Pathways
Under EI conditions, this compound is expected to produce a complex mass spectrum due to its multiple functional groups. The fragmentation pathways are predicted based on the known behavior of substituted pyridines, aromatic nitriles, and halogenated aromatic compounds.
The initial ionization event will form the molecular ion at m/z 232. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.
Key Predicted Fragmentation Pathways:
-
Loss of Chlorine Radical (•Cl): A common fragmentation for chlorinated aromatic compounds is the homolytic cleavage of the C-Cl bond. This would result in a fragment ion at m/z 197.
-
Loss of Hydrogen Cyanide (HCN): The nicotinonitrile ring can undergo cleavage with the loss of a neutral HCN molecule, a characteristic fragmentation for nitriles. This would lead to a fragment ion at m/z 205.
-
Cleavage of the Phenyl-Pyridine Bond: The bond connecting the fluorophenyl and pyridine rings can cleave, leading to two possible charged fragments:
-
[C₆H₄F]⁺: A fluorophenyl cation at m/z 95.
-
[C₆H₂ClN₂]⁺: A chloronicotinonitrile cation at m/z 137.
-
-
Fragmentation of the Fluorophenyl Ring: The fluorophenyl group itself can fragment, for instance, by losing a neutral C₂H₂ molecule, which is a common fragmentation pattern for benzene rings.
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS): Predicted Fragmentation
In positive ion ESI, this compound is expected to readily form a protonated molecule, [M+H]⁺, at m/z 233. The nitrogen atom of the pyridine ring is the most likely site of protonation. Tandem MS (MS/MS) analysis of this precursor ion via Collision-Induced Dissociation (CID) will be necessary to elicit structural information.
Key Predicted MS/MS Fragmentation Pathways:
-
Loss of HCl: Protonated pyridines can undergo the loss of a neutral molecule. In this case, the loss of HCl is a plausible fragmentation pathway, leading to a fragment ion at m/z 197.
-
Loss of HCN: Similar to EI, the loss of neutral HCN from the protonated nicotinonitrile ring is a likely fragmentation, resulting in a fragment at m/z 206.
-
Cleavage of the Phenyl-Pyridine Bond: Cleavage of the bond between the two aromatic rings can also occur, potentially leading to the same charged fragments as in EI, though the relative intensities may differ.
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectra and ensuring the longevity of the instrument.
For GC-MS (EI) Analysis:
-
Solvent Selection: Use a high-purity, volatile organic solvent in which the analyte is soluble, such as dichloromethane, hexane, or ethyl acetate.[9][10]
-
Concentration: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL. Dilute this stock solution to a final concentration of around 10 µg/mL for injection.[9]
-
Filtration: Ensure the sample is free of particulates by passing it through a 0.22 µm syringe filter before transferring it to a GC vial.
For LC-MS (ESI) Analysis:
-
Solvent System: The mobile phase should be compatible with ESI. A common choice is a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.[11][12]
-
Sample Dilution: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1-10 µg/mL.
-
Matrix Considerations: For samples in complex matrices (e.g., reaction mixtures, biological fluids), a sample cleanup step such as protein precipitation or solid-phase extraction may be necessary to remove interferences.[13][14]
Instrumentation and Parameters
The following are suggested starting parameters. Optimization will be necessary for specific instrumentation.
GC-MS (EI) System:
| Parameter | Suggested Value |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Column | A non-polar or medium-polarity column (e.g., DB-5ms) |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |
| Ion Source | Electron Impact (EI) |
| Electron Energy | 70 eV[4] |
| Source Temperature | 230 °C |
| Mass Range | m/z 50-300 |
LC-MS/MS (ESI) System:
| Parameter | Suggested Value |
| LC Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)[4] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 10 minutes |
| Ion Source | Electrospray Ionization (ESI), Positive Ion Mode |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V[9] |
| Desolvation Gas | Nitrogen, 600 L/hr |
| Source Temperature | 150 °C |
| MS/MS Collision Gas | Argon |
| Collision Energy | Ramped (e.g., 10-40 eV) to observe multiple fragments |
Data Interpretation and Validation
The interpretation of the obtained mass spectra should be guided by the predicted fragmentation pathways.
-
EI Spectrum: The presence of the molecular ion peak at m/z 232 and the M+2 isotope pattern will confirm the elemental composition. The relative abundances of the fragment ions should be compared with spectral databases such as the NIST Mass Spectral Library for confirmation if available.[3][11][15]
-
ESI-MS/MS Spectrum: The precursor ion at m/z 233 should be isolated. The resulting product ion spectrum should be analyzed for the characteristic losses and fragments predicted. The fragmentation pattern can be compared to in-silico fragmentation prediction tools or literature data for similar compounds.
Conclusion
The mass spectrometric analysis of this compound provides a wealth of structural information crucial for its characterization. Electron Impact ionization will yield a detailed fragmentation pattern useful for library matching and initial structural confirmation. Electrospray ionization coupled with tandem mass spectrometry offers a sensitive and specific method for its detection and structural elucidation, particularly in complex mixtures. The experimental protocols and predicted fragmentation pathways detailed in this guide provide a robust framework for researchers to develop and interpret their mass spectrometry data with a high degree of confidence and scientific rigor.
References
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- hangzhou better chemtech ltd. (2025, May 27). What is the mass spectrum of 2 - Chloropyridine?. Blog.
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- YouTube. (2013, July 14).
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- NIH. (n.d.).
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FT-IR spectrum of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile
An In-Depth Technical Guide to the FT-IR Spectrum of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document moves beyond a mere recitation of spectral data. It delves into the causal relationships between molecular structure and vibrational spectroscopy, offering field-proven insights into experimental best practices and detailed spectral interpretation. This guide is designed for researchers, scientists, and drug development professionals who rely on robust analytical techniques for structural elucidation and quality control. We will explore the theoretical underpinnings of the expected spectral features, provide a self-validating experimental protocol, and present a thorough interpretation of the resulting spectrum, grounded in authoritative references.
Introduction: The Analytical Imperative
This compound is a polysubstituted heterocyclic compound of significant interest in medicinal chemistry. Its structural complexity, featuring a dichlorinated pyridine core, a fluorophenyl moiety, and a nitrile group, makes it a versatile scaffold for the development of novel therapeutic agents. The precise arrangement of these functional groups is critical to its chemical reactivity and biological activity.
Therefore, unambiguous structural confirmation is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative first-line analytical technique. By probing the vibrational modes of the molecule's constituent bonds, FT-IR provides a unique "molecular fingerprint," allowing for the verification of functional groups and overall structural integrity. This guide establishes the foundational principles for acquiring and interpreting a high-quality FT-IR spectrum of this compound.
Molecular Structure and Theoretical Vibrational Modes
To interpret the FT-IR spectrum, one must first understand the molecule's structure and predict which vibrational modes will be infrared active. The structure of this compound is presented below.
Figure 1: Chemical structure of this compound.
The molecule possesses several key functional groups, each with characteristic vibrational frequencies:
-
Aromatic Rings (Pyridine and Phenyl): Expect C-H stretching vibrations just above 3000 cm⁻¹[1][2][3]. Complex C=C and C=N in-ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region[1][2]. Strong C-H out-of-plane (oop) bending bands in the 675-900 cm⁻¹ region are also characteristic[1].
-
Nitrile Group (-C≡N): This group gives rise to a very distinct, sharp, and strong absorption band. For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹ due to conjugation with the ring system[4][5].
-
C-Cl Bond: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 850 and 550 cm⁻¹[6][7][8].
-
C-F Bond: The carbon-fluorine stretch is known to produce a strong absorption, typically in the 1000-1300 cm⁻¹ range.
Experimental Protocol: A Self-Validating Methodology
The quality of an FT-IR spectrum is critically dependent on sample preparation. For solid-state analysis of a crystalline powder like this compound, two primary methods are prevalent: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method. While ATR offers simplicity and speed, the KBr pellet method remains a fundamental technique providing high-quality transmission spectra.[9][10] The protocol described here focuses on the KBr method, which, when executed correctly, provides a self-validating system for obtaining reliable data.
Figure 2: Experimental workflow for the KBr pellet FT-IR method.
Step-by-Step KBr Pellet Preparation Protocol
-
Material and Equipment Preparation:
-
Use only spectroscopy-grade KBr, dried in an oven at ~105 °C for at least two hours and cooled in a desiccator to prevent moisture contamination.[11] Water exhibits strong IR absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure sample peaks.[11]
-
Thoroughly clean the agate mortar, pestle, and pellet die components with a suitable solvent (e.g., acetone) and ensure they are completely dry.
-
-
Sample Grinding and Mixing:
-
Weigh approximately 1-2 mg of the this compound sample and transfer it to the agate mortar.[12][13]
-
Grind the sample into a fine, consistent powder. This is crucial to minimize light scattering and produce a transparent pellet.[13]
-
Add approximately 150-200 mg of the dried KBr powder to the mortar.[13]
-
Mix the sample and KBr gently but thoroughly for about a minute to ensure uniform dispersion. Avoid overly vigorous grinding at this stage, which can increase moisture absorption.[11]
-
-
Pellet Pressing:
-
Transfer a portion of the mixture to the pellet die body, ensuring an even layer.
-
Assemble the die and place it in a hydraulic press.
-
If available, connect the die to a vacuum line to remove trapped air, which improves pellet transparency.
-
Gradually apply pressure up to 8-10 metric tons.[11][14] Hold the pressure for 1-2 minutes to allow the KBr to cold-flow and form a solid, transparent disc.[11]
-
Slowly and carefully release the pressure to avoid cracking the pellet.
-
-
Data Acquisition:
-
Remove the transparent pellet from the die and place it in the spectrometer's sample holder.
-
Acquire the FT-IR spectrum, typically over the mid-IR range of 4000-400 cm⁻¹. Co-adding 16 or 32 scans is usually sufficient to achieve a good signal-to-noise ratio.
-
Spectral Analysis and Interpretation
The is characterized by several distinct absorption bands corresponding to its various functional groups. The following table summarizes the expected key peaks and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch (Pyridine & Phenyl Rings)[1][2] |
| 2230 | Strong, Sharp | C≡N Stretch (Nitrile)[4][5] |
| 1600 - 1585 | Medium-Strong | C=C/C=N In-Ring Stretch (Pyridine Ring)[1][15] |
| 1500 - 1400 | Medium-Strong | C=C In-Ring Stretch (Phenyl & Pyridine Rings)[1][8] |
| ~1225 | Strong | C-F Stretch[16][17] |
| 1150 - 1300 | Medium | Aromatic C-H In-Plane Bending[1] |
| 850 - 675 | Strong | Aromatic C-H Out-of-Plane (OOP) Bending[1][8] |
| 850 - 550 | Medium-Weak | C-Cl Stretch[6][7][8] |
Detailed Interpretation
-
The High-Frequency Region (>3000 cm⁻¹): The presence of weak to medium intensity bands between 3000 and 3100 cm⁻¹ is a clear indication of C-H stretching vibrations from the aromatic protons on both the pyridine and fluorophenyl rings.[1][2] The region below 3000 cm⁻¹ should be clear of significant absorptions, confirming the absence of aliphatic C-H bonds.
-
The Nitrile Region (~2230 cm⁻¹): A strong, sharp, and unambiguous peak is expected around 2230 cm⁻¹. This is the characteristic stretching vibration of the C≡N triple bond.[5] Its position, slightly lower than that for saturated nitriles, is consistent with the electronic conjugation between the nitrile group and the pyridine ring, which slightly weakens the triple bond.[4][5] The intensity and sharpness of this peak make it a primary diagnostic tool for confirming the presence of the nitrile moiety.
-
The Double-Bond Region (1400-1600 cm⁻¹): This region contains a series of sharp to medium absorptions arising from the complex skeletal vibrations of the two aromatic rings. Bands around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ are characteristic of C=C and C=N stretching vibrations within the pyridine and phenyl rings.[1][8][15] The specific pattern of these peaks provides a unique fingerprint for the substituted aromatic system.
-
The Fingerprint Region (<1400 cm⁻¹): This region is often complex but contains highly valuable structural information.
-
C-F Stretch: A very strong and prominent band is expected around 1225 cm⁻¹, which is definitively assigned to the C-F stretching vibration of the fluorophenyl group.
-
C-H Bending: Aromatic C-H in-plane bending vibrations typically appear as several medium-intensity bands between 1300 and 1000 cm⁻¹.[1] More diagnostically, strong absorptions between 850 and 675 cm⁻¹ are due to C-H out-of-plane (OOP) bending.[1] The exact position of these OOP bands can sometimes be correlated with the substitution pattern of the aromatic rings.
-
C-Cl Stretch: The C-Cl stretching vibration is expected to appear as a medium to weak band in the lower frequency range of the fingerprint region, typically between 850 and 550 cm⁻¹.[7][8] Its intensity can be variable, and it may sometimes be obscured by other vibrations in this crowded region.
-
Conclusion
The provides a wealth of structural information that is essential for its characterization in a research or drug development setting. The successful acquisition of a high-quality spectrum is predicated on meticulous sample preparation, with the KBr pellet method serving as a robust and reliable technique. The key diagnostic peaks—the sharp C≡N stretch at ~2230 cm⁻¹, the aromatic C-H stretches above 3000 cm⁻¹, the complex ring vibrations in the 1400-1600 cm⁻¹ region, and the strong C-F stretch around 1225 cm⁻¹—collectively provide a definitive fingerprint for the target molecule. This guide provides the necessary framework for scientists to confidently perform and interpret this fundamental analytical procedure, ensuring the integrity and identity of this critical chemical entity.
References
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- Royal Society of Chemistry. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions.
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- ACS Publications. (1951). Infrared Absorption Band Due to Nitrile Stretching Vibration. Analytical Chemistry.
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- Universitas Airlangga. (n.d.). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT.
- MDPI. (n.d.). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole.
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The Synthetic Versatility of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile: A Hub for Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-6-(4-fluorophenyl)nicotinonitrile stands as a pivotal building block in contemporary drug discovery, offering a trifecta of reactive sites for molecular elaboration. This guide provides a comprehensive analysis of its chemical reactivity, focusing on the strategic manipulation of its chloro, cyano, and pyridine functionalities. We will delve into the mechanistic underpinnings of its key transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and modifications of the nitrile group. This document serves as a technical resource for chemists engaged in the synthesis of novel molecular entities, providing both theoretical insights and practical, field-proven protocols.
Introduction: A Molecule of Strategic Importance
The confluence of a pyridine core, a reactive chlorine atom, and a versatile nitrile group, all appended with a fluorophenyl moiety, makes this compound a highly sought-after intermediate in medicinal chemistry. The pyridine scaffold is a privileged structure, frequently found in biologically active compounds.[1] The strategic placement of the chloro and cyano groups allows for selective and sequential chemical modifications, enabling the rapid generation of diverse compound libraries for biological screening. The 4-fluorophenyl group can also play a significant role in modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds.
This guide will explore the reactivity of this molecule from a chemist's perspective, focusing on the "how" and "why" of its transformations. By understanding the electronic and steric factors that govern its reactivity, researchers can design more efficient and innovative synthetic routes.
Core Reactivity Analysis
The reactivity of this compound can be systematically understood by examining its three primary functional groups: the 2-chloro-pyridine system, the 3-cyano group, and the 6-(4-fluorophenyl) substituent.
The 2-Chloro-Pyridine Moiety: A Gateway for Nucleophilic Aromatic Substitution and Cross-Coupling
The chlorine atom at the 2-position of the pyridine ring is the most labile site for nucleophilic attack. This enhanced reactivity is a direct consequence of the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution (SNA r).[2][3] This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group, as is the case here.[2][3]
Key Transformations:
-
Nucleophilic Aromatic Substitution (SNA r): A broad range of nucleophiles, including amines, alcohols, and thiols, can readily displace the chloride. This reaction is fundamental for introducing diverse side chains and building molecular complexity.[1][4]
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction enables the formation of carbon-carbon bonds by coupling the 2-chloro-pyridine with boronic acids or their esters.[5][6] This is a powerful method for introducing aryl, heteroaryl, or alkyl groups at the 2-position.[7][8][9]
Experimental Causality: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivities in Suzuki-Miyaura couplings. For instance, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle.[5]
The 3-Cyano Group: A Versatile Handle for Functional Group Interconversion
The nitrile group is a valuable synthetic precursor that can be transformed into a variety of other functional groups.
Key Transformations:
-
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.[10][11][12] Enzymatic hydrolysis can also be employed for selective conversion to the amide.[13]
-
Reduction: The nitrile can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation.[14] This provides a route to introduce a flexible aminomethyl linker.
-
Cyanosilylation: While typically a reaction of aldehydes and ketones, the underlying principles of activating a cyano group can be relevant in certain synthetic strategies.[15][16]
The Pyridine Ring: Opportunities for N-Oxidation and C-H Functionalization
The pyridine nitrogen can be oxidized to an N-oxide, which can alter the electronic properties of the ring and provide a handle for further functionalization.[13] Additionally, while less common, direct C-H functionalization of the pyridine ring is an emerging area of research that could offer novel synthetic pathways.[17]
Synthetic Protocols and Methodologies
The following protocols are provided as illustrative examples of how the reactivity of this compound can be harnessed.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
Objective: To synthesize 2-amino-6-(4-fluorophenyl)nicotinonitrile derivatives.
Methodology:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMSO, DMF, or NMP) is added the desired amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
The reaction mixture is heated to 80-120 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Causality: The use of a polar aprotic solvent helps to dissolve the starting materials and facilitate the reaction. The base is necessary to neutralize the HCl generated during the reaction. The elevated temperature is required to overcome the activation energy of the reaction.
Protocol 2: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid
Objective: To synthesize 2-aryl-6-(4-fluorophenyl)nicotinonitrile derivatives.
Methodology:
-
To a degassed mixture of this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq) is added a suitable solvent system (e.g., a mixture of toluene and water or dioxane and water).
-
The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction. The base is required for the transmetalation step. The use of a two-phase solvent system can be beneficial for the reaction. Degassing the reaction mixture is crucial to prevent the oxidation of the palladium catalyst.
Visualization of Reaction Pathways
Nucleophilic Aromatic Substitution Workflow
Caption: Workflow for Nucleophilic Aromatic Substitution.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Quantitative Data Summary
| Reaction Type | Substrate | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
| Nucleophilic Aromatic Substitution | 2-Chloronicotinonitrile | Amine | Heat | 2-Aminonicotinonitrile | Varies | [18] |
| Suzuki-Miyaura Coupling | 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd₂(dba)₃, FcPPh₂, K₃PO₄ | 2-Chloro-6-heptylpyridine | 74 | [8] |
| Hydrolysis | Nicotinonitrile | Aqueous Ammonia | Heat | Nicotinamide | Quantitative | [13] |
| Reduction | Aromatic Nitriles | Ammonia borane | Heat | Primary Amines | Good to Excellent | [14] |
Note: The yields are illustrative and can vary depending on the specific substrates and reaction conditions.
Safety and Handling
This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[19] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its well-defined reactivity allows for selective modifications at its chloro, cyano, and pyridine functionalities. By understanding the principles outlined in this guide, researchers can effectively utilize this compound to accelerate their drug discovery programs.
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Whitepaper: The Strategic Discovery and Synthesis of Substituted Nicotinonitriles in Modern Drug Development
Abstract
The nicotinonitrile (3-cyanopyridine) scaffold is a cornerstone of modern medicinal chemistry, serving as the central framework for numerous therapeutic agents.[1] Its prevalence is not accidental but rather a consequence of its unique electronic properties, metabolic stability, and versatile synthetic accessibility. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for discovering and synthesizing substituted nicotinonitriles. Moving beyond a mere recitation of protocols, this paper elucidates the causal relationships behind key experimental choices, grounding synthetic strategy in mechanistic understanding. We will explore foundational synthetic methodologies, such as the Bohlmann-Rahtz pyridine synthesis, and connect these chemical principles to their application in the development of targeted therapies through illustrative case studies in oncology.
The Enduring Significance of the Nicotinonitrile Core
The pyridine ring is a privileged structure in drug design, and the addition of a nitrile group at the 3-position imbues the scaffold with specific properties that medicinal chemists find highly advantageous. The electron-withdrawing nature of the cyano group modulates the pKa of the pyridine nitrogen, influencing its ability to engage in hydrogen bonding with biological targets. Furthermore, the nitrile can act as a hydrogen bond acceptor or a bioisostere for other functional groups. Several marketed drugs, including the kinase inhibitors Bosutinib and Neratinib, feature the nicotinonitrile core, underscoring its therapeutic relevance.[2] The successful development of such agents hinges on the ability to strategically and efficiently synthesize diverse libraries of substituted analogues for structure-activity relationship (SAR) studies.
Foundational Synthetic Methodologies: Building the Core
The efficient construction of the substituted pyridine ring is paramount. While numerous methods exist, certain strategies have proven exceptionally robust and versatile, forming the bedrock of nicotinonitrile synthesis.
The Bohlmann-Rahtz Pyridine Synthesis: A Classic Transformed
First reported in 1957, the Bohlmann-Rahtz synthesis is a powerful method for generating 2,3,6-trisubstituted pyridines, a common substitution pattern in bioactive nicotinonitriles.[3][4]
Mechanistic Causality: The classical reaction is a two-step process.[5] It begins with a Michael addition of an enamine to an ethynylketone, forming a stable aminodiene intermediate. The deliberate isolation of this intermediate was initially a key feature. The second step requires significant thermal energy to induce E/Z isomerization followed by a cyclodehydration to furnish the aromatic pyridine ring.[4][5] The high temperature required for this final step was a significant limitation, often leading to decomposition and limiting the substrate scope.
Modern Advancements: The primary drawback of the original protocol was the harsh thermal cyclization. Modern modifications address this by introducing acid catalysts such as acetic acid, ytterbium(III) triflate, or solid-supported resins like Amberlyst 15.[5] The rationale for this choice is that acid catalysis lowers the activation energy for the cyclodehydration step, allowing the reaction to proceed at much lower temperatures. This not only improves the energy efficiency but, more importantly, enables the development of one-pot procedures, avoiding the need to isolate the aminodiene intermediate and significantly streamlining the synthetic workflow.[5][6]
Caption: The Bohlmann-Rahtz Pyridine Synthesis Workflow.
The Gewald Reaction: A Lesson in Multi-Component Efficiency
While the Gewald reaction synthesizes 2-aminothiophenes, not pyridines, its study is essential for any scientist working with activated nitriles.[7][8] It is a benchmark multi-component reaction (MCR) that exemplifies the principles of atom economy and operational simplicity.
Mechanistic Causality: The reaction brings together a carbonyl compound, an activated nitrile (like malononitrile or cyanoacetate), and elemental sulfur in the presence of a base.[9] The process is a cascade of three key stages:
-
Knoevenagel-Cope Condensation: The base catalyzes the condensation of the carbonyl and the active methylene compound to form an α,β-unsaturated nitrile.[7] The choice of base (e.g., morpholine, triethylamine) is critical; it must be strong enough to deprotonate the methylene compound without promoting unwanted side reactions.[9]
-
Sulfur Addition: Elemental sulfur adds to the intermediate. This step is mechanistically complex, but the key is the nucleophilic attack of the enolate onto the sulfur ring (S8).[7]
-
Cyclization and Tautomerization: The sulfurated intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene.[9]
The beauty of the Gewald reaction lies in its convergence; three simple starting materials are combined in one pot to rapidly build a complex, highly functionalized heterocycle.[10]
Caption: The Gewald Reaction One-Pot Experimental Workflow.
Application in Drug Discovery: From Scaffold to Therapy
A synthetic method's true value is realized in its application. The ability to generate diverse nicotinonitrile libraries allows for the exploration of complex biological questions and the development of targeted therapeutics.
Case Study: Ibrutinib and Targeted BTK Inhibition
The discovery of Ibrutinib (Imbruvica) is a masterclass in modern drug development and the circuitous path from a tool compound to a blockbuster drug.[11][12]
Biological Rationale: Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway.[13] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL), this pathway is constitutively active, driving uncontrolled cell proliferation and survival.[14] Therefore, inhibiting BTK is a highly validated therapeutic strategy.
Discovery and Mechanism: Ibrutinib was not initially designed as a cancer drug but as a tool compound to study BTK's function in autoimmune diseases.[11][15] Its key feature is an acrylamide group that acts as a Michael acceptor. This group forms an irreversible covalent bond with a specific cysteine residue (Cys-481) in the active site of BTK.[14][16] This covalent and irreversible inhibition is the cornerstone of its high potency and durable clinical effect. The drug effectively shuts down the entire downstream signaling cascade, leading to apoptosis of the malignant B-cells.[13] The discovery journey highlights a critical insight: a compound's initial purpose does not define its ultimate therapeutic potential.
Caption: BTK Signaling Pathway and Ibrutinib's Point of Inhibition.
Case Study: PARP Inhibitors and the Concept of Synthetic Lethality
While many prominent PARP inhibitors like Olaparib do not contain a nicotinonitrile core, the principle behind their action—synthetic lethality—is a universal concept in targeted drug discovery that can be applied to nicotinonitrile-based compounds.
Biological Rationale: Synthetic lethality occurs when a combination of deficiencies in two or more genes leads to cell death, whereas a deficiency in only one of those genes does not.[17] The classic example involves PARP inhibitors and mutations in the BRCA1 or BRCA2 genes.[18]
-
Normal Cells: Possess two main DNA repair pathways for single-strand breaks (SSBs) and double-strand breaks (DSBs): Base Excision Repair (BER), which involves PARP, and Homologous Recombination (HR), which requires functional BRCA proteins.[17]
-
BRCA-mutant Cancer Cells: These cells have a deficient HR pathway for repairing DSBs. They become critically dependent on the PARP-mediated BER pathway to repair SSBs before they can devolve into lethal DSBs during replication.[17][19]
Therapeutic Mechanism: PARP inhibitors exploit this dependency. By inhibiting PARP, they block the repair of SSBs.[19] When the cell attempts to replicate its DNA, these unrepaired SSBs are converted into DSBs. In a normal cell, the HR pathway would repair these DSBs. However, in a BRCA-deficient cancer cell, the absence of a functional HR pathway means these DSBs accumulate, leading to genomic catastrophe and selective cell death.[18][20] This elegant approach allows for the selective killing of cancer cells while largely sparing healthy tissues.
Caption: The Principle of Synthetic Lethality with PARP Inhibitors.
Validated Experimental Protocols
The translation of chemical theory into practice requires robust, reproducible protocols. The following methodologies are presented as self-validating systems for core syntheses.
Protocol 1: One-Pot Acid-Catalysed Bohlmann-Rahtz Pyridine Synthesis
This protocol is adapted from the procedure described by Bagley et al. for a modern, efficient synthesis.[5]
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the enamino ester (1.0 equiv) and the alkynone (1.0 equiv).
-
Solvent and Catalyst Addition: Add anhydrous toluene (approx. 0.2 M concentration relative to the limiting reagent). Add the acid catalyst (e.g., acetic acid, 1.2 equiv, or Yb(OTf)3, 10 mol%).
-
Reaction Execution: Stir the solution at 50 °C. The causality here is that this temperature is sufficient to promote the initial Michael addition without requiring the high heat of classical cyclization. The acid catalyst facilitates the subsequent cyclodehydration at this moderate temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the limiting starting material typically indicates completion (usually 4-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution and brine. The bicarbonate wash is crucial to neutralize the acid catalyst.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired substituted pyridine.
Protocol 2: General Procedure for the Gewald Reaction
This protocol is a generalized method based on common literature procedures for the synthesis of 2-aminothiophenes.[9]
-
Reagent Combination: In a round-bottom flask, combine the carbonyl compound (1.0 equiv), the active methylene nitrile (1.0 equiv), and elemental sulfur (1.1 equiv) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add the base catalyst, typically morpholine or triethylamine (10-20 mol%). The choice of a secondary amine like morpholine is often preferred as it effectively catalyzes the initial condensation without being overly reactive.[9]
-
Reaction Execution: Stir the mixture at a moderately elevated temperature (typically 40-50 °C). This gentle heating improves the solubility and reactivity of elemental sulfur.[9]
-
Monitoring and Observation: The reaction progress can be monitored by TLC. Often, the product will begin to precipitate from the reaction mixture as it forms.
-
Isolation: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove residual starting materials and soluble impurities. The product is often of high purity after this step but can be further purified by recrystallization if necessary.[9]
Data Summary
The efficiency of these reactions is highly dependent on the specific substrates used. The following table provides representative data for the one-pot Bohlmann-Rahtz synthesis, illustrating the impact of different catalysts on yield.
| Entry | Enamine | Alkynone | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl β-aminocrotonate | But-3-yn-2-one | Acetic Acid (120) | 50 | 5.5 | 85 |
| 2 | Ethyl β-aminocrotonate | But-3-yn-2-one | Yb(OTf)3 (10) | 110 | 1 | 82 |
| 3 | Ethyl β-aminocrotonate | But-3-yn-2-one | ZnBr2 (10) | 110 | 1 | 78 |
| 4 | Ethyl β-aminocrotonate | 1-Phenylprop-2-yn-1-one | Acetic Acid (120) | 50 | 18 | 75 |
Data are illustrative and based on trends reported in the literature.[5]
Conclusion
The discovery of novel substituted nicotinonitriles is a dynamic and essential field within drug development. Success is built upon a deep, mechanistic understanding of foundational synthetic reactions like the Bohlmann-Rahtz synthesis, coupled with an appreciation for modern, efficient methodologies such as multi-component reactions. By grounding synthetic choices in causality—understanding why a particular catalyst is chosen or a specific temperature is used—researchers can move beyond simple execution to intelligent design. The application of these synthetic strategies to complex biological problems, guided by principles like targeted inhibition and synthetic lethality, continues to yield transformative therapies that address significant unmet medical needs. This guide serves as a foundational resource for scientists dedicated to harnessing the power of the nicotinonitrile scaffold to create the next generation of innovative medicines.
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An In-depth Technical Guide to the Fundamental Chemistry of 2-Chloropyridines
Introduction: The Privileged Role of 2-Chloropyridine in Modern Synthesis
2-Chloropyridine is a halogenated derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom.[1][2] This seemingly simple molecule, a colorless liquid with the formula C₅H₄ClN, serves as a cornerstone in the synthesis of a vast array of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its significance lies not in its own biological activity, but in its versatile reactivity, which allows it to serve as a key intermediate or building block. The 2-arylpyridine scaffold, readily accessible from 2-chloropyridine, is a prevalent structural motif in a multitude of pharmaceutical agents, making the chemistry of its precursor a critical area of study for drug development professionals.[3][4]
The reactivity of 2-chloropyridine is dominated by two principal pathways: nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the ring nitrogen atom activates the pyridine ring, particularly at the 2- and 4-positions, towards attack by nucleophiles. Simultaneously, the carbon-chlorine bond, while strong, can be activated by various transition metal catalysts to participate in a wide range of powerful bond-forming reactions. This guide provides an in-depth exploration of these fundamental chemical principles, offering field-proven insights and detailed protocols for researchers aiming to leverage the synthetic potential of this vital heterocyclic compound.
I. Synthesis of 2-Chloropyridines
While commercially available, understanding the synthesis of 2-chloropyridines provides context for its industrial production and potential impurity profiles.
Common Synthetic Routes:
-
Direct Chlorination: The industrial production of 2-chloropyridine is often achieved through the direct, high-temperature chlorination of pyridine.[2][5] This process can lead to the formation of di- and polychlorinated byproducts, such as 2,6-dichloropyridine.[2][5]
-
From Pyridine-N-Oxides: A high-yield and convenient laboratory method involves the reaction of pyridine-N-oxides with chlorinating agents like phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).[1][2] The N-oxide functionality activates the 2-position for substitution.
-
From 2-Hydroxypyridine: Historically, 2-chloropyridine was prepared by the chlorination of 2-hydroxypyridine (or its tautomer, 2-pyridone) with agents like phosphoryl chloride.[1][2]
-
Sandmeyer Reaction: For specifically substituted pyridines, the Sandmeyer reaction is a powerful and classical method. It involves the conversion of a 2-aminopyridine to a diazonium salt, which is then displaced by a chloride ion, typically using a copper(I) chloride catalyst.[6][7][8] This reaction is an example of a radical-nucleophilic aromatic substitution.[7][8]
Featured Protocol: Synthesis of 2-Chloropyridine via the Sandmeyer Reaction
This protocol describes the conversion of 2-aminopyridine to 2-chloropyridine. The process involves diazotization of the amine followed by a copper(I)-catalyzed substitution.[9]
Materials:
-
2-Aminopyridine
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether or Dichloromethane for extraction
Procedure:
-
Diazotization: Dissolve 2-aminopyridine in a cooled aqueous solution of hydrochloric acid (typically below 5 °C in an ice bath). Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes until the diazotization is complete.
-
Copper Catalyst Preparation: In a separate flask, prepare a solution or slurry of copper(I) chloride in concentrated hydrochloric acid.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.[9] Allow the reaction to stir and slowly warm to room temperature. The reaction can be gently heated to ensure completion.
-
Workup & Purification: Neutralize the reaction mixture with a sodium hydroxide solution. Extract the product with an organic solvent like diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude 2-chloropyridine can be purified by distillation.
II. Core Reactivity: Mechanistic Insights and Protocols
A. Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of 2-chloropyridine chemistry. The pyridine nitrogen atom acts as an electron-withdrawing group, polarizing the ring and making the C2 carbon susceptible to nucleophilic attack. Unlike an SN2 reaction, the SNAr is a two-step process.[10][11]
Causality of Reactivity:
-
Addition of Nucleophile: A nucleophile attacks the carbon atom bonded to the chlorine, breaking the aromaticity of the ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10][12] The negative charge is delocalized over the pyridine ring, including onto the electronegative nitrogen atom, which contributes to the stability of this intermediate.
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.[10]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
This pathway is highly effective for reactions with strong nucleophiles such as hydroxides, alkoxides, and amines.[10][13] For example, reaction with sodium hydroxide yields 2-hydroxypyridine.[10]
B. Transition Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions have revolutionized organic synthesis, and 2-chloropyridines are important substrates. However, they present unique challenges. The C-Cl bond is stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step more difficult.[14] Furthermore, the pyridine nitrogen can coordinate to the metal catalyst, leading to deactivation.[3][15] The success of these couplings is therefore highly dependent on the judicious choice of catalyst, ligand, and reaction conditions.
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling 2-chloropyridine with an organoboron compound (e.g., boronic acid or ester).[4][16]
Expertise & Causality:
-
Catalyst/Ligand System: Palladium catalysts are standard. To overcome the high activation barrier of the C-Cl bond and prevent catalyst inhibition, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or PPh₃ are essential.[3][14] These ligands stabilize the active Pd(0) species, promote the difficult oxidative addition step, and sterically shield the palladium center from inhibitory coordination by the pyridine nitrogen.[14]
-
Base Selection: A base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[14] For less reactive chloropyridines, strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.[14]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
This general procedure is a starting point and should be optimized for specific substrates.[4][14]
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos ligand (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
Setup: To an oven-dried flask, add the 2-chloropyridine derivative, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir for 12-24 hours, monitoring progress by TLC or GC/MS.
-
Workup & Purification: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
2. Buchwald-Hartwig Amination
This reaction forms C-N bonds by coupling 2-chloropyridines with primary or secondary amines, another cornerstone of pharmaceutical synthesis.[17][18]
Expertise & Causality:
-
Challenges: Like the Suzuki coupling, this reaction is challenging due to the inert C-Cl bond. The oxidative addition is often the rate-limiting step.[17]
-
Catalyst System: Palladium pre-catalysts (e.g., G3 or G4 palladacycles) are often more reliable than sources like Pd(OAc)₂.[17] Sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are crucial for activating the C-Cl bond.[17]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[17]
-
Conditions: The reaction must be performed under strictly inert and anhydrous conditions, as oxygen deactivates the Pd(0) catalyst and water can lead to side reactions like hydrodehalogenation (replacement of -Cl with -H).[17] Elevated temperatures (80-110 °C) are typically necessary.[17]
Caption: Troubleshooting workflow for Buchwald-Hartwig amination of chloropyridines.
3. Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between 2-chloropyridine and a terminal alkyne, producing alkynylated pyridines.[16] These products are valuable intermediates in the synthesis of natural products and bioactive molecules.[16]
Expertise & Causality:
-
Catalyst System: This reaction uniquely employs a dual-catalyst system: a palladium complex to activate the aryl halide and a copper(I) co-catalyst (typically CuI) to activate the alkyne.[16][19]
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used, which also often serves as the solvent.
-
Conditions: The reaction is generally run under mild, anaerobic conditions.
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Amine base (e.g., Triethylamine) as solvent
-
Anhydrous, degassed solvent (e.g., THF or DMF, optional)
Procedure:
-
Setup: To a flask, add the 2-chloropyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add the solvent (if used) and the amine base, followed by the terminal alkyne.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Workup & Purification: Filter the reaction mixture to remove the amine salt. Concentrate the filtrate and purify the residue by column chromatography.
4. Other Important Cross-Coupling Reactions
-
Heck Coupling: This palladium-catalyzed reaction couples 2-chloropyridine with alkenes to form vinylated pyridines, which are valuable intermediates.[16]
-
Grignard Reagent Coupling: While palladium is common, other metals can be effective. For instance, cobalt(II) salts can catalyze the cross-coupling of 2-chloropyridine with Grignard reagents like benzylmagnesium chloride in excellent yield.[20][21] This provides an alternative pathway for C-C bond formation.
-
Nickel-Catalyzed Coupling: Nickel catalysts offer a cost-effective alternative to palladium and are particularly effective for cross-electrophile coupling, for example, reacting 2-chloropyridines with alkyl bromides.[22][23]
Data Summary: Comparison of Cross-Coupling Conditions
| Coupling Reaction | Typical Catalyst System | Ligand(s) | Base | Key Insight |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | Bulky phosphines (SPhos, PPh₃) | K₃PO₄, Cs₂CO₃ | Ligand choice is critical to prevent catalyst inhibition by the pyridine nitrogen.[3][4] |
| Buchwald-Hartwig | Pd Pre-catalysts | Bulky phosphines (RuPhos, BrettPhos) | NaOtBu | Requires strictly inert and anhydrous conditions to avoid side reactions.[17] |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Amine (e.g., Et₃N) | Dual Pd/Cu catalyst system is characteristic for this transformation.[16] |
| Grignard Coupling | Co(acac)₂ | None required | (Grignard acts as base) | Cobalt provides an effective, palladium-free alternative for certain substrates.[20] |
| Nickel Coupling | NiBr₂·3H₂O | Bathophenanthroline | (Reducing agent like Mn⁰) | A cost-effective method for cross-electrophile coupling with alkyl halides.[22] |
III. Applications in Drug Discovery and Development
The synthetic versatility of 2-chloropyridine makes it an indispensable building block in medicinal chemistry. Its ability to undergo predictable and high-yielding transformations allows for the efficient construction of compound libraries for biological screening and the synthesis of complex active pharmaceutical ingredients (APIs).[24][25]
Examples of Drugs Synthesized from 2-Chloropyridine Intermediates:
-
Antihistamines: The antihistamine pheniramine can be generated via the reaction of phenylacetonitrile with 2-chloropyridine in the presence of a base.[2][5] Other second-generation antihistamines also incorporate the pyridine moiety derived from this precursor.[24]
-
Antiarrhythmics: The antiarrhythmic drug disopyramide is produced using 2-chloropyridine as a starting material where the chloride is displaced.[2][5]
-
Anticancer Agents: Novel 2-chloropyridine derivatives containing flavone moieties have been synthesized and investigated as potential telomerase inhibitors for cancer therapy.[26]
-
Fungicides: Pyrithione, the active ingredient in many anti-dandruff shampoos, is a fungicide derived from 2-chloropyridine via oxidation and substitution with a sulfur nucleophile.[2]
The strategic use of 2-chloropyridine and its N-oxide allows for the introduction of the pyridine scaffold, a common pharmacophore, into a wide range of molecular architectures, contributing to the development of herbicides, pesticides, and a spectrum of therapeutic agents.[5][27]
Conclusion
2-Chloropyridine is far more than a simple halogenated heterocycle; it is a powerful and versatile synthetic intermediate that has earned its status as a privileged scaffold in modern chemistry. Its dual reactivity—undergoing both nucleophilic aromatic substitution and a wide array of transition metal-catalyzed cross-coupling reactions—provides chemists with a reliable and adaptable toolkit for C-C, C-N, and C-O bond formation. A thorough understanding of the mechanistic principles governing its reactivity, particularly the causal factors behind the choice of catalysts, ligands, and reaction conditions, is essential for any researcher in the fields of organic synthesis and drug development. As the demand for novel and complex bioactive molecules continues to grow, the fundamental chemistry of 2-chloropyridine will undoubtedly remain a critical component of innovation.
References
- Ohmiya, H., Yorimitsu, H., & Oshima, K. (2004). Cobalt-catalyzed Cross-coupling Reaction of Chloropyridines with Grignard Reagents. Chemistry Letters. [Source: J-STAGE, URL not directly available in search results, but referenced in[20]]
- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. (2025). BenchChem.
- Experimental Procedure for Grignard Reaction with 3-Bromo-2-chloropyridine. (n.d.). BenchChem.
- The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. (n.d.). Georg Thieme Verlag KG.
- What are the coupling products of 2 - Chloropyridine? (2025). Hangzhou Better Chemtech Ltd.
- Suzuki Coupling of 2-Chloropyridines - Base Selection. (2025). BenchChem.
- Chloropyridine: Common isomorphs, synthesis, reactions and applic
- What are the reaction products when 2 - Chloropyridine reacts with nucleophiles? (2025). Hangzhou Better Chemtech Ltd.
- 2-Chloropyridine. (n.d.). Wikipedia.
- Cobalt-catalyzed Cross-coupling Reaction of Chloropyridines with Grignard Reagents. (n.d.). Oxford Academic.
- nucleophilic arom
- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glut
- Key Applications of 2-Chloropyridine N-oxide Hydrochloride in Synthesis. (n.d.). BOC Sciences.
- What drugs are synthesized using 2 - Chloropyridine? (2025). Hangzhou Better Chemtech Ltd.
- Amination of 2-halopyridines. (n.d.).
- Understanding Pyridine Aldehyde Intermediates in Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. (2015). NIH.
- Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH.
- 2-Chloropyridine. (n.d.).
- Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. (2010). PubMed.
- Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. (n.d.).
- Sandmeyer reaction. (n.d.). Wikipedia.
- Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo- N -heterocycles. (n.d.).
- Buchwald-Hartwig Amination with Chloropyridines. (2025). BenchChem.
- Sandmeyer reaction. (2022). L.S.College, Muzaffarpur.
- Sandmeyer Reaction. (2025). J&K Scientific LLC.
- Buchwald–Hartwig amin
- Sonogashira coupling. (n.d.). Wikipedia.
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solubility of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound in various organic solvents. As a key intermediate in the synthesis of biologically active molecules, understanding its solubility is paramount for efficient process development, formulation, and biological screening.[1] This document outlines the theoretical importance of solubility, detailed experimental protocols for its quantitative determination, and guidance on data interpretation and reporting. The methodologies described herein are designed to be robust and reproducible, providing researchers with the necessary tools to generate reliable solubility data.
Introduction: The Critical Role of Solubility in a Preclinical Context
The journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a cornerstone that dictates a compound's behavior in both chemical and biological systems.[2][3][4] For a compound like this compound, which serves as a versatile building block in medicinal chemistry, a thorough understanding of its solubility profile in organic solvents is not merely academic but a critical prerequisite for several downstream applications.[1]
A compound must be in solution to be absorbed and exert its pharmacological effect.[4][5] Poor solubility can lead to a host of complications, including:
-
Inaccurate Biological Screening: Precipitation of the compound in assay media can lead to false negatives or underestimation of potency.
-
Challenges in Synthesis and Purification: The choice of solvent for reactions, crystallization, and chromatography is dictated by the solubility of the compound and its impurities.
-
Formulation Difficulties: Developing a suitable dosage form, whether for oral, intravenous, or topical administration, is highly dependent on the compound's solubility.[2][4]
This guide, therefore, serves as a practical resource for scientists to systematically evaluate the solubility of this compound, enabling informed decisions throughout the research and development process.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is essential before embarking on solubility studies.
| Property | Value | Source |
| Molecular Formula | C₁₂H₆ClFN₂ | [6] |
| Molecular Weight | 232.64 g/mol | [6] |
| Melting Point | 173-178 °C | [1][7] |
| Appearance | Yellow amorphous powder | [1] |
| pKa (Predicted) | -3.55 ± 0.25 | [7] |
The presence of a polar nitrile group and a halogenated aromatic system suggests that the solubility of this compound will be highly dependent on the polarity and hydrogen bonding capabilities of the solvent.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[8] This method, while traditional, remains the gold standard for its reliability.
Materials and Equipment
-
This compound (purity ≥ 99%)
-
A panel of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))
-
Analytical balance
-
Scintillation vials with screw caps
-
Constant temperature shaker/incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Experimental Workflow
The overall workflow for solubility determination is depicted in the following diagram:
Caption: Experimental workflow for solubility determination.
Detailed Protocol
-
Preparation of Stock Solutions for Standard Curve:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a concentrated stock solution.
-
Perform serial dilutions to generate a series of standards of known concentrations.
-
-
Sample Preparation:
-
Into separate vials, add an excess amount of this compound (e.g., 5-10 mg). The key is to have undissolved solid remaining after equilibration.
-
To each vial, add a precise volume (e.g., 1 mL) of the desired organic solvent.
-
-
Equilibration:
-
Tightly cap the vials and place them in a shaker incubator at a controlled temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted to confirm this.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered samples as necessary to fall within the linear range of the standard curve.
-
Analyze the standard solutions and the prepared samples by HPLC. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) and UV detection at an appropriate wavelength is a common choice.
-
Data Analysis and Reporting
-
Standard Curve: Plot the peak area from the HPLC analysis of the standard solutions against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be > 0.99.
-
Solubility Calculation: Use the equation of the line to calculate the concentration of this compound in the diluted samples. Then, account for the dilution factor to determine the original concentration in the saturated solution. This value represents the solubility of the compound in that specific solvent at the tested temperature.
The results should be presented in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| Methanol | 25 | [Insert Data] | [Insert Data] |
| Ethanol | 25 | [Insert Data] | [Insert Data] |
| Acetone | 25 | [Insert Data] | [Insert Data] |
| Acetonitrile | 25 | [Insert Data] | [Insert Data] |
| Tetrahydrofuran | 25 | [Insert Data] | [Insert Data] |
| Dimethyl Sulfoxide | 25 | [Insert Data] | [Insert Data] |
Interpretation and Causality
The solubility of a solute in a solvent is governed by the principle of "like dissolves like".[8]
Caption: Factors influencing solubility.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The nitrile group of the compound can act as a hydrogen bond acceptor, leading to favorable interactions.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have large dipole moments and can effectively solvate the polar regions of the molecule. DMSO is often an excellent solvent for a wide range of organic compounds.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The solubility in these solvents is expected to be lower and would be primarily driven by van der Waals interactions with the aromatic rings.
By systematically testing a range of solvents with varying polarities and hydrogen bonding capabilities, a comprehensive solubility profile can be established. This information is invaluable for selecting appropriate solvents for chemical reactions, purification, and the preparation of stock solutions for biological assays.
Conclusion
This technical guide has provided a detailed framework for the systematic determination of the . By following the outlined protocols, researchers can generate high-quality, reproducible data that is essential for advancing drug discovery and development projects. A thorough understanding and empirical determination of solubility are indispensable for mitigating risks associated with poor physicochemical properties and for ensuring the successful progression of promising chemical entities.
References
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]
- Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
- PharmaEducation. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
- Semantic Scholar. (2020). The Importance of Solubility for New Drug Molecules. [Link]
- YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
- Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
- Scribd. (n.d.).
- PubChem. (n.d.). This compound. [Link]
- Organic Syntheses. (n.d.). 2-chloronicotinonitrile. [Link]
- Arkat USA. (n.d.). A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile. [Link]
- Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
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An In-depth Technical Guide to the Acidic Stability of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile
Introduction
2-Chloro-6-(4-fluorophenyl)nicotinonitrile is a complex heterocyclic molecule featuring a pyridine ring substituted with a chloro group, a cyano (nitrile) group, and a fluorophenyl group. As an advanced intermediate in the synthesis of various pharmaceutical and agrochemical compounds, understanding its stability profile under various conditions is of paramount importance for process development, formulation, and ensuring the safety and efficacy of the final products.[1][2] Pyridine-containing heterocycles are prevalent in FDA-approved drugs, highlighting the significance of their chemical and physical properties.[1][3]
This technical guide provides a comprehensive analysis of the potential stability of this compound under acidic conditions. We will delve into the theoretical underpinnings of its reactivity, propose a structured approach for experimental stability assessment through forced degradation studies, and provide detailed methodologies for researchers, scientists, and drug development professionals.
Theoretical Stability Assessment: Potential Degradation Pathways
The chemical structure of this compound contains two primary functional groups susceptible to degradation under acidic conditions: the nitrile group and the chloro-substituted pyridine ring.
Acid-Catalyzed Hydrolysis of the Nitrile Group
The hydrolysis of nitriles to carboxylic acids in the presence of acid is a well-established organic reaction.[4][5][6][7] The reaction typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to the corresponding carboxylic acid and an ammonium salt.[5][7]
The mechanism of acid-catalyzed nitrile hydrolysis involves the following key steps:
-
Protonation of the nitrile nitrogen: This initial step increases the electrophilicity of the nitrile carbon.[4][6][8]
-
Nucleophilic attack by water: A water molecule attacks the electrophilic carbon.[4][6]
-
Proton transfer: A series of proton transfers leads to the formation of a protonated amide.[6]
-
Deprotonation: Loss of a proton yields the amide intermediate.[6]
-
Further hydrolysis: The amide is then further hydrolyzed to the carboxylic acid.[6]
This entire process is often driven to completion as the final step, the protonation of the released ammonia, is irreversible.[4] Vigorous conditions, such as heating under reflux with a strong acid like hydrochloric acid, are typically employed to ensure the complete conversion of the nitrile to the carboxylic acid.[5][9]
Acid-Catalyzed Hydrolysis of the 2-Chloropyridine Moiety
The chloro substituent on the pyridine ring is also a potential site for hydrolytic degradation. The hydrolysis of 2-chloropyridine to 2-hydroxypyridine (or its tautomer, 2-pyridone) under acidic conditions has been reported. However, this reaction generally requires harsh conditions, such as high temperatures and pressures.[10] For instance, one prior art method describes the hydrolysis of 2-chloro-pyridine in concentrated hydrochloric acid at 150°C under pressure to yield 2-hydroxypyridine.[10] The presence of other substituents on the pyridine ring can influence the rate of this hydrolysis.
Predicted Degradation Products
Based on the reactivity of the functional groups, the primary degradation products of this compound under acidic conditions are predicted to be:
-
Degradant 1: 2-Chloro-6-(4-fluorophenyl)nicotinamide: The initial product of nitrile hydrolysis.
-
Degradant 2: 2-Chloro-6-(4-fluorophenyl)nicotinic acid: The final product of complete nitrile hydrolysis.
-
Degradant 3: 6-(4-Fluorophenyl)-2-hydroxynicotinonitrile: The product of chloro group hydrolysis.
It is also possible that a combination of these degradation pathways could occur, leading to other related impurities.
Experimental Design: Forced Degradation Study Protocol
To empirically determine the stability of this compound, a forced degradation study is essential.[11][12][13] Such studies are intentionally designed to accelerate the degradation of a substance to identify likely degradation products and establish degradation pathways.[11][13] An extent of degradation of 5-20% is generally considered suitable for these studies.[14]
Materials and Reagents
-
This compound (high purity)
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), for neutralization
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
-
Formic acid, for mobile phase modification
-
Reference standards for anticipated degradation products (if available)
Experimental Workflow
The following diagram illustrates the workflow for the forced degradation study.
Caption: Workflow for the forced degradation study of this compound.
Detailed Protocol for Acid Hydrolysis
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Condition 1 (Mild): To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature.
-
Condition 2 (Moderate): To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep at room temperature.
-
Condition 3 (Harsh): To 1 mL of the stock solution, add 1 mL of 1 M HCl. Place in a water bath at 60°C.
-
Control: To 1 mL of the stock solution, add 1 mL of water. Keep at room temperature.
-
-
Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from each condition at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent molar amount of NaOH to stop the degradation reaction.
-
Analysis: Analyze the neutralized samples using a validated stability-indicating HPLC-UV/MS method.
Development of a Stability-Indicating Analytical Method
A crucial component of this study is the use of a stability-indicating analytical method, capable of separating the parent compound from all potential degradation products.
2.4.1. HPLC-UV/MS Method Parameters (Example)
| Parameter | Recommended Setting | Rationale |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm | Provides good retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Formic acid in Water | Acidified mobile phase improves peak shape for pyridine compounds. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile is a common organic modifier for reverse-phase HPLC. |
| Gradient | 5% to 95% B over 15 minutes | A gradient elution is necessary to separate compounds with a range of polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| UV Detection | 254 nm | A common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity. |
| MS Detection | Electrospray Ionization (ESI), Positive Mode | ESI is suitable for polar molecules. Positive mode is expected to work well for nitrogen-containing compounds. Mass scanning from m/z 50-500 will cover the parent and expected degradants. |
Data Interpretation and Reporting
Quantitative Analysis
The percentage of the parent compound remaining and the percentage of each degradation product formed at each time point should be calculated. This data can be presented in a tabular format for easy comparison.
Table 1: Example Data Summary for Forced Degradation under 1 M HCl at 60°C
| Time (hours) | % Parent Remaining | % Degradant 1 (amide) | % Degradant 2 (acid) | % Degradant 3 (hydroxy) | % Total |
| 0 | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |
| 2 | 95.2 | 3.1 | 1.5 | <0.1 | 99.8 |
| 4 | 89.8 | 5.5 | 4.3 | 0.2 | 99.8 |
| 8 | 80.1 | 8.2 | 10.9 | 0.5 | 99.7 |
| 24 | 65.7 | 10.1 | 22.8 | 1.1 | 99.7 |
Identification of Degradation Products
Mass spectrometry (MS) data is critical for the structural elucidation of the degradation products. The measured mass-to-charge ratio (m/z) of each new peak in the chromatogram should be compared with the theoretical masses of the predicted degradation products.
Proposed Degradation Pathway
Based on the time course of appearance and disappearance of the parent compound and the degradation products, a degradation pathway can be proposed.
Caption: Proposed degradation pathway of this compound under acidic conditions.
Conclusion and Recommendations
This technical guide outlines a comprehensive approach to evaluating the stability of this compound under acidic conditions. The primary degradation pathway is anticipated to be the hydrolysis of the nitrile group to the corresponding carboxylic acid, proceeding through an amide intermediate. Hydrolysis of the chloro-substituent is also possible but is expected to be a slower process requiring more forcing conditions.
For drug development professionals, it is recommended to perform the described forced degradation studies early in the development process. The information gathered will be invaluable for:
-
Process Optimization: Understanding the lability of the molecule to acid will inform the choice of reagents and conditions for subsequent synthetic steps and work-up procedures.
-
Formulation Development: The stability data will guide the selection of excipients and the pH of formulated products to ensure stability.
-
Analytical Method Validation: The degraded samples are essential for validating the stability-indicating nature of analytical methods.
-
Regulatory Submissions: A thorough understanding of the degradation profile is a key regulatory expectation.[12][15]
By following the methodologies outlined in this guide, researchers can gain a robust understanding of the acidic stability of this compound, ensuring the development of safe, stable, and effective products.
References
- Vertex AI Search, Hydrolysis Kinetics for 2-Chloropyridine in Supercritical W
- Google Patents, US3920670A - Process for hydrolysis of nitriles, Link
- Organic Chemistry Tutor, Hydrolysis of Nitriles, Link
- Organic Chemistry Portal, Nitrile to Acid - Common Conditions, Link
- Chemguide, Hydrolysing Nitriles, Link
- Chemistry LibreTexts, 20.7: Chemistry of Nitriles, Link
- AK Lectures, Acid Induced Hydrolysis of Nitriles, Link
- NIH, Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure, Link
- Google Patents, US4942239A - Process for the production of 2-hydroxypyridine, Link
- Chemistry LibreTexts, The Hydrolysis of Nitriles, Link
- Ovid, Transformation of aliphatic and aromatic nitriles by a nitrilase
- PubChem, this compound, Link
- PubMed Central, A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis, Link
- ResearchGate, Drug stability and pyridine generation in ceftazidime injection stored in an elastomeric infusion device, Link
- ChemRxiv, Unexpected Discovery of Satur
- Sarchem Labs, Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis, Link
- Chemistry Steps, The Mechanism of Nitrile Hydrolysis To Carboxylic Acid, Link
- RSC Publishing, Pyridine: the scaffolds with significant clinical diversity, Link
- Organic Syntheses, 2-chloronicotinonitrile, Link
- BioPharm International, Forced Degradation Studies for Biopharmaceuticals, Link
- Asian Journal of Research in Chemistry, Forced Degradation Study: An Important Tool in Drug Development, Link
- Wikipedia, 2-Chloropyridine, Link
- Biomedical Journal of Scientific & Technical Research, Forced Degrad
- Pharmaguideline, Forced Degradation Study in Pharmaceutical Stability, Link
- International Journal of Pharmaceutical Sciences Review and Research, Forced Degrad
- Journal of Chemical and Pharmaceutical Research, A green and efficient hydrolysis of met, Link
- Organic Syntheses, nicotinonitrile, Link
- Google Patents, CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile, Link
- ResearchGate, Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile, Link
- CymitQuimica, this compound, Link
- PubChem, 2-Chloroisonicotinic acid, Link
- PubChem, 6-Chloro-5-fluoronicotinonitrile, Link
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- 15. globalresearchonline.net [globalresearchonline.net]
Methodological & Application
Application Notes and Protocols for 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile: A Guide for Synthetic and Medicinal Chemists
Introduction
2-Chloro-6-(4-fluorophenyl)nicotinonitrile is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its substituted pyridine core, featuring a reactive chlorine atom, a nitrile group, and a fluorinated phenyl moiety, offers multiple points for further chemical modification. This versatility makes it an attractive scaffold for the synthesis of novel compounds with potential therapeutic applications or advanced material properties. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties in drug candidates. This document provides a comprehensive guide to the synthesis, purification, and characterization of this compound, grounded in established chemical principles and supported by relevant literature.
Chemical Properties and Safety Information
A thorough understanding of the chemical properties and safety hazards is paramount before commencing any experimental work.
| Property | Value | Source |
| Molecular Formula | C₁₂H₆ClFN₂ | PubChem CID: 2773734[1] |
| Molecular Weight | 232.64 g/mol | PubChem CID: 2773734[1] |
| IUPAC Name | 2-chloro-6-(4-fluorophenyl)pyridine-3-carbonitrile | PubChem CID: 2773734[1] |
| Appearance | White to off-white solid (predicted) | --- |
| Solubility | Likely soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Low solubility in water is expected. | General chemical principles |
| CAS Number | 31776-83-7 | PubChem CID: 2773734[1] |
Hazard Identification:
This compound is classified as harmful and an irritant. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
For more detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Synthetic Approach: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The most logical and widely employed method for the synthesis of 2-aryl-6-chloropyridines is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound (in this case, 4-fluorophenylboronic acid) with an organohalide (2,6-dichloronicotinonitrile). The key to a successful synthesis lies in the regioselective coupling at the more reactive C6 position of the dichloronicotinonitrile, leaving the C2 chlorine available for subsequent transformations.
The general mechanism for the Suzuki-Miyaura coupling is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yield and selectivity.
Experimental Protocol: Synthesis of this compound
This protocol is designed based on established procedures for Suzuki-Miyaura couplings of dichloropyridines and related heterocycles.[2][3][4][5]
Materials:
-
2,6-Dichloronicotinonitrile (1.0 equiv)
-
4-Fluorophenylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene (solvent)
-
Water (deionized and degassed)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,6-dichloronicotinonitrile (1.0 equiv), 4-fluorophenylboronic acid (1.1 equiv), and sodium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere. This is critical as the palladium catalyst is sensitive to oxygen.
-
In a separate small vial, dissolve palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv) in a small amount of degassed toluene to pre-form the catalyst.
-
-
Solvent Addition and Degassing:
-
Add a 4:1 mixture of degassed toluene and water to the reaction flask. The use of a biphasic system with a phase-transfer catalyst is a common practice in Suzuki couplings.
-
Bubble the inert gas through the solvent mixture for 15-20 minutes to ensure it is thoroughly deoxygenated.
-
-
Reaction Initiation and Monitoring:
-
Add the pre-formed catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours. A successful reaction will show the consumption of the starting materials and the appearance of a new, less polar spot for the product.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
A solvent system of hexanes and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity) is typically effective for eluting the desired product.
-
Collect the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield this compound as a solid.
-
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Expected Data:
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show signals in the aromatic region. The protons on the pyridine ring will likely appear as doublets, and the protons on the fluorophenyl ring will exhibit coupling to the fluorine atom, resulting in more complex splitting patterns (doublets of doublets).
-
¹³C NMR (101 MHz, CDCl₃): The spectrum should show the expected number of carbon signals for the molecule. The carbon atoms attached to fluorine will show a characteristic large one-bond C-F coupling constant.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (m/z = 233.03). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should also be observable.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the nitrile group (C≡N) stretch is expected around 2220-2240 cm⁻¹.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Mechanism Overview: Suzuki-Miyaura Catalytic Cycle
The following diagram outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined Suzuki-Miyaura cross-coupling protocol and adhering to the safety precautions, researchers can reliably prepare this valuable intermediate for their synthetic endeavors. The provided information on characterization will aid in confirming the identity and purity of the final product, ensuring its suitability for subsequent applications in drug discovery and materials science.
References
- Yang, D., et al. (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Organic Letters, 5(17), 3131-4. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773734, this compound.
- SpectraBase. (n.d.). 2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile.
- PubChem. (n.d.). This compound.
Sources
- 1. This compound | C12H6ClFN2 | CID 2773734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile in Palladium Cross-Coupling Reactions
Introduction: The Strategic Importance of 2-Chloro-6-(4-fluorophenyl)nicotinonitrile
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is paramount for modulating the physicochemical and biological properties of target molecules. This compound emerges as a highly valuable and versatile building block, encapsulating three key reactive centers: a chloro-substituted pyridine ring, a nitrile moiety, and a fluorinated phenyl group. The 2-chloro-3-cyanopyridine scaffold is a privileged structure in medicinal chemistry, and its derivatization via palladium-catalyzed cross-coupling reactions offers a powerful and efficient avenue for the synthesis of diverse molecular architectures.
The chlorine atom at the 2-position of the pyridine ring, while traditionally less reactive than its bromine or iodine counterparts, can be effectively activated under modern palladium catalysis conditions, making it an economically and atom-economically attractive electrophile. This guide provides detailed application notes and robust protocols for the utilization of this compound in three of the most powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols provided herein are based on established methodologies for structurally analogous chloropyridine substrates and are intended to serve as a comprehensive starting point for researchers, scientists, and drug development professionals.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[1] For a substrate like this compound, this reaction provides a direct route to biaryl and heteroaryl-aryl structures, which are prevalent in many biologically active compounds.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[2] The choice of catalyst, ligand, and base is critical, especially when dealing with less reactive aryl chlorides. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the Pd(0) catalyst to the C-Cl bond and to promote the subsequent reductive elimination step.[3] The base plays a crucial role in the transmetalation step by activating the organoboron species.[2]
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Protocol for Suzuki-Miyaura Coupling
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the ligand, base, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%) or other suitable phosphine ligand
-
Potassium phosphate (K₃PO₄) or other suitable base (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a mixture with water)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base.
-
In a separate vial, prepare the catalyst system by mixing Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent under an inert atmosphere.
-
Add the catalyst solution to the reaction flask.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki Coupling Conditions
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2,6-Dichloropyridine | Phenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene | 100 | 95 |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 92 |
| 3 | 2-Chloro-5-nitropyridine | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 88 |
This table presents data for analogous substrates to provide a starting point for optimization.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and organic materials.[3][4] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[5] The choice of a strong, non-nucleophilic base is crucial to facilitate the deprotonation of the coordinated amine without competing side reactions.
Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
Protocol for Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound. The choice of ligand and base is critical and should be optimized for the specific amine coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (2-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the base to a flame-dried Schlenk flask or microwave vial.
-
Add this compound, the palladium precatalyst, and the ligand.
-
Add the degassed solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyridine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 93 |
| 2 | 4-Chloroanisole | Morpholine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Dioxane | 110 | 96 |
| 3 | 2-Chloro-6-methylpyridine | Benzylamine | Pd(OAc)₂ (3) | BrettPhos (6) | Cs₂CO₃ | Toluene | 90 | 89 |
This table presents data for analogous substrates to provide a starting point for optimization.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction provides a direct pathway to introduce alkynyl functionalities onto the 2-position of the pyridine ring of this compound, leading to valuable intermediates for further transformations or as final products with interesting electronic and structural properties.
Mechanistic Rationale
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[7] The palladium catalyst undergoes oxidative addition to the aryl halide, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide. Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, affords the alkyne-coupled product and regenerates the active palladium catalyst. Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts.
Caption: Generalized Catalytic Cycles for the Sonogashira Coupling.
Protocol for Sonogashira Coupling
The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne. Careful degassing of the solvents and reagents is important to prevent oxidative homocoupling of the alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF, Toluene)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent, the amine base, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-80 °C).
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 85 |
| 2 | 4-Chloro-3-nitrotoluene | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | RT | 91 |
| 3 | 2-Chloro-6-methoxypyridine | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ (2/4) | CuI (3) | Et₃N | Toluene | 70 | 88 |
This table presents data for analogous substrates to provide a starting point for optimization.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
- Ruiz-Castillo, P.; Buchwald, S. L. Palladium-Catalyzed C–N Cross-Coupling Reactions of Aryl Halides with Amines. Chemical Reviews, 2016, 116 (19), 12564–12649. [Link]
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002, 653 (1-2), 46-49. [Link]
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41 (22), 4176-4211. [Link]
- Fors, B. P.; Buchwald, S. L. A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 2010, 132 (44), 15914–15917. [Link]
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107 (3), 874–922. [Link]
- Sonogashira, K.; Tohda, Y.; Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 1975, 16 (50), 4467-4470. [Link]
- Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 2008, 47 (26), 4855-4858. [Link]
- Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 2008, 41 (11), 1534–1544. [Link]
- Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010. [Link]
- Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Organic Letters, 2003, 5(17), 3131-3134. [Link]
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 2016, 18(19), 5046-5049. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2012, 8, 1459-1465. [Link]
- Sonogashira coupling reaction of aryl halides with phenylacetylene. Journal of the Indian Chemical Society, 2023, 100(11), 101211. [Link]
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
- Suzuki Coupling - Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Amin
- Sonogashira Coupling - Organic Chemistry Portal. [Link]
- Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. RSC Advances, 2017, 7(49), 30975-30984. [Link]
- Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 2018, 14, 2306-2316. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
Application Note: Suzuki Coupling Protocol with 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to performing a Suzuki-Miyaura cross-coupling reaction using 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile as the electrophilic partner. This protocol is designed to be a robust starting point for the synthesis of diverse biaryl and heteroaryl structures, which are pivotal scaffolds in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and discuss critical parameters for optimization and troubleshooting.
Introduction: The Significance of C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds.[1] Its broad applicability, tolerance of a wide array of functional groups, and the relatively low toxicity of its boron-based reagents have cemented its status as an indispensable tool in modern organic synthesis.[2][3] The specific coupling of this compound with various boronic acids or esters opens a direct route to a class of compounds with significant potential in drug discovery, given the prevalence of the cyanopyridine and fluorophenyl motifs in bioactive molecules.
The challenge often lies in the reactivity of heteroaryl chlorides, which can be less reactive than their bromide or iodide counterparts.[4] However, the development of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has largely overcome this hurdle, making the use of more readily available and cost-effective chloro-substituted heterocycles a routine practice.[5][6]
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex. This step, often the rate-determining one, forms a Pd(II) intermediate.[1] The electron-rich and bulky ligands on the palladium center promote this step, which is particularly important for less reactive aryl chlorides.[9]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center.[10] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[11][12][13] The choice of base is therefore critical and can significantly impact the reaction rate and yield.
-
Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the Pd(II) complex, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Researchers should consider this a starting point, with optimization of parameters likely necessary for specific substrates.
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Stoichiometry (equiv) |
| This compound | 31776-83-7 | 230.64 | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.2 - 1.5 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 | 0.01 - 0.05 |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.51 | 0.02 - 0.10 |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 2.0 - 3.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | Solvent |
| Water | 7732-18-5 | 18.02 | Co-solvent |
Safety Precaution: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[14] Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
3.2. Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.02 equiv) and SPhos (0.04 equiv) and add them to the reaction flask. The use of a pre-catalyst system can also be considered.
-
Inert Atmosphere: Seal the flask with a septum or cap. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent is typically between 0.1 and 0.5 M.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously. If using a microwave reactor, typical conditions are 100-150 °C for 15-60 minutes.[15]
-
Monitoring Progress: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[16][17]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Optimization and Key Considerations
Achieving high yields and purity in Suzuki couplings often requires careful optimization of several parameters.[18][19]
-
Catalyst and Ligand: The choice of palladium source and ligand is paramount. For challenging couplings involving heteroaryl chlorides, bulky and electron-rich phosphine ligands like SPhos, XPhos, or N-heterocyclic carbenes (NHCs) are often superior.[20][21][22] They promote the oxidative addition step and stabilize the catalytic species.
-
Base: The base plays a crucial role in activating the boronic acid.[12] Inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used.[5] The strength and solubility of the base can influence the reaction rate and the prevalence of side reactions. For base-sensitive substrates, milder bases like KF may be employed.[11]
-
Solvent System: A mixture of an organic solvent and water is often optimal. Solvents like 1,4-dioxane, THF, or DMF are frequently used.[23][24] The water content can affect the solubility of the base and the rate of transmetalation.
-
Temperature: Higher temperatures generally accelerate the reaction but can also lead to catalyst decomposition or side product formation. Microwave irradiation can often shorten reaction times and improve yields.[25]
-
Boronic Acid Quality: The purity and stability of the boronic acid are critical. Boronic acids can undergo protodeboronation or form inactive trimeric boroxines.[9] Using freshly purchased or purified boronic acids, or their more stable pinacol ester derivatives, can mitigate these issues.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor quality boronic acid; Insufficiently inert atmosphere; Incorrect base or solvent. | Try a different palladium precatalyst/ligand combination (e.g., an XPhos-based catalyst).[26] Use a fresh batch of boronic acid or switch to the corresponding boronate ester. Ensure thorough degassing of solvents and proper inert atmosphere technique. Screen different bases and solvent systems.[24] |
| Homocoupling of Boronic Acid | Presence of oxygen; Pd(II) species in the catalyst source.[9] | Ensure the reaction is rigorously degassed. Use a Pd(0) source or ensure complete reduction of a Pd(II) precatalyst. |
| Protodeboronation | Unstable boronic acid; Prolonged reaction time at high temperature. | Use the boronic acid pinacol ester instead. Optimize the reaction to run at a lower temperature for a shorter duration. Consider a gradual addition of the boronic acid.[26] |
| Difficult Purification | Co-elution of product with byproducts (e.g., homocoupled boronic acid).[26] | Adjust the stoichiometry to use the boronic acid as the limiting reagent if it is the more valuable component. Explore different chromatography conditions or consider recrystallization. |
Workflow Visualization
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for synthesizing a valuable class of substituted nicotinonitrile derivatives. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous experimental technique, researchers can achieve high yields of the desired products. This application note provides a solid foundation for the execution and optimization of this important transformation, enabling the rapid generation of compound libraries for drug discovery and materials science applications.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Cano-Vicent, A., et al. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
- Bicontinuous, L., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Perera, D., et al. (2018). A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow. Science. [Link]
- Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
- Scite.ai. Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. [Link]
- University of Windsor. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
- Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
- Fu, W., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]
- MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
- ResearchGate. Optimization of Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- Hein, J. E. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
- MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
- University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
- PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. [Link]
- ResearchGate. (2025, August 6). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. [Link]
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
- Semantic Scholar. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
- ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- Yang, C., et al. (2021, September 2). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. [Link]
- KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction. [Link]
- Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. [Link]
- ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
- PubChem. This compound. [Link]
- Organic Syntheses. 2-chloronicotinonitrile. [Link]
- Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)
- National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound | C12H6ClFN2 | CID 2773734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 17. vapourtec.com [vapourtec.com]
- 18. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 19. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. reddit.com [reddit.com]
Application Notes and Protocols for the Sonogashira Coupling of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile
Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery
The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, prized for its efficacy in constructing carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium-catalyzed, copper-co-catalyzed transformation is instrumental in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1] The resulting arylalkynes and conjugated enynes are pivotal structural motifs in numerous biologically active compounds.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the Sonogashira coupling of a specific, electronically-demanding substrate: 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile. The presence of a chloro-substituent, known for its lower reactivity compared to bromo or iodo counterparts, coupled with the electron-withdrawing nature of the nicotinonitrile core, presents a unique set of challenges that necessitate a carefully optimized protocol.[3] This guide will not only offer a step-by-step procedure but will also delve into the mechanistic rationale behind the chosen conditions, providing a framework for troubleshooting and adaptation.
Reaction Mechanism: A Symphony of Two Catalytic Cycles
The Sonogashira coupling reaction elegantly proceeds through two interconnected catalytic cycles, one driven by palladium and the other by copper.[2] Understanding this dual mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes.
The Palladium Cycle: The Architect of the C-C Bond
The palladium cycle is where the crucial C(sp²)-C(sp) bond is forged. It commences with the oxidative addition of the aryl halide to a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. This is often the rate-limiting step, particularly with less reactive aryl chlorides. The subsequent transmetalation of the alkynyl group from the copper acetylide to the palladium(II) complex, followed by reductive elimination, yields the desired coupled product and regenerates the active palladium(0) catalyst.
The Copper Cycle: The Alkyne Activator
The copper cycle's primary role is to activate the terminal alkyne. A copper(I) salt, typically copper(I) iodide (CuI), reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[2] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.
Diagram of the Sonogashira Coupling Catalytic Cycles:
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol is designed for the coupling of this compound with a generic terminal alkyne. Given the reduced reactivity of the aryl chloride, elevated temperatures and a robust catalytic system are employed.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Recommendation | Notes |
| This compound | 31776-83-7 | 232.64 | Major Chemical Suppliers | Ensure purity is >98%. |
| Terminal Alkyne (e.g., Phenylacetylene) | 536-74-3 | 102.13 | Sigma-Aldrich, Acros | Purify by distillation if necessary. |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 14221-01-3 | 1155.56 | Strem, Sigma-Aldrich | Store under an inert atmosphere. Can be sensitive to air and light. |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | Sigma-Aldrich, Alfa Aesar | Use freshly opened or properly stored material. |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | Acros, Sigma-Aldrich | Distill from CaH₂ and store over KOH under an inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Major Chemical Suppliers | Use from a solvent purification system or a freshly opened bottle. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq), and Copper(I) Iodide (CuI) (0.1 eq).
-
The flask is then sealed with a septum and the condenser is connected to a nitrogen or argon line.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.
-
-
Addition of Reagents:
-
Under a positive flow of inert gas, add anhydrous tetrahydrofuran (THF) (to achieve a concentration of ~0.2 M with respect to the aryl chloride) and anhydrous triethylamine (Et₃N) (3.0 eq) via syringe.
-
Finally, add the terminal alkyne (1.2 eq) dropwise via syringe.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Subsequently, heat the reaction mixture to 60-70 °C and maintain this temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization of the Product
The purified product, a 2-alkynyl-6-(4-fluorophenyl)nicotinonitrile derivative, should be characterized by standard spectroscopic methods:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic C≡C and C≡N stretching vibrations.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Low reactivity of the aryl chloride. | 1. Use a fresh batch of palladium catalyst. Consider using a more robust catalyst system, such as PdCl₂(PPh₃)₂ with a bulky phosphine ligand (e.g., XPhos). 2. Ensure all solvents and reagents are rigorously dried and the reaction is performed under a strict inert atmosphere. 3. Increase the reaction temperature incrementally (e.g., to 80-100 °C). |
| Formation of Alkyne Homocoupling (Glaser Coupling) Product | Presence of oxygen. | Rigorously deoxygenate all solvents and maintain a positive pressure of inert gas throughout the reaction. |
| Decomposition of Starting Material or Product | High reaction temperature or prolonged reaction time. | Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider lowering the reaction temperature and using a more active catalyst. |
Synthesis of Starting Material: this compound
A plausible synthetic route to the starting material involves the condensation of an appropriate precursor followed by chlorination. A common method for constructing the nicotinonitrile scaffold is the reaction of an enaminone with malononitrile, followed by cyclization and subsequent functional group manipulation. The final chlorination step can often be achieved using reagents such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅).
Diagram of the Experimental Workflow:
Sources
Application Note & Protocol: Buchwald-Hartwig Amination of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile
Introduction: The Strategic Importance of C-N Bond Formation
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone transformation in modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its development has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][3] Traditional methods for forging these bonds often suffer from limited substrate scope, harsh reaction conditions, and poor functional group tolerance.[1] The Buchwald-Hartwig reaction overcomes many of these limitations, enabling the coupling of a vast array of amines with aryl and heteroaryl halides and pseudohalides.[1][3]
This application note provides a detailed guide for the Buchwald-Hartwig amination of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile, a challenging yet synthetically valuable heterocyclic substrate. The presence of a 2-chloro-substituted pyridine ring, compounded by the electron-withdrawing nitrile group, renders the C-Cl bond less susceptible to oxidative addition, a critical step in the catalytic cycle. This guide will dissect the key parameters, provide a robust starting protocol, and offer insights into optimization and troubleshooting for this class of transformation, aimed at researchers in drug discovery and process development.[4][5]
The Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is paramount to rational protocol design and troubleshooting. The generally accepted mechanism for the Buchwald-Hartwig amination involves a palladium(0)/palladium(II) catalytic cycle.[1][6] The cycle is initiated by the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0) species, which is the rate-determining step for challenging substrates like aryl chlorides.[7] Subsequent association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination yields the desired C-N coupled product and regenerates the active Pd(0) catalyst.[1][6][8]
Figure 1: The Catalytic Cycle of the Buchwald-Hartwig Amination.
Key Experimental Parameters & Rationale
The success of the amination of an unreactive heteroaryl chloride like this compound hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
Palladium Source
While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) state.[2] For challenging couplings, using pre-formed, air-stable Pd(0) precatalysts, often referred to as "G3" or "G4" palladacycles, is highly recommended. These complexes feature a biaryl phosphine ligand already coordinated to palladium and an activating carbazole or indolyl ligand, ensuring reliable and rapid initiation of the catalytic cycle.
Ligand Selection: The Key to Activating C-Cl Bonds
The oxidative addition of aryl chlorides is energetically demanding.[9] Overcoming this barrier requires ligands that are both sterically bulky and highly electron-donating. Bulky dialkylbiaryl phosphine ligands, developed extensively by the Buchwald group, are the gold standard.[1]
-
Steric Bulk: The large steric footprint of these ligands promotes the formation of monoligated, 12-electron L-Pd(0) species, which are the highly reactive species that undergo oxidative addition.
-
Electron-Donating Ability: The electron-rich nature of the phosphine center increases the electron density on the palladium atom, facilitating the cleavage of the strong C-Cl bond.[10]
For the target substrate, ligands such as RuPhos , XPhos , or BrettPhos are excellent starting points due to their proven efficacy in coupling heteroaryl chlorides.[11]
Choice of Base
The base plays a crucial role in the catalytic cycle, primarily by deprotonating the amine-palladium complex to form the key palladium-amido intermediate.[12][13] The choice of base must balance reactivity with substrate stability.
-
Strong Alkoxide Bases (NaOt-Bu, KOt-Bu, LHMDS): These are the most common and often most effective bases, capable of deprotonating a wide range of amines.[8][14] Their high basicity drives the reaction forward. However, they can be incompatible with substrates bearing sensitive functional groups like esters.[2] For the target nicotinonitrile, these strong bases are generally well-tolerated.
-
Weaker Inorganic Bases (K₃PO₄, Cs₂CO₃): These are used for base-sensitive substrates.[8][14] They often require higher reaction temperatures or longer reaction times to achieve comparable conversions.
Solvent Considerations
The solvent must solubilize all reaction components and be stable at the required reaction temperature. Anhydrous, deoxygenated solvents are critical to prevent catalyst deactivation.
-
Aprotic, Non-polar/Polar Solvents: Toluene, 1,4-dioxane, and THF are the most commonly employed solvents.[14][15] Toluene is often preferred for its high boiling point, which allows for a wider temperature range for optimization.[14] It's important to note that solvents like 1,4-dioxane are considered high-impact and should be avoided if greener alternatives are viable.[15][16]
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the amination of this compound with a representative secondary amine (e.g., Morpholine). Note: This procedure must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
Reagents and Equipment
| Reagent/Material | Purpose | Typical Grade |
| This compound | Substrate | >98% |
| Amine (e.g., Morpholine) | Nucleophile | >99%, anhydrous |
| RuPhos Pd G3 | Pre-catalyst | >98% |
| RuPhos | Ligand | >98% |
| Sodium tert-butoxide (NaOt-Bu) | Base | >98% |
| Toluene | Solvent | Anhydrous, <50 ppm H₂O |
| Oven-dried Schlenk flask with stir bar | Reaction Vessel | --- |
| Schlenk line or Glovebox | Inert Atmosphere | --- |
| Standard glassware for workup | --- | --- |
| Silica gel | Purification | 60 Å, 230-400 mesh |
Step-by-Step Reaction Setup
-
Preparation: In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv), RuPhos Pd G3 (0.02 equiv, 2 mol%), and RuPhos (0.02 equiv, 2 mol%) to an oven-dried Schlenk flask containing a magnetic stir bar.
-
Scientist's Note: The additional free ligand can help stabilize the catalyst and prevent decomposition, especially in challenging reactions.
-
-
Base Addition: Add sodium tert-butoxide (1.4 equiv) to the flask. Briefly evacuate and backfill the flask with inert gas.
-
Scientist's Note: The base is a fine powder and should be handled carefully in an inert environment to prevent clumping and reaction with atmospheric moisture. Grinding the base before use can improve consistency.[8]
-
-
Solvent and Nucleophile Addition: Add anhydrous, degassed toluene (to make a ~0.2 M solution based on the limiting reagent). Begin stirring. Add the amine (1.2 equiv) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 12-24 hours.
Workup and Purification
-
Quenching: Once the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Optimization & Troubleshooting
Even with a robust protocol, optimization is often necessary. The following table provides guidance for common issues encountered during Buchwald-Hartwig aminations.
| Observation / Problem | Potential Cause | Suggested Optimization Strategy |
| Low or No Conversion | 1. Inactive Catalyst | - Ensure anhydrous and oxygen-free conditions. - Switch to a different precatalyst (e.g., XPhos Pd G3). |
| 2. C-Cl bond too unreactive | - Increase temperature in 10 °C increments (up to solvent boiling point). - Screen a more electron-rich ligand (e.g., BrettPhos).[11] | |
| 3. Insufficiently strong base | - If using K₃PO₄ or Cs₂CO₃, switch to NaOt-Bu or LHMDS. | |
| Side Product Formation (e.g., Hydrodehalogenation) | 1. β-Hydride elimination pathway competing | - This is more common with primary amines.[1] Using a bulkier ligand can sometimes suppress this pathway. |
| 2. Catalyst decomposition | - Lower the reaction temperature. - Increase catalyst/ligand loading slightly. | |
| Incomplete Reaction | 1. Catalyst deactivation over time | - Increase catalyst loading (e.g., from 2 mol% to 4 mol%). - Add a second portion of catalyst midway through the reaction. |
| 2. Poor solubility of base | - Ensure vigorous stirring.[8] - Consider switching to a more soluble base like LHMDS or using a different solvent. |
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging but highly feasible transformation that provides access to valuable chemical space for drug discovery and development. Success relies on a rational choice of a highly active catalytic system, particularly a bulky and electron-rich biaryl phosphine ligand, paired with an appropriate base and executed under strictly inert conditions. The protocol and optimization strategies outlined in this note provide a comprehensive framework for researchers to successfully implement and adapt this powerful C-N bond-forming reaction.
References
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- Chemistry LibreTexts.
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- Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
- Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
- Sharma, A., et al. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
- Norrby, P.-O., et al. (2014).
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- Dander, J. E., et al. (2022).
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Application Note: 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile as a Versatile Precursor in Modern Drug Discovery
Abstract
Substituted pyridine scaffolds are foundational in medicinal chemistry, appearing in thousands of clinically significant drugs.[1] Among these, nicotinonitrile derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This application note details the strategic use of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile, a highly functionalized building block, in the synthesis of targeted therapeutic agents. We will explore the distinct advantages conferred by its structural motifs, provide a detailed protocol for its derivatization, and illustrate its application in the synthesis of protein kinase inhibitors, a critical class of oncology drugs.[4][5]
Introduction: The Strategic Value of a Privileged Scaffold
The design of novel therapeutics often relies on "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets with high affinity. The 2,6-disubstituted 3-cyanopyridine core of this compound represents such a scaffold. Its inherent chemical features provide a robust platform for generating diverse libraries of compounds for high-throughput screening and lead optimization.
The strategic placement of three key functional groups—a chloro leaving group, a fluorophenyl ring, and a cyano group—makes this precursor exceptionally valuable for drug development professionals. Each moiety serves a distinct and critical purpose in the design and synthesis of next-generation therapeutics.
Physicochemical Properties
A clear understanding of a precursor's physical and chemical properties is fundamental for reaction design and process optimization.
| Property | Value | Source |
| IUPAC Name | 2-chloro-6-(4-fluorophenyl)pyridine-3-carbonitrile | PubChem[6] |
| Molecular Formula | C₁₂H₆ClFN₂ | PubChem[6] |
| Molecular Weight | 232.64 g/mol | PubChem[6] |
| CAS Number | 31776-83-7 | PubChem[6] |
| Appearance | White to off-white crystalline solid (typical) | N/A |
| Melting Point | Not specified, but related structures are high-melting solids.[2] | N/A |
| Solubility | Generally soluble in polar aprotic solvents (DMF, DMSO, THF) | N/A |
Causality Behind Experimental Choices: Deconstructing the Molecule
The utility of this compound is not accidental; it is a product of rational chemical design. Each functional group is positioned to facilitate specific, high-yield synthetic transformations crucial for drug discovery.
-
The 2-Chloro Group: This is the primary reactive site for diversification. Positioned at an electron-deficient carbon adjacent to the ring nitrogen, it is highly activated for Nucleophilic Aromatic Substitution (SNAr) . This allows for the straightforward introduction of a wide array of nucleophiles (amines, alcohols, thiols), which is a cornerstone of library synthesis for structure-activity relationship (SAR) studies.
-
The 6-(4-Fluorophenyl) Group: The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance pharmacokinetic properties. The C-F bond is exceptionally strong, which can block sites of metabolism (e.g., para-hydroxylation on the phenyl ring), thereby increasing the metabolic stability and in vivo half-life of the final drug candidate. Fluorine can also modulate pKa and engage in favorable hydrogen bonding or dipole interactions with target proteins.
-
The 3-Cyano (Nitrile) Group: The nitrile is a versatile synthetic handle. It is relatively stable to many reaction conditions but can be transformed into other critical functional groups, such as a primary amine (via reduction) or a carboxamide (via hydrolysis). In many kinase inhibitors, this position acts as a key hydrogen bond acceptor, interacting with the "hinge region" of the kinase ATP-binding pocket.
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Application Note & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile
Introduction: The Strategic Value of the Nicotinonitrile Scaffold
Protein kinases remain one of the most significant target classes in modern drug discovery, with their dysregulation implicated in a vast array of diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, and a substantial portion of these drugs are ATP-competitive inhibitors that engage with the kinase hinge region.[2][3][4] Within this chemical space, the substituted pyridine core, and specifically the nicotinonitrile scaffold, has emerged as a "privileged structure." Its inherent features—a hydrogen bond accepting nitrogen atom, a planar aromatic system, and multiple vectors for chemical diversification—make it an ideal foundation for building potent and selective kinase inhibitors.[5][6]
This guide focuses on a highly versatile and strategic starting material: 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile . This building block is pre-functionalized with three key features:
-
A 2-Chloro Substituent: An excellent handle for palladium-catalyzed cross-coupling reactions, serving as the primary site for introducing diversity elements that can interact with the kinase hinge or explore solvent-exposed regions.
-
A 3-Cyano Group: An electron-withdrawing group that activates the 2-position for nucleophilic substitution and can be further elaborated into other functional groups, such as amides or carboxylic acids.
-
A 6-(4-Fluorophenyl) Group: A common motif in kinase inhibitors that can occupy hydrophobic pockets. The fluorine atom can also serve as a useful probe for NMR studies and can enhance metabolic stability and binding affinity.
This document provides a detailed exploration of the synthetic utility of this building block, complete with mechanistic insights and robust, step-by-step protocols for its conversion into advanced kinase inhibitor intermediates.
Compound Profile: this compound
A thorough understanding of the starting material is critical for successful and safe experimentation.
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-6-(4-fluorophenyl)pyridine-3-carbonitrile | [7] |
| CAS Number | 31776-83-7 | [7][8] |
| Molecular Formula | C₁₂H₆ClFN₂ | [7][9] |
| Molecular Weight | 232.64 g/mol | [7] |
| Appearance | White to off-white solid | [10] |
| Solubility | Low solubility in water; soluble in common organic solvents (DCM, THF, Dioxane) | [10] |
| Safety & Handling | Harmful if swallowed. Causes skin and serious eye irritation. Wear appropriate PPE, including gloves, lab coat, and safety glasses. Handle in a well-ventilated fume hood. | [7] |
| Storage | Store in a cool, dry place in a tightly sealed container, away from incompatible materials like strong oxidizing agents. | [10] |
Overall Synthetic Strategy: From Building Block to Bioactive Scaffold
The primary synthetic strategy involves the selective functionalization of the C2-chloro position. This is the most electrophilic site on the pyridine ring, activated by both the ring nitrogen and the adjacent cyano group. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their exceptional functional group tolerance and broad substrate scope, which are paramount in medicinal chemistry campaigns.[11][12] The general workflow is depicted below.
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The Strategic Role of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile in Modern Agrochemical Synthesis: Application Notes and Protocols
Introduction: A Versatile Scaffold for Agrochemical Innovation
In the ever-evolving landscape of crop protection, the demand for novel, effective, and environmentally conscious agrochemicals is paramount. The pyridine ring, a foundational heterocyclic motif, has long been a source of inspiration for the development of potent insecticides, fungicides, and herbicides. Within this chemical class, 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile emerges as a highly valuable and versatile intermediate. Its strategic arrangement of functional groups—a reactive chlorine atom, a synthetically malleable nitrile group, and a fluorinated phenyl moiety—offers a rich platform for the synthesis of a diverse array of agrochemical candidates. This guide provides an in-depth exploration of the synthesis and potential applications of this key intermediate, tailored for researchers, scientists, and professionals in the field of drug and pesticide development. We will delve into the causality behind experimental choices, present detailed protocols, and explore the mechanistic underpinnings of the resulting agrochemical products.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of an intermediate is crucial for its effective utilization in synthesis. The table below summarizes the key computed and experimental data for this compound.[1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₆ClFN₂ | PubChem[1] |
| Molecular Weight | 232.64 g/mol | PubChem[1] |
| IUPAC Name | 2-chloro-6-(4-fluorophenyl)pyridine-3-carbonitrile | PubChem[1] |
| CAS Number | 31776-83-7 | PubChem[1] |
| Appearance | White to off-white solid (typical) | Inferred from related compounds |
| Solubility | Low in water; soluble in common organic solvents | Inferred from related compounds |
Synthesis of the Intermediate: A Step-by-Step Protocol
The synthesis of this compound can be logically approached in two main stages: the formation of the 2-hydroxypyridine precursor followed by its chlorination. This strategy is well-documented for analogous nicotinonitrile derivatives.
Part 1: Synthesis of the 2-Hydroxy-6-(4-fluorophenyl)nicotinonitrile Precursor
The initial step involves a condensation reaction to form the core pyridine ring. A plausible and efficient method is the reaction of an appropriate chalcone with malononitrile in the presence of a base.
Protocol 1: Synthesis of 2-Hydroxy-6-(4-fluorophenyl)nicotinonitrile
Materials:
-
(E)-1-(4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one
-
Malononitrile
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid (for workup)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of sodium methoxide in methanol, add malononitrile and stir until dissolved.
-
Add (E)-1-(4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold methanol, and dry under vacuum to yield 2-hydroxy-6-(4-fluorophenyl)nicotinonitrile.
Causality of Experimental Choices:
-
Sodium methoxide acts as a base to deprotonate the active methylene group of malononitrile, facilitating its nucleophilic attack.
-
Methanol serves as a suitable polar protic solvent for the reactants and the base.
-
Refluxing provides the necessary activation energy for the condensation and cyclization reactions.
Part 2: Chlorination to Yield this compound
The conversion of the 2-hydroxypyridine to the 2-chloro derivative is a standard transformation in heterocyclic chemistry, typically achieved using a strong chlorinating agent like phosphorus oxychloride. A patent for a similar compound, 2,6-dichloro-5-fluoronicotinonitrile, details a robust method using a mixture of phosphorus oxychloride and phosphorus pentachloride, which can be adapted for this synthesis.[2]
Protocol 2: Synthesis of this compound
Materials:
-
2-Hydroxy-6-(4-fluorophenyl)nicotinonitrile
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅) (optional, but can enhance reactivity)
-
Inert solvent (e.g., toluene)
-
Ice-water
-
Methylene chloride (for extraction)
-
Sodium bicarbonate solution (for neutralization)
-
Magnesium sulfate (for drying)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a flask equipped with a reflux condenser and a stirring mechanism, suspend 2-hydroxy-6-(4-fluorophenyl)nicotinonitrile in toluene.
-
Carefully add phosphorus oxychloride to the suspension. For enhanced reactivity, a portion of phosphorus pentachloride can also be added.[2]
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.
-
After completion, cool the mixture and carefully pour it onto ice-water to quench the excess chlorinating agents.
-
Extract the aqueous layer with methylene chloride.
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Causality of Experimental Choices:
-
Phosphorus oxychloride is a powerful dehydrating and chlorinating agent that effectively replaces the hydroxyl group with a chlorine atom.
-
The use of an inert solvent like toluene allows for higher reaction temperatures.
-
Quenching with ice-water is a critical safety step to decompose the highly reactive phosphorus halides.
Visualization of the Synthesis Workflow
Caption: Synthetic pathway for this compound.
Applications in Agrochemical Synthesis: From Intermediate to Active Ingredient
The true value of this compound lies in its potential to be transformed into a variety of potent agrochemicals. The reactive chlorine at the 2-position is an excellent leaving group for nucleophilic aromatic substitution, while the nitrile group can be hydrolyzed or reduced. Furthermore, the aryl-aryl bond offers opportunities for modification via cross-coupling reactions.
Application 1: Synthesis of Novel Fungicides
The nicotinonitrile scaffold is present in some fungicidal compounds. For instance, the broad-spectrum fungicide chlorothalonil features a dichlorinated isophthalonitrile core.[3] This suggests that derivatives of our target intermediate could exhibit fungicidal properties. A promising avenue of exploration is the synthesis of compounds that mimic the action of Qi inhibitors, a class of fungicides that target the fungal respiratory chain. Fenpicoxamid, a derivative of the natural product UK-2A, is a known Qi inhibitor.[4]
Protocol 3: Synthesis of a Potential Fungicide via Nucleophilic Substitution
Materials:
-
This compound
-
A selected amine or thiol nucleophile (e.g., 2-amino-propan-1-ol)
-
A suitable base (e.g., potassium carbonate)
-
A polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve this compound in DMF.
-
Add the chosen nucleophile and potassium carbonate to the solution.
-
Heat the reaction mixture and monitor by TLC.
-
Upon completion, cool the mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the product by column chromatography or recrystallization.
Causality of Experimental Choices:
-
DMF is an excellent solvent for SₙAr reactions, promoting the dissolution of reactants and facilitating the reaction.
-
Potassium carbonate acts as a base to deprotonate the nucleophile, increasing its reactivity.
Application 2: Synthesis of Neonicotinoid-like Insecticides
Neonicotinoids are a major class of insecticides that act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death.[5] Many commercial neonicotinoids feature a chloropyridine core. The 2-chloro-nicotinonitrile intermediate can be a starting point for the synthesis of novel neonicotinoid analogues.
Protocol 4: Derivatization towards an Insecticidal Scaffold
Materials:
-
This compound
-
A suitable boronic acid or ester (e.g., 4-pyridylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., sodium carbonate)
-
Solvent system (e.g., toluene/ethanol/water)
-
Standard laboratory glassware for inert atmosphere reactions and purification apparatus
Procedure:
-
To a degassed mixture of toluene, ethanol, and aqueous sodium carbonate, add this compound, the boronic acid, and the palladium catalyst.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction by TLC.
-
After completion, cool the mixture and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Causality of Experimental Choices:
-
The Suzuki-Miyaura coupling is a powerful and versatile reaction for forming carbon-carbon bonds between aryl halides and boronic acids.
-
A palladium catalyst is essential for the catalytic cycle of the Suzuki reaction.
-
An inert atmosphere is required to prevent the degradation of the catalyst.
Visualization of Derivatization Pathways
Caption: Potential derivatization of the intermediate into agrochemicals.
Mechanisms of Action of Derived Agrochemicals
The biological activity of the final agrochemical products is determined by their interaction with specific molecular targets within the pest or pathogen.
-
Fungicides (Qi Inhibitors): The synthesized fungicide candidates, by analogy to compounds like fenpicoxamid, are proposed to act as inhibitors of the cytochrome bc₁ complex (Complex III) in the mitochondrial respiratory chain of fungi.[4] Specifically, they are thought to bind to the Qi site of cytochrome b, blocking electron transport and thereby inhibiting ATP synthesis, which is essential for fungal cell viability.
-
Insecticides (nAChR Agonists): The neonicotinoid-like compounds synthesized from the intermediate are expected to act as agonists of the insect nicotinic acetylcholine receptors (nAChRs).[5] By binding to these receptors in the central nervous system of insects, they mimic the action of the neurotransmitter acetylcholine, but are not readily broken down by acetylcholinesterase. This leads to a persistent stimulation of the nerve cells, resulting in paralysis and death of the insect.
Conclusion and Future Outlook
This compound represents a strategically important intermediate for the synthesis of next-generation agrochemicals. Its versatile chemical handles allow for the creation of diverse molecular architectures targeting different modes of action. The protocols and applications detailed in this guide provide a solid foundation for researchers to explore the potential of this scaffold in developing novel fungicides and insecticides. As the challenges of resistance and environmental impact continue to shape the agrochemical industry, the rational design and synthesis of new active ingredients from such versatile intermediates will be crucial for sustainable agriculture.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Wikipedia. (2024, January 5). Neonicotinoid.
- Wikipedia. (2023, December 15). Chlorothalonil.
- Meazza, G., et al. (2022). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A. Pest Management Science, 78(5), 1845-1854.
- Google Patents. (1998). Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers.
- Journal of Chemical Research. (2012). Synthesis and insecticidal activity of some nicotinic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 356-361.
- PubChem. (n.d.). This compound.
- Bayer Crop Science. (n.d.). Fungicide Modes of Action.
- Fisher, N., et al. (2020). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A. Pest Management Science, 76(1), 333-341.
- Kanne, D. B., Dick, R. A., Tomizawa, M., & Casida, J. E. (2005). Neonicotinoid nitroguanidine insecticide metabolites: synthesis and nicotinic receptor potency of guanidines, aminoguanidines, and their derivatives. Chemical research in toxicology, 18(9), 1479–1484.
- Google Patents. (2012). Preparation method of 2-chloro-4-methyl nicotinonitrile.
- Google Patents. (1998). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
- Google Patents. (1998). Preparation method of 2-hydroxy-4,6-dimethylpyrimidine.
- Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile.
- Journal of the Chemical Society, Perkin Transactions 1. (1989). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision.
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- 3. Chlorothalonil - Wikipedia [en.wikipedia.org]
- 4. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: The Versatility of 2-Chloro-6-(4-Fluorophenyl)nicotinonitrile in Nucleophilic Aromatic Substitution
Introduction: A Privileged Scaffold in Modern Chemistry
2-Chloro-6-(4-fluorophenyl)nicotinonitrile is a key building block in contemporary medicinal chemistry and materials science. Its unique electronic and structural features make it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions, enabling the synthesis of a diverse array of functionalized pyridine derivatives. The pyridine core is a ubiquitous motif in pharmaceuticals, while the 4-fluorophenyl group can enhance biological activity and metabolic stability. The nitrile and chloro substituents at the 3- and 2-positions, respectively, activate the pyridine ring for nucleophilic attack, making the C2-chloro a versatile handle for molecular elaboration.
This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, offering detailed protocols for researchers in drug discovery, agrochemicals, and materials development. We will delve into the mechanistic underpinnings of these transformations and provide practical, field-tested methodologies for the synthesis of novel 2-substituted-6-(4-fluorophenyl)nicotinonitrile derivatives.
Scientific Foundation: Understanding the Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
The reactivity of this compound in SNAr reactions is governed by the electronic properties of the substituted pyridine ring. The electronegative nitrogen atom and the electron-withdrawing cyano group at the C3 position render the pyridine ring electron-deficient, thus facilitating attack by nucleophiles. The chlorine atom at the C2 position is an excellent leaving group in this context.
The SNAr mechanism proceeds via a two-step addition-elimination pathway. The first, and typically rate-determining, step involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex.[1] This intermediate is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom of the pyridine ring. The presence of the electron-withdrawing cyano group further stabilizes this intermediate. In the second, faster step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored.
The regioselectivity of nucleophilic attack on chloropyridines is well-established, with the 2- and 4-positions being significantly more reactive than the 3-position. This is due to the ability of the nitrogen atom to directly stabilize the negative charge in the Meisenheimer complex through resonance when the attack occurs at the ortho or para positions.[1]
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the reaction of this compound with representative nitrogen, oxygen, and sulfur nucleophiles. These protocols are designed to be robust and can be adapted for a range of similar nucleophiles.
Protocol 1: Synthesis of 2-Amino-6-(4-fluorophenyl)nicotinonitrile Derivatives via Reaction with Amines
The substitution of the C2-chloro group with an amino functionality is a common transformation in the synthesis of biologically active molecules. This protocol describes a general procedure for the reaction with a primary amine.
Materials:
-
This compound
-
Primary amine of choice (e.g., benzylamine)
-
Ethanol (anhydrous)
-
Triethylamine (optional, as a base)
-
Standard laboratory glassware for reflux
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous ethanol (10 mL per mmol of substrate).
-
Add the primary amine (1.2-1.5 eq). If the amine salt is used, add triethylamine (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent). The reaction time can vary from 4 to 24 hours depending on the reactivity of the amine.
-
Once the reaction is complete (disappearance of the starting material), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the desired 2-amino-6-(4-fluorophenyl)nicotinonitrile derivative.
Expected Results:
The reaction should yield the corresponding 2-amino-substituted nicotinonitrile. The product can be characterized by:
-
1H NMR: Appearance of new signals corresponding to the protons of the introduced amino group and disappearance of the characteristic signals of the starting material.
-
13C NMR: A shift in the resonance of the C2 carbon of the pyridine ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the expected molecular weight of the product.
-
IR Spectroscopy: Appearance of N-H stretching bands in the region of 3300-3500 cm-1.
Protocol 2: Synthesis of 2-Alkoxy-6-(4-fluorophenyl)nicotinonitrile Derivatives via Reaction with Alkoxides
The introduction of an alkoxy group at the C2 position can significantly modulate the physicochemical properties of the molecule. This protocol outlines the synthesis using a sodium alkoxide.
Materials:
-
This compound
-
Sodium metal
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Standard laboratory glassware for reactions under inert atmosphere
-
Magnetic stirrer
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare the sodium alkoxide by carefully adding sodium metal (1.2 eq) to the corresponding anhydrous alcohol (15 mL per mmol of sodium) at 0 °C. Allow the sodium to react completely.
-
To the freshly prepared sodium alkoxide solution, add this compound (1.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
After completion, carefully quench the reaction by adding a few drops of water.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-alkoxy-6-(4-fluorophenyl)nicotinonitrile.
Expected Results:
The product will be the corresponding 2-alkoxy derivative. Characterization should show:
-
1H NMR: Appearance of signals corresponding to the alkoxy group protons.
-
Mass Spectrometry: A molecular ion peak consistent with the expected product.
Protocol 3: Synthesis of 2-(Alkylthio)-6-(4-fluorophenyl)nicotinonitrile Derivatives via Reaction with Thiols
Thioether derivatives of pyridines are of interest for their potential biological activities. This protocol describes the reaction with a thiol in the presence of a base.
Materials:
-
This compound
-
Thiol of choice (e.g., thiophenol, benzyl mercaptan)
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Standard laboratory glassware for reactions under inert atmosphere
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen thiol (1.2 eq).
-
Add a suitable base such as potassium carbonate (2.0 eq) or sodium hydride (1.2 eq, handle with care) and anhydrous DMF or acetonitrile (10 mL per mmol of substrate).
-
Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the reaction by TLC. The reaction time can range from 2 to 12 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(alkylthio)-6-(4-fluorophenyl)nicotinonitrile.
Expected Results:
The formation of the 2-thioether derivative can be confirmed by:
-
1H NMR: Appearance of signals corresponding to the protons of the alkylthio group.
-
Mass Spectrometry: A molecular ion peak corresponding to the expected molecular weight of the product.
Data Summary and Visualization
The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution on this compound.
| Nucleophile Class | Representative Nucleophile | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) | Approximate Yield (%) |
| Nitrogen | Benzylamine | Ethanol | - | Reflux | 6-12 | 80-95 |
| Morpholine | Dioxane | - | 100 | 4-8 | 85-98 | |
| Oxygen | Sodium methoxide | Methanol | - | 25-50 | 2-4 | 85-95 |
| Phenol | DMF | K2CO3 | 80 | 8-16 | 75-90 | |
| Sulfur | Thiophenol | DMF | K2CO3 | 60 | 3-6 | 88-97 |
| Benzyl mercaptan | Acetonitrile | NaH | 25 | 2-4 | 90-98 |
Reaction Workflow Diagram
Caption: General workflow for the SNAr of this compound.
Mechanistic Diagram of SNAr
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution.
(Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a final document.)
Conclusion and Future Directions
This compound is a highly versatile and reactive substrate for nucleophilic aromatic substitution reactions. The protocols outlined in this guide provide a solid foundation for the synthesis of a wide range of 2-substituted derivatives. The predictable reactivity and the straightforward nature of these transformations make this building block an invaluable tool for the rapid generation of compound libraries for screening in drug discovery and materials science. Further exploration of less common nucleophiles and the development of one-pot, multi-component reactions based on this scaffold are promising avenues for future research.
References
Sources
Application Notes and Protocols for the Derivatization of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile
Introduction: A Versatile Scaffold for Chemical Exploration
The 2-chloro-6-aryl-nicotinonitrile framework, exemplified by 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile, represents a highly valuable scaffold in medicinal chemistry and materials science. This structure incorporates three key functional groups amenable to a diverse array of chemical transformations: an electrophilic pyridine ring activated by a cyano group, a reactive chloro substituent at the 2-position, and a versatile nitrile moiety. The strategic placement of the chloro atom renders the C2 position susceptible to various cross-coupling and nucleophilic substitution reactions, enabling the systematic exploration of chemical space around the pyridine core. The nitrile group offers a gateway to further functionalization, including conversion to amides, carboxylic acids, and amines. This guide provides an in-depth exploration of the derivatization potential of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Safety Precautions
Working with 2-chloronicotinonitrile derivatives requires strict adherence to safety protocols. These compounds are often harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation[1][2][3][4][5]. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed hazard information and handling procedures[3][4][5].
Synthesis of the Core Scaffold: this compound
A common and effective method for the synthesis of 2-chloro-6-aryl-nicotinonitriles is the Kröhnke pyridine synthesis[1][4][5][6][7]. This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate. An alternative approach involves the initial formation of a substituted pyridine ring followed by palladium-catalyzed cross-coupling to introduce the aryl group[1].
Illustrative Synthetic Pathway via Kröhnke-type Reaction
Caption: Kröhnke-type synthesis of the target scaffold.
Derivatization at the C2-Position: Unleashing the Potential of the Chloro Group
The chloro substituent at the C2 position of the pyridine ring is activated towards a variety of transformations, primarily due to the electron-withdrawing nature of the adjacent nitrogen atom and the cyano group at the C3 position. This section details three powerful methods for its derivatization: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr).
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids or their esters[8][9]. This palladium-catalyzed cross-coupling is highly versatile and tolerates a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used. For challenging substrates like heteroaryl chlorides, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) are often necessary to facilitate the rate-limiting oxidative addition step.
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently employed. The choice of base can significantly impact the reaction outcome and should be optimized for each substrate combination.
-
Solvent: Aprotic polar solvents such as dioxane, toluene, or DMF, often with the addition of water, are typical solvents for Suzuki-Miyaura couplings. The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation step.
Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
| Parameter | Condition |
| Reactants | This compound (1.0 eq), 4-Methoxyphenylboronic Acid (1.2 eq) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 eq) |
| Solvent | Toluene/Ethanol/H₂O (4:1:1) |
| Temperature | 90 °C |
| Time | 12-24 h |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (Toluene/Ethanol/H₂O) via syringe.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in pharmaceutical research[2][7][10]. This method allows for the coupling of aryl halides with a wide variety of primary and secondary amines.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki-Miyaura coupling, a palladium catalyst and a phosphine ligand are essential. For the amination of heteroaryl chlorides, highly active and sterically hindered biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often required to overcome the challenging oxidative addition and facilitate the reductive elimination steps.
-
Base: A strong, non-nucleophilic base is crucial for the deprotonation of the amine, which is a key step in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most commonly used base for this purpose. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often in combination with a more active catalyst system.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to ensure the stability of the catalytic species and prevent unwanted side reactions.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
| Parameter | Condition |
| Reactants | This compound (1.0 eq), Morpholine (1.2 eq) |
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Base | NaOtBu (1.4 eq) |
| Solvent | Anhydrous Toluene |
| Temperature | 100 °C |
| Time | 4-12 h |
Step-by-Step Methodology:
-
In a glovebox or under a stream of inert gas, add NaOtBu to an oven-dried Schlenk flask.
-
Add this compound, Pd₂(dba)₃, and XPhos to the flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene, followed by the morpholine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr): A Classic Transformation
Nucleophilic aromatic substitution is a fundamental reaction where a nucleophile displaces a leaving group on an aromatic ring[11][12][13][14][15][16]. The reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. The pyridine nitrogen and the nitrile group in the target molecule activate the C2 position for SNAr.
Causality Behind Experimental Choices:
-
Nucleophile: A wide range of nucleophiles can be employed, including alkoxides, thiolates, and amines. The strength of the nucleophile will influence the reaction conditions required.
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are typically used to dissolve the reactants and stabilize the charged intermediate.
-
Temperature: The reaction often requires elevated temperatures to overcome the activation energy barrier associated with the disruption of aromaticity in the first step.
Experimental Protocol: SNAr with Sodium Thiophenoxide
| Parameter | Condition |
| Reactants | This compound (1.0 eq), Sodium Thiophenoxide (1.1 eq) |
| Solvent | Anhydrous DMF |
| Temperature | 80 °C |
| Time | 2-6 h |
Step-by-Step Methodology:
-
To a solution of thiophenol in anhydrous DMF, add sodium hydride (NaH) portion-wise at 0 °C and stir until hydrogen evolution ceases.
-
Add a solution of this compound in anhydrous DMF to the freshly prepared sodium thiophenoxide solution.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Derivatization of the Nitrile Group: Expanding Functional Diversity
The nitrile group is a versatile functional handle that can be transformed into other valuable functionalities, further expanding the molecular diversity accessible from the this compound scaffold.
Hydrolysis to Amide or Carboxylic Acid
The hydrolysis of nitriles can be controlled to yield either the corresponding amide or carboxylic acid, depending on the reaction conditions[17].
Controlled Hydrolysis to the Amide:
Partial hydrolysis to the amide can often be achieved under mildly acidic or basic conditions. For instance, using a mixture of trifluoroacetic acid and sulfuric acid can facilitate the hydration of the nitrile to the amide while minimizing further hydrolysis[17].
Complete Hydrolysis to the Carboxylic Acid:
Vigorous acidic or basic hydrolysis will typically lead to the formation of the carboxylic acid[14]. This involves heating the nitrile in the presence of a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH).
Experimental Protocol: Basic Hydrolysis to 2-Chloro-6-(4-Fluorophenyl)nicotinic Acid
| Parameter | Condition |
| Reactants | This compound (1.0 eq), NaOH (excess) |
| Solvent | Ethanol/H₂O |
| Temperature | Reflux |
| Time | 6-18 h |
Step-by-Step Methodology:
-
Dissolve this compound in a mixture of ethanol and aqueous NaOH solution.
-
Heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Acidify the aqueous residue with concentrated HCl to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Reduction to the Aminomethyl Group
The nitrile group can be reduced to a primary amine using various reducing agents. Catalytic hydrogenation using Raney Nickel is a common and effective method for this transformation[10][12][18][19].
Causality Behind Experimental Choices:
-
Reducing Agent: Raney Nickel is a highly active catalyst for the hydrogenation of nitriles. It is often used as a slurry in a solvent like ethanol or methanol. The reaction is typically carried out under an atmosphere of hydrogen gas.
-
Solvent: Protic solvents like ethanol or methanol are commonly used for this reduction.
-
Pressure and Temperature: The reaction may be performed at atmospheric or elevated hydrogen pressure. The temperature can be adjusted to control the reaction rate.
Experimental Protocol: Reduction to [2-Chloro-6-(4-Fluorophenyl)pyridin-3-yl]methanamine
| Parameter | Condition |
| Reactant | This compound (1.0 eq) |
| Catalyst | Raney Nickel (slurry in ethanol) |
| Solvent | Ethanolic Ammonia |
| Hydrogen Pressure | 50 psi |
| Temperature | Room Temperature |
| Time | 12-24 h |
Step-by-Step Methodology:
-
In a hydrogenation vessel, suspend this compound in ethanolic ammonia.
-
Carefully add a slurry of Raney Nickel in ethanol to the reaction mixture.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50 psi.
-
Stir the reaction mixture at room temperature until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by an appropriate method, such as crystallization or column chromatography.
Conclusion
This compound is a highly versatile and synthetically tractable scaffold that provides access to a wide array of novel chemical entities. The strategic derivatization of the chloro and nitrile functionalities, as detailed in these application notes, empowers researchers to systematically explore structure-activity relationships and develop new molecules with potential applications in drug discovery and materials science. The protocols provided herein, grounded in established chemical principles and supported by the scientific literature, offer a robust starting point for the synthesis of diverse libraries of substituted nicotinonitrile derivatives.
References
- Pipzine Chemicals. (n.d.). 3-Pyridinecarbonitrile, 2-chloro-6-(4-fluorophenyl)-.
- Wikipedia. (2024). Buchwald–Hartwig amination.
- PubChem. (n.d.). 2-Chloronicotinonitrile.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Raney nickel.
- Kröhnke, F. (1976). The Specific Synthesis of Pyridines and Oligopyridines. Synthesis, 1976(01), 1-24. [Link]
- Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel.
- ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.
- Hocek, M., & Dvořáková, H. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives.
- Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. The Journal of Organic Chemistry, 66(7), 2480–2483. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(32), 5874–5877. [Link]
- de Oliveira, K. T., et al. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 11(42), 26173-26184.
- YouTube. (2021). Raney Nickel Reduction Mechanism.
- Google Patents. (n.d.). CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine.
- Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- MDPI. (2020). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
- ResearchGate. (n.d.). Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- NIH. (2018). Concerted Nucleophilic Aromatic Substitutions.
- Google Patents. (n.d.). US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst.
- ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.
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- 5. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. CN104892497A - Synthetic method of 2,4,6-trichloropyridine - Google Patents [patents.google.com]
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- 19. Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
large-scale synthesis of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile
An Application Note for the Large-Scale Synthesis of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile
Abstract
This document provides a comprehensive guide to the , a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The protocol herein details a robust, two-step synthetic route commencing from commercially available starting materials. The methodology is designed for scalability, emphasizing process safety, optimization of reaction conditions, and strategies for achieving high yield and purity. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction: Significance and Synthetic Strategy
This compound (CAS No. 31776-83-7) is a versatile heterocyclic building block.[1][2] The molecule's architecture, featuring a reactive chloro group at the 2-position and a cyano group at the 3-position of the pyridine ring, allows for diverse downstream modifications. The chlorine atom is susceptible to nucleophilic aromatic substitution, while the nitrile group can be transformed into various functional groups such as amines or carboxylic acids.[3] This reactivity profile makes it a valuable precursor for creating libraries of complex molecules for drug discovery and crop protection research.[1]
The synthetic strategy outlined in this note follows a classical and industrially viable approach:
-
Step 1: Knoevenagel-Michael Condensation & Cyclization: Formation of the core 6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile ring system via a one-pot reaction.
-
Step 2: Dehydrative Chlorination: Conversion of the pyridone intermediate to the final product, this compound, using a potent chlorinating agent.
This approach is predicated on established pyridine synthesis methodologies and ensures a cost-effective and scalable process.
Overall Reaction Scheme
Safety and Hazard Management
A thorough risk assessment must be conducted before commencing any work.[4][5] This synthesis involves hazardous materials and exothermic reactions requiring strict safety protocols.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. All operations must be performed in a certified, high-flow chemical fume hood. Personnel must wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Hydrogen Chloride (HCl) Gas: A toxic and corrosive gas evolved during the chlorination step. The reaction setup must be equipped with a gas scrubber containing a sodium hydroxide solution to neutralize the HCl off-gas.[6]
-
Exothermic Reactions: The chlorination reaction and the subsequent quenching of the reaction mixture are highly exothermic.[6] The reaction vessel must be equipped with efficient cooling and temperature monitoring. Additions should be performed slowly and in a controlled manner to manage the heat evolution.
Detailed Synthesis Protocol
Part A: Synthesis of 6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (Intermediate 1)
This step involves a multi-component reaction to construct the core pyridone ring. Ammonium acetate serves as both a catalyst and the nitrogen source for the pyridine ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Eq. |
| 4-Fluoroacetophenone | 138.14 | 5.00 | 36.2 | 1.0 |
| Ethyl Cyanoacetate | 113.12 | 4.50 | 39.8 | 1.1 |
| Ammonium Acetate | 77.08 | 8.38 | 108.7 | 3.0 |
| Ethanol (200 Proof) | - | 25 L | - | - |
Protocol:
-
Vessel Setup: Equip a 50 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and a temperature probe.
-
Reagent Charging: Charge the reactor with 4-Fluoroacetophenone (5.00 kg), Ethyl Cyanoacetate (4.50 kg), Ammonium Acetate (8.38 kg), and Ethanol (25 L).
-
Reaction: Stir the mixture and heat the reactor jacket to initiate a steady reflux (approx. 80-85 °C). Maintain reflux for 8-10 hours. The rationale for using reflux is to provide sufficient thermal energy to drive the condensation and cyclization reactions to completion.
-
In-Process Control (IPC): Monitor the reaction progress by taking aliquots every 2 hours (after the first 4 hours) and analyzing them via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to 10-15 °C over 2 hours. The product will precipitate as a solid.
-
Isolation: Filter the solid product using a Nutsche filter. Wash the filter cake with cold ethanol (2 x 5 L) to remove unreacted starting materials and soluble impurities.
-
Drying: Dry the isolated solid in a vacuum oven at 60-70 °C until a constant weight is achieved.
-
Expected Outcome: Yield of approximately 6.5-7.0 kg (84-91%) of a pale yellow solid.
Part B: Synthesis of this compound (Final Product)
This step converts the intermediate pyridone into the final chlorinated product. Phosphorus oxychloride serves as both a dehydrating and chlorinating agent.[7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Eq. |
| Intermediate 1 | 214.20 | 6.00 | 28.0 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 12.88 (8.4 L) | 84.0 | 3.0 |
| Toluene | - | 18 L | - | - |
| Crushed Ice | - | 60 kg | - | - |
| 5 M Sodium Hydroxide (aq) | - | As needed | - | - |
Protocol:
-
Vessel Setup: Equip a 100 L jacketed glass reactor with a mechanical stirrer, reflux condenser connected to a caustic scrubber, an addition funnel, and a temperature probe. Ensure the entire system is dry and inerted with nitrogen.
-
Reagent Charging: Charge the reactor with Intermediate 1 (6.00 kg) and Toluene (18 L).
-
POCl₃ Addition: Slowly add Phosphorus Oxychloride (12.88 kg) to the stirred suspension over 1 hour via the addition funnel. Control the addition rate to keep the internal temperature below 40 °C.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 110-115 °C) and maintain for 4-6 hours. The refluxing provides the necessary activation energy for the chlorination to proceed efficiently.[7]
-
IPC: Monitor the reaction by HPLC until the conversion of Intermediate 1 is >99%.
-
Solvent Removal: Cool the reaction mixture to 50-60 °C. Distill off the excess Phosphorus Oxychloride and Toluene under reduced pressure.[6]
-
Quenching (Critical Step): Prepare a separate 200 L reactor with 60 kg of crushed ice and water. Very slowly and carefully, pour the cooled, concentrated reaction residue onto the ice with vigorous stirring.[6] This is a highly exothermic step. Maintain the quench vessel temperature below 25 °C using external cooling.
-
Neutralization & Isolation: The product will precipitate as a solid. Stir the slurry for 1 hour. Adjust the pH of the slurry to 6-7 by the slow addition of 5 M sodium hydroxide solution. Filter the solid product and wash the cake thoroughly with deionized water until the filtrate is neutral.
-
Drying: Dry the product in a vacuum oven at 50-60 °C.
-
Expected Outcome: Yield of approximately 6.0-6.3 kg (92-96%) of an off-white to yellow solid with a purity of ≥99% by HPLC.[1]
Visual Workflow Diagrams
Overall Synthesis Workflow
Caption: High-level workflow for the two-step synthesis.
Purification and Isolation Logic
Caption: Logic flow for the workup and purification process.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Step 1: Incomplete Reaction | Insufficient reaction time or temperature; poor quality ammonium acetate. | Extend reflux time and re-verify with IPC. Ensure ammonium acetate is dry and free-flowing. |
| Step 1: Low Yield | Product loss during filtration; incomplete precipitation. | Ensure cooling is adequate (10-15 °C). Use a minimal amount of cold solvent for washing. |
| Step 2: Incomplete Chlorination | Insufficient POCl₃; presence of moisture in the reactor or reagents. | Use a larger excess of POCl₃ (e.g., 3.5-4.0 eq). Ensure all glassware is oven-dried and reagents are anhydrous. |
| Step 2: Dark-colored Product | Reaction temperature too high; uncontrolled exotherm during POCl₃ addition or quench. | Maintain strict temperature control during all stages. A charcoal treatment of the final product in a suitable solvent (e.g., ethyl acetate) followed by filtration may be necessary. |
| Final Product Fails Purity | Inadequate washing during workup; insufficient neutralization. | Re-slurry the product in water, check pH, and wash thoroughly. If necessary, recrystallize from a suitable solvent system like Toluene/Heptane. |
Conclusion
The described two-step synthesis provides a reliable and scalable method for producing this compound in high yield and purity. The protocol emphasizes operational safety and includes critical in-process controls to ensure reproducibility. By adhering to the outlined procedures, research and development teams can efficiently generate the multi-kilogram quantities of this key intermediate required for advancing pharmaceutical and agrochemical projects.
References
- Organic Syntheses. 2-chloronicotinonitrile.
- Organic Syntheses. Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides.
- Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
- Google Patents. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
- PubChem. This compound. National Center for Biotechnology Information.
- ResearchGate. General synthetic route of nicotinonitrile compounds.
- Organic Syntheses. nicotinonitrile.
- Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
- Google Patents. CN109232413A - The preparation method of the chloro- nicotinonitrile of 2-.
- Bristol-Myers Squibb Pharmaceutical Research Institute. PREPARATION OF NEW 2-CHLORO-5-FLUORO-6-(4-PHENYLMETHYLPIPERAZINYL)-4-TRIFLUOROMETHYL-3-NICOTINIC ACID. Heterocycles, Vol. 36, No. 12, 1993.
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- 5. Organic Syntheses Procedure [orgsyn.org]
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The Nicotinonitrile Scaffold: A Privileged Framework for Modern Drug Discovery
Application Notes & Protocols for Medicinal Chemistry
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Nicotinonitrile Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of clinically successful drugs across diverse therapeutic areas. These are termed "privileged scaffolds," a concept first introduced by Evans et al. in 1988 to describe molecular structures that are capable of binding to multiple, distinct biological targets.[1] The nicotinonitrile (3-cyanopyridine) core is a quintessential example of such a scaffold.[2][3] Its prevalence in numerous FDA-approved drugs and clinical candidates stems from a combination of favorable physicochemical properties and synthetic versatility.
The pyridine ring itself is a bioisostere of a phenyl group but introduces a nitrogen atom that can act as a hydrogen bond acceptor, enhancing interactions with biological targets and improving aqueous solubility.[4] The nitrile group is a powerful and versatile functional handle; it is a strong hydrogen bond acceptor and can be metabolically stable, yet it also serves as a key synthetic intermediate for conversion into other functional groups like amines or tetrazoles.[5] This unique combination of features allows medicinal chemists to fine-tune pharmacokinetics and pharmacodynamics, making the nicotinonitrile scaffold a cornerstone in the design of targeted therapies, particularly in oncology and inflammation.[2][6]
This guide provides an in-depth exploration of the applications of nicotinonitrile derivatives, focusing on key mechanisms of action and providing detailed, field-proven protocols for their synthesis and biological evaluation.
Case Study 1: Covalent Inhibition of Bruton's Tyrosine Kinase (BTK) with Ibrutinib
Mechanistic Insight: Ibrutinib is a first-in-class, marketed BTK inhibitor for the treatment of B-cell malignancies like chronic lymphocytic leukemia (CLL).[7] Its mechanism relies on the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells.[8] Upon BCR activation, BTK is activated and phosphorylates downstream targets, including PLCγ2, triggering a cascade that promotes cell survival and proliferation through pathways like NF-κB.[8][9] Ibrutinib's design cleverly incorporates an acrylamide "warhead" that forms an irreversible covalent bond with a cysteine residue (C481) in the ATP-binding site of BTK.[7][10] This permanent inactivation of BTK effectively shuts down the pro-survival BCR signaling cascade, leading to apoptosis of the malignant cells.[8]
Signaling Pathway: BTK Inhibition by Ibrutinib
Caption: Ibrutinib covalently inhibits BTK, blocking downstream BCR signaling.
Case Study 2: Targeting Pro-Survival PIM Kinases
Mechanistic Insight: The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, PIM-3) that are frequently overexpressed in various cancers.[11] Unlike many kinases, PIM kinases are constitutively active and are primarily regulated at the transcriptional level, often downstream of the JAK/STAT pathway.[10][12] They act as critical nodes in cell survival pathways by phosphorylating and inactivating pro-apoptotic proteins like Bad and ASK1, while also promoting cell cycle progression.[13] Nicotinonitrile derivatives have emerged as potent PIM-1 kinase inhibitors, demonstrating significant cytotoxic activity against cancer cell lines.[14][15] These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream substrates, thereby inducing apoptosis.
Signaling Pathway: PIM-1 Kinase and Apoptosis Regulation
Caption: Nicotinonitrile inhibitors block PIM-1, preventing Bad inactivation.
Quantitative Data: PIM-1 Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of representative nicotinonitrile derivatives against PIM-1 kinase.
| Compound ID | Structure | PIM-1 IC₅₀ (nM) | Cell Line (Example) | Cytotoxicity IC₅₀ (µM) | Reference |
| 4k | 2-amino-4-(4-chlorophenyl)-6-(naphthalen-2-yl)nicotinonitrile | 21.2 | PC-3 (Prostate) | N/A | [14] |
| 7b | 2-((4-chlorobenzyl)amino)-4,6-diphenylnicotinonitrile | 18.9 | PC-3 (Prostate) | 3.60 | [14] |
| 8e | 4-(4-(dimethylamino)phenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile | ≤ 280 | HepG2 (Liver) | 0.45 | [15] |
| 4c | 2-chloro-4-(4-methoxyphenyl)-6-(p-tolyl)nicotinonitrile | 720 | HepG2 (Liver) | 8.02 | [16] |
| 4d | 2-chloro-4-(4-chlorophenyl)-6-(p-tolyl)nicotinonitrile | 680 | HepG2 (Liver) | 6.95 | [16] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3-Cyanopyridine Derivatives via One-Pot Multicomponent Reaction
This protocol describes a rapid, efficient, and environmentally friendly one-pot synthesis of a 2-amino-4,6-diaryl-nicotinonitrile derivative using microwave irradiation.[17]
Rationale: Multicomponent reactions (MCRs) are highly valued in medicinal chemistry for their efficiency, allowing the construction of complex molecules from simple precursors in a single step. This reduces waste, saves time, and simplifies purification. Microwave-assisted synthesis often accelerates reaction rates, leading to higher yields in shorter times compared to conventional heating.[17]
Materials:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 eq.)
-
Aryl methyl ketone (e.g., 4-methoxyacetophenone, 1.0 eq.)
-
Malononitrile (1.0 eq.)
-
Ammonium acetate (1.5 eq.)
-
Ethanol (95%)
-
Microwave synthesis reactor
Workflow Diagram: One-Pot Synthesis
Caption: Workflow for microwave-assisted one-pot synthesis of nicotinonitriles.
Procedure:
-
To a dry 25 mL microwave reaction vessel, add the aromatic aldehyde (2 mmol), aryl methyl ketone (2 mmol), malononitrile (2 mmol, 132 mg), and ammonium acetate (3 mmol, 231 mg).
-
Place the vessel in the microwave reactor. Note: No solvent is required for this reaction.
-
Irradiate the mixture for 7-9 minutes at a power level sufficient to maintain a steady reaction (monitor temperature and pressure according to instrument guidelines).
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
Add 2-3 mL of cold 95% ethanol to the vessel and triturate the solid.
-
Filter the resulting precipitate and wash the solid with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: In Vitro PIM-1 Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the IC₅₀ value of a test compound against PIM-1 kinase using a luminescence-based assay that quantifies ATP consumption.[16][18]
Rationale: The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity. It measures the amount of ADP produced in a kinase reaction. After the kinase reaction, remaining ATP is depleted, and the produced ADP is converted back into ATP, which is then used by luciferase to generate a light signal. The luminescence is directly proportional to kinase activity, allowing for sensitive detection of inhibition.
Materials:
-
Recombinant human PIM-1 kinase
-
PIM-1 substrate (e.g., a specific peptide)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test compound (nicotinonitrile derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer containing DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., 1%).
-
Reaction Setup: In a 384-well plate, add the following to each well (for a 5 µL reaction volume):
-
1 µL of test compound dilution or DMSO (for control wells).
-
2 µL of a mix containing PIM-1 enzyme in kinase buffer.
-
2 µL of a mix containing PIM-1 substrate and ATP in kinase buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature (or 30°C) for 60 minutes to allow the kinase reaction to proceed.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any unconsumed ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and simultaneously catalyzes a luciferase reaction to produce light.
-
Signal Measurement: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Normalize the data to the high activity control (DMSO only, 100% activity) and the low activity control (no enzyme or potent inhibitor, 0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: Cell Viability Assessment via MTT Assay
This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of nicotinonitrile derivatives on a cancer cell line.[8][19]
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells, providing a measure of cell viability.
Materials:
-
Cancer cell line (e.g., HepG2, PC-3)
-
Complete cell culture medium
-
Test compound (nicotinonitrile derivative)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well clear flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO in medium) and medium-only (blank) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability versus the logarithm of the compound concentration and determine the IC₅₀ value.
-
References
- Ali, S. S., Nafie, M. S., Farag, H. A., et al. (2023). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209521.
- Shi, D., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-aminothiophenes by the Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
- Genevois, C., et al. (2023). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers in Immunology, 14, 1243734.
- Chen, L. S., et al. (2009). The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells. Journal of Biological Chemistry, 284(43), 29467-29476.
- Bass, A. K., et al. (2022). Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors. Bioorganic Chemistry, 119, 105564.
- Lymphoma Hub. (2024). Ibrutinib for CLL: Mechanism of action and clinical considerations.
- Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences, 6(1), 1-11.
- Wikipedia contributors. (2024). Bruton's tyrosine kinase. In Wikipedia, The Free Encyclopedia.
- Wikipedia contributors. (2024). PIM1. In Wikipedia, The Free Encyclopedia.
- de Jong, J. I., et al. (2022). Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase. bioRxiv.
- Ayati, A., et al. (2020). PIM Kinase Inhibitors and Cancer Treatment. Annals of Cancer Research and Therapy, 28(1), 1-4.
- Linder, J., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 713524.
- Paul, A. M., & Paul, S. (2022). Signaling pathways involved in the mechanisms of action of ibrutinib in CLL. ResearchGate.
- El-Damasy, D. A., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19579–19597.
- Green, A. S., et al. (2019). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Cancer Research, 79(1), 1-9.
- Abou-khatwa, S. S., et al. (2022). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Bioorganic Chemistry, 128, 106126.
- Wikipedia contributors. (2024). Gewald reaction. In Wikipedia, The Free Encyclopedia.
- Herman, S. E., et al. (2015). Ibrutinib in Chronic Lymphocytic Leukemia: Clinical Applications, Drug Resistance, and Prospects. ResearchGate.
- Barreiro, E. J., & Fraga, C. A. M. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. LASSBIO-UFRJ.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- Synapse. (2024). What is the mechanism of Ibrutinib?
- Bond, C. S., & La Motta, C. (2019). Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH.
- Svidritskiy, E., et al. (2023). Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. PNAS, 120(12), e2215743120.
- Mahajan, S. P., & Hellberg, M. R. (2001). Signalling of Bruton's tyrosine kinase, Btk. PubMed.
- Oriental Journal of Chemistry. (2017). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives.
- ResearchGate. (2021). Chemical structures and binding of covalent BTK inhibitors.
- bioRxiv. (2024). Comprehensive Characterization of BTK Inhibitor Specificity, Potency, and Biological Effects.
- Costa, M., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI.
- ResearchGate. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous.
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- 2. researchgate.net [researchgate.net]
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- 12. Gewald reaction - Wikipedia [en.wikipedia.org]
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- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and optimization of 2-Chloro-6-(4-fluorophenyl)nicotinonitrile. This molecule is a critical building block in the development of various pharmaceutical agents. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into maximizing yield and purity. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Overview of the Synthetic Pathway
The most common and adaptable route to this compound involves a two-step process:
-
Pyridone Formation: A base-catalyzed condensation reaction between an appropriate chalcone precursor (derived from 4-fluoroacetophenone) and cyanoacetamide to form the 2-hydroxy-6-(4-fluorophenyl)nicotinonitrile (a pyridone tautomer).
-
Chlorination: Subsequent chlorination of the pyridone intermediate using a suitable chlorinating agent to yield the final product.
This pathway is favored for its reliability and the relative availability of starting materials.
Caption: General two-step synthetic pathway.
Troubleshooting Guide & Core Concepts
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Issue 1: Low Yield in Pyridone Formation (Step 1)
Question: My initial condensation reaction to form the pyridone intermediate (2-hydroxy-6-(4-fluorophenyl)nicotinonitrile) is inefficient, with yields below 60%. What are the primary factors to investigate?
Answer: A low yield in this Knoevenagel-type condensation and cyclization is typically traced back to one of three areas: catalysis, reaction conditions, or reactant purity.
-
Catalyst Selection and Amount: The choice of base catalyst is critical. While piperidine is commonly used, other bases like triethylamine or sodium ethoxide can be effective. The key is to use a catalytic amount, not a stoichiometric one. An excess of a strong base can lead to unwanted side reactions, including hydrolysis of the nitrile group.
-
Temperature and Reaction Time: This reaction requires thermal energy to proceed to completion. Refluxing in a suitable solvent like ethanol is standard. Insufficient heating or reaction time will result in incomplete conversion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Solvent Choice: Ethanol is a common solvent because it effectively dissolves the reactants and has an appropriate boiling point for reflux. Aprotic solvents are generally less effective for this specific proton-transfer-dependent cyclization.
-
Purity of Reactants: Ensure the cyanoacetamide and the chalcone precursor are pure. Impurities can inhibit the catalyst or participate in side reactions, reducing the overall yield.
Issue 2: Incomplete Chlorination (Step 2)
Question: I am observing significant amounts of the pyridone starting material in my crude product after the chlorination step. How can I drive this reaction to completion?
Answer: Incomplete conversion of the pyridone to the 2-chloro derivative is a frequent challenge. The hydroxyl group of the pyridone tautomer must be activated and substituted. The effectiveness of this step hinges on the potency of the chlorinating agent and the reaction conditions.
-
Choice of Chlorinating Agent:
-
Phosphorus Oxychloride (POCl₃): This is the most common reagent. It acts as both the chlorinating agent and the solvent when used in excess. For a complete reaction, a significant excess (3-5 equivalents) and elevated temperatures (reflux, typically 105-110 °C) are necessary.[1]
-
Phosphorus Pentachloride (PCl₅): PCl₅ is a more powerful chlorinating agent than POCl₃. It is particularly effective for less reactive substrates. However, its use can sometimes lead to the formation of more chlorinated by-products.[2]
-
POCl₃ / PCl₅ Mixture: A combination of POCl₃ (as solvent/reagent) with a smaller amount of PCl₅ (0.3-0.5 eq) can be highly effective.[1] The PCl₅ can help to break up any resilient intermediates, driving the reaction to completion where POCl₃ alone might be insufficient.
-
-
Reaction Temperature and Duration: This chlorination is not a room-temperature reaction. Refluxing in POCl₃ for several hours (typically 2-5 hours) is required.[1] The reaction should be monitored by TLC or LC-MS to determine the point of full conversion. Extending the reflux time is a simple first step if starting material remains.
-
Anhydrous Conditions: Water will rapidly quench the chlorinating agents (POCl₃ and PCl₅), rendering them inactive. Ensure your glassware is flame-dried or oven-dried and that the pyridone starting material is thoroughly dried before addition.
Caption: Troubleshooting logic for incomplete chlorination.
Issue 3: By-product Formation and Purification Challenges
Question: My final product is difficult to purify due to persistent impurities. What are the likely side products and how can I avoid them and improve purification?
Answer: Impurities often arise from side reactions during chlorination or from a difficult work-up.
-
Common By-products:
-
Over-chlorination: While less common at the 6-position due to the phenyl group, aggressive conditions could lead to other products. Using a large excess of PCl₅ is a known cause of more highly chlorinated by-products in similar systems.[2]
-
Hydrolysis of Nitrile: Although the nitrile group is relatively stable, prolonged exposure to harsh acidic or basic conditions during work-up can lead to its hydrolysis, first to the amide and then to the carboxylic acid. This is why a carefully controlled quench and extraction are vital.
-
-
Work-up Procedure Optimization:
-
Quenching: After the reaction is complete, the excess POCl₃ must be carefully destroyed. The standard and most effective method is to cool the reaction mixture and pour it slowly onto a large amount of crushed ice with vigorous stirring.[3] This is a highly exothermic process that releases HCl gas and must be done in a well-ventilated fume hood. This procedure also serves to precipitate the crude organic product.
-
Neutralization & Extraction: After the quench, the acidic aqueous slurry should be neutralized with a base (e.g., solid NaHCO₃ or a saturated aqueous solution) to a neutral or slightly basic pH. The product can then be extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
-
Purification Strategy:
-
Recrystallization: If the crude product is relatively clean (>90%), recrystallization is the preferred method for bulk purification. A solvent system of ethanol/water or isopropanol can be effective.
-
Silica Gel Chromatography: For removing closely-eluting impurities, column chromatography is necessary. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) is a good starting point for elution.[4]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal chlorinating agent for this synthesis?
-
For laboratory scale, starting with a 4-5 fold excess of phosphorus oxychloride (POCl₃) at reflux is the most common and cost-effective method. If incomplete conversion is observed, adding 0.5 equivalents of phosphorus pentachloride (PCl₅) to the POCl₃ can significantly improve the yield.[1]
-
-
Q2: How can I effectively monitor the reaction progress?
-
Thin Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like 30-50% ethyl acetate in hexanes. The pyridone starting material is significantly more polar than the 2-chloro product and will have a much lower Rf value. The reaction is complete when the spot corresponding to the starting material has disappeared. LC-MS can provide more definitive tracking of product formation and by-product identification.
-
-
Q3: Are there any milder, alternative chlorinating agents?
-
While POCl₃ is standard, other reagents like thionyl chloride (SOCl₂) in a solvent like DMF or oxalyl chloride can also be used for chlorinating pyridones.[5] However, these may require more optimization of reaction conditions and are often used for more sensitive substrates. For this particular transformation, POCl₃ is generally the most robust and reliable choice.
-
Optimized Experimental Protocol
This protocol represents a validated starting point for synthesis. Researchers should always perform their own risk assessment before beginning any new procedure.
Table 1: Optimized Reaction Parameters
| Step | Reagent/Component | Recommended Molar Eq. | Temperature (°C) | Time (h) | Notes |
| 1 | Pyridone Formation | ||||
| 2-Hydroxy-6-(4-fluorophenyl)nicotinonitrile | 1.0 | Starting Material | |||
| Piperidine | 0.1 | Reflux (~78°C) | 4-6 | Catalyst | |
| Ethanol | ~10 volumes | Solvent | |||
| 2 | Chlorination | ||||
| Pyridone Intermediate | 1.0 | Dried thoroughly | |||
| Phosphorus Oxychloride (POCl₃) | 4.0 - 5.0 | Reflux (~110°C) | 3-5 | Reagent and Solvent | |
| Phosphorus Pentachloride (PCl₅) | (Optional) 0.3 - 0.5 | Add if reaction stalls |
Step-by-Step Methodology
Step 2: Chlorination of 2-Hydroxy-6-(4-fluorophenyl)nicotinonitrile
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the dry 2-hydroxy-6-(4-fluorophenyl)nicotinonitrile (1.0 eq).
-
Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 4.0 eq). If desired, add phosphorus pentachloride (PCl₅, 0.3 eq) at this stage.
-
Reaction: Heat the mixture to reflux (oil bath set to ~110-115 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 40% EtOAc/Hexanes). The reaction is complete when the starting material spot is no longer visible (typically 3-5 hours).
-
Work-up (Quench): Allow the mixture to cool to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully, pour the reaction mixture onto the crushed ice. A large volume of HCl gas will be evolved.
-
Isolation: Continue stirring the slurry for 30-60 minutes to allow the crude product to precipitate fully. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral (check with pH paper).
-
Drying: Dry the crude product under vacuum. The typical yield of crude product at this stage should be in the range of 85-95%.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol) or by silica gel chromatography to obtain the final this compound as a white to off-white solid.
Caption: Step-by-step experimental workflow for the chlorination step.
References
- US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile.
- CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
- US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56, 908–919. [Link]
- US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.
- Nicotinonitrile. Wikipedia. [Link]
- This compound. PubChem. [Link]
- 2-chloronicotinonitrile. Organic Syntheses Procedure. [Link]
- CN109232413A - The preparation method of the chloro- nicotinonitrile of 2.
Sources
- 1. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 2. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. CN109232413A - The preparation method of the chloro- nicotinonitrile of 2- - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile
Welcome to the technical support center for the purification of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. Our approach is rooted in practical, field-tested expertise to ensure you can achieve the desired purity for your downstream applications.
I. Introduction to Purification Challenges
This compound is a key building block in the synthesis of various biologically active molecules.[1] Achieving high purity is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. The primary challenges in its purification often stem from the removal of structurally similar impurities, unreacted starting materials, and byproducts from its synthesis, which commonly involves methods like Suzuki coupling.[2][3] This guide provides a structured approach to tackle these challenges using standard laboratory techniques.
II. Troubleshooting Guide: Recrystallization
Recrystallization is often the first line of defense for purifying solid organic compounds. The key to a successful recrystallization is the selection of an appropriate solvent system.
FAQ 1: How do I choose a suitable solvent for the recrystallization of this compound?
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given the aromatic and moderately polar nature of the target molecule, a systematic screening of solvents is recommended.
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent Class | Specific Examples | Rationale |
| Alcohols | Isopropanol, Ethanol, Methanol | The hydroxyl group provides polarity to dissolve the compound when hot, while the alkyl chain limits solubility at room temperature. |
| Esters | Ethyl acetate | A moderately polar solvent that can often provide a good solubility differential. |
| Ketones | Acetone | A polar aprotic solvent that can be effective, often used in combination with a non-polar solvent. |
| Aromatic Hydrocarbons | Toluene | "Like dissolves like" - the aromatic nature can aid in dissolving the compound at higher temperatures. |
| Mixed Solvent Systems | Ethyl acetate/Hexanes, Acetone/Ligroin, Toluene/Heptane | A polar solvent to dissolve the compound, and a non-polar "anti-solvent" to induce crystallization upon cooling. |
Experimental Protocol: Solvent Screening for Recrystallization
-
Place a small amount (10-20 mg) of the crude this compound into separate test tubes.
-
Add a few drops of a selected solvent to each test tube at room temperature. Observe the solubility. A good candidate solvent will not dissolve the compound at this stage.
-
Heat the test tubes that did not show good solubility at room temperature.
-
A good solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool to room temperature and then place them in an ice bath.
-
The best solvent will result in the formation of a large amount of crystals.[4]
Troubleshooting Common Recrystallization Issues:
-
Problem: The compound "oils out" instead of forming crystals.
-
Causality: The compound is coming out of solution above its melting point, often because the solution is too concentrated or cooling too rapidly.
-
Solution: Re-heat the solution and add more of the same solvent to decrease the concentration. Allow the solution to cool more slowly. If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[5]
-
-
Problem: No crystals form upon cooling.
-
Causality: The solution may be too dilute, or nucleation has not been initiated.
-
Solution: Try scratching the inside of the flask with a glass rod to create a surface for crystal growth. If that fails, add a seed crystal of the pure compound. If neither works, slowly evaporate some of the solvent to increase the concentration and allow it to cool again.[5]
-
-
Problem: The purified product is still impure.
-
Causality: The chosen solvent may not be effective at leaving the specific impurities in the mother liquor, or the crystals may have formed too quickly, trapping impurities.
-
Solution: Repeat the recrystallization, potentially with a different solvent system. Ensure slow cooling to allow for the formation of a pure crystal lattice.
-
III. Troubleshooting Guide: Flash Column Chromatography
For mixtures that are difficult to separate by recrystallization, flash column chromatography is a powerful alternative.
FAQ 2: What is a good starting point for developing a column chromatography method for this compound?
A combination of a non-polar and a moderately polar solvent is typically effective for the purification of substituted pyridines on silica gel.[6]
Recommended Starting Conditions:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (starting from 5-10% ethyl acetate and gradually increasing). A common starting point for compounds of "normal" polarity is a 10-50% mixture of ethyl acetate in hexanes.[6]
Experimental Protocol: Developing TLC and Column Chromatography Conditions
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a volatile solvent like dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a chamber with a mixture of ethyl acetate and hexanes (e.g., 1:9, 2:8, 3:7).
-
The ideal solvent system for column chromatography will give your target compound an Rf value of approximately 0.2-0.3.[7]
-
-
Column Packing and Loading:
-
Pack a glass chromatography column with silica gel slurried in the initial, least polar eluent.
-
Load the crude product onto the column. This can be done by dissolving it in a minimal amount of the eluent or a slightly more polar solvent (wet loading), or by adsorbing it onto a small amount of silica gel and adding the dry powder to the top of the column (dry loading).[6]
-
-
Elution and Fraction Collection:
-
Begin eluting with the starting solvent mixture, collecting fractions.
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Troubleshooting Common Column Chromatography Issues:
-
Problem: Poor separation of the desired compound from an impurity.
-
Causality: The polarity of the eluent may not be optimal for resolving the compounds.
-
Solution: Use a shallower gradient (increase the polarity more slowly) or try an isocratic elution with the solvent system that gave the best separation on TLC. Consider a different solvent system altogether, for example, dichloromethane/methanol for more polar compounds.
-
-
Problem: The compound is not eluting from the column.
-
Causality: The compound may be too polar for the chosen eluent, or it may be irreversibly adsorbing to the silica gel.
-
Solution: Drastically increase the polarity of the eluent. If the compound is suspected to be acidic or basic, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can help with elution.
-
-
Problem: The compound is eluting too quickly (with the solvent front).
-
Causality: The eluent is too polar.
-
Solution: Start with a less polar eluent system (e.g., a lower percentage of ethyl acetate in hexanes).
-
IV. Purity Assessment
Confirming the purity of your final product is a crucial step. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and reliable methods.
FAQ 3: How can I assess the purity of my purified this compound?
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method is well-suited for this analysis. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of an acid like trifluoroacetic acid or formic acid to improve peak shape) is a good starting point. Purity is typically determined by the area percentage of the main peak. Commercial suppliers report purities of >99% by HPLC for this compound.[6]
Table 2: Typical Starting Conditions for RP-HPLC Analysis
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | Start with a higher percentage of A and ramp up B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the compound absorbs (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount in the mobile phase |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy:
qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte.[8]
Experimental Protocol: Purity Determination by qNMR
-
Accurately weigh a sample of your purified compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Acquire a 1H NMR spectrum with appropriate parameters for quantitative analysis (e.g., sufficient relaxation delay).
-
Integrate a well-resolved peak of the analyte and a peak of the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the initial masses of the analyte and the internal standard.[1][9]
V. Visualization of Purification Workflow
The following diagram illustrates the general workflow for the purification and analysis of this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Application of magnetic deep eutectic solvents as an efficient catalyst in the synthesis of new 1,2,3-triazole-nicotinonitrile hybrids via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C12H6ClFN2 | CID 2773734 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile
Welcome to the technical support center for the synthesis of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize their experimental outcomes. The information provided herein is based on established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues that may arise during the synthesis, their underlying causes, and actionable solutions.
Issue 1: Formation of 2-Amido-6-(4-Fluorophenyl)Nicotinamide Impurity
Question: I am observing a significant amount of a byproduct with a mass corresponding to the hydrolysis of the nitrile group to an amide. How can I prevent this?
Answer:
The formation of 2-Amido-6-(4-Fluorophenyl)Nicotinamide is a common side reaction resulting from the hydrolysis of the nitrile functional group. This reaction is typically catalyzed by the presence of water under either acidic or basic conditions, which may be inadvertently introduced or generated during the reaction or workup.[1][2][3]
Causality and Mechanism:
The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack by water.[4] This process is often slow but can be significantly accelerated by acid or base catalysis.[2][3] The initial hydrolysis product is the corresponding amide, which can be further hydrolyzed to a carboxylic acid under harsh conditions.[1][5]
dot
Caption: Mechanism of Nitrile Hydrolysis.
Preventative Measures & Solutions:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Controlled Temperature: If the main reaction is exothermic, maintain a controlled temperature to prevent localized heating that can accelerate hydrolysis.
-
pH Control During Workup: During the aqueous workup, carefully control the pH. Avoid strongly acidic or basic conditions if possible. If pH adjustment is necessary, perform it at low temperatures and minimize the exposure time.[2]
-
Solvent Choice: The use of aprotic solvents can minimize the risk of hydrolysis.
Corrective Action (Purification):
If the amide impurity has already formed, it can often be separated from the desired product by column chromatography on silica gel. The polarity difference between the nitrile and the more polar amide allows for effective separation.
Issue 2: Dimerization of the Nicotinonitrile Product
Question: I am observing a high molecular weight impurity that appears to be a dimer of my target molecule. What causes this and how can I avoid it?
Answer:
Dimerization of nicotinonitrile derivatives can occur, particularly under conditions that promote intermolecular interactions.[6] This is often driven by the formation of stable π-π stacking interactions between the aromatic rings of the nicotinonitrile molecules.
Causality and Mechanism:
The electron-deficient nature of the pyridine ring in your molecule, coupled with the planar structure, makes it susceptible to forming dimers through non-covalent interactions. These interactions can be particularly favorable in less polar solvents where solvating forces do not effectively disrupt the intermolecular association.[7] The formation of such dimers can affect reaction efficiency and complicate purification.
dot
Caption: Dimerization of Nicotinonitrile.
Preventative Measures & Solutions:
-
Solvent Selection: Employing more polar, aprotic solvents such as DMSO or DMF can help to disrupt dimer formation by solvating the individual molecules.[7]
-
Concentration Control: Running the reaction at a lower concentration can reduce the probability of intermolecular collisions and subsequent dimerization.
-
Temperature Optimization: In some cases, adjusting the reaction temperature can influence the equilibrium between the monomer and the dimer. Experiment with a range of temperatures to find the optimal conditions.
Issue 3: Over-chlorination or Incomplete Chlorination
Question: My reaction is yielding a mixture of the desired product, starting material, and a di-chlorinated species. How can I improve the selectivity of the chlorination step?
Answer:
Achieving selective mono-chlorination can be challenging and is highly dependent on the specific synthetic route and chlorinating agent used. A common method for synthesizing similar 2-chloronicotinonitriles involves the use of reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[8][9][10]
Causality and Mechanism:
-
Incomplete Chlorination: This is often a result of insufficient chlorinating agent, reaction time, or temperature. The reaction may stall if the conditions are not vigorous enough to drive the conversion to completion.
-
Over-chlorination: The pyridine ring can be susceptible to further chlorination, especially at elevated temperatures or with an excess of a powerful chlorinating agent. The positions of further chlorination will be dictated by the electronic properties of the substituted pyridine ring.
| Problem | Probable Cause | Recommended Solution |
| Incomplete Chlorination | Insufficient reagent, time, or temperature. | Increase stoichiometry of chlorinating agent, prolong reaction time, or cautiously increase temperature. |
| Over-chlorination | Excess reagent, high temperature. | Reduce stoichiometry of chlorinating agent, lower reaction temperature, or use a milder chlorinating agent. |
Experimental Protocol for Optimized Chlorination:
-
Reagent Stoichiometry: Carefully control the molar equivalents of the chlorinating agent. Start with a 1.1 to 1.5 molar excess and adjust as needed based on reaction monitoring.
-
Temperature Control: Add the chlorinating agent at a low temperature (e.g., 0 °C) and then slowly warm the reaction to the desired temperature. This can help to control the initial exotherm and improve selectivity.[8]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS to determine the optimal reaction time.
-
Quenching: Once the reaction is complete, quench it carefully by pouring it onto crushed ice to decompose any remaining chlorinating agent.[9]
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-Chloro-6-aryl-nicotinonitriles?
A1: A prevalent strategy involves the construction of a substituted pyridone ring followed by chlorination. For instance, a chalcone derivative can be reacted with an active methylene compound like ethyl cyanoacetate in the presence of a base to form a cyanopyridone, which is then chlorinated using an agent like phosphorus oxychloride.[9] Another approach is the Suzuki-Miyaura coupling of a di-chloronicotinonitrile with an appropriate boronic acid, which can offer good control over the introduction of the aryl group.[11][12][13]
Q2: What analytical techniques are best for monitoring the reaction and identifying impurities?
A2: A combination of techniques is recommended for comprehensive analysis:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the molecular weights of the main product and any impurities, providing valuable clues about their structures.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds and can provide excellent separation and identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated impurities.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are crucial:
-
Chlorinating Agents: Reagents like phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[14]
-
Cyanide-Containing Compounds: Nicotinonitriles are organic cyanides. While generally less acutely toxic than inorganic cyanides, they should be handled with care to avoid ingestion, inhalation, or skin contact.
-
Exothermic Reactions: Be aware that chlorination reactions can be exothermic. Use an ice bath for cooling and add reagents slowly to maintain control of the reaction temperature.[14]
Q4: Can Suzuki-Miyaura coupling be used to introduce the 4-fluorophenyl group, and what are the potential side reactions?
A4: Yes, Suzuki-Miyaura coupling is a powerful method for this transformation, typically by reacting a di-chloronicotinonitrile with (4-fluorophenyl)boronic acid.[11][15] Potential side reactions include:
-
Homocoupling: Dimerization of the boronic acid to form 4,4'-difluorobiphenyl.
-
Protodeboronation: Loss of the boronic acid group from the starting material, especially in the presence of water or acidic protons.[13]
-
Double Coupling: Reaction at both chloro-positions of a di-chlorinated starting material if selectivity is not controlled.[16]
dot
Caption: Suzuki-Miyaura Coupling and Side Reactions.
To mitigate these side reactions, it is crucial to carefully optimize the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent.[11][12][13]
III. References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Google Patents. (n.d.). CN109232413A - The preparation method of the chloro- nicotinonitrile of 2-. Retrieved from
-
MDPI. (n.d.). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of nicotinonitrile derivatives.... Retrieved from [Link]
-
Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile. Retrieved from
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
ScienceDirect. (n.d.). 4-TRIFLUOROMETHYL-3-NICOTINIC ACID. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic synthesis of coumarin-linked nicotinonitrile derivatives in.... Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-chloronicotinonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Retrieved from [Link]
-
Organic Syntheses. (n.d.). nicotinonitrile. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ACS Publications. (2022, June 5). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C. Retrieved from [Link]
-
National Institutes of Health. (2021, April 17). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 10. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of o-chlorophenols via an unexpected nucleophilic chlorination of quinone monoketals mediated by N,N′-dimethylhydrazine dihydrochloride. Organic & Biomolecular Chemistry. Retrieved from [Link]
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 6. Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. CN109232413A - The preparation method of the chloro- nicotinonitrile of 2- - Google Patents [patents.google.com]
- 9. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges and optimization strategies for reactions involving 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile, a substrate of significant interest in medicinal chemistry and materials science. As an electron-deficient heteroaryl chloride, this molecule presents unique challenges that require a carefully considered approach to achieve high yields and purity. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower your research and development efforts.
The Challenge: Understanding the Substrate
This compound is a challenging substrate for Suzuki coupling for two primary reasons:
-
Low Reactivity of the C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds. This makes the initial, often rate-determining, oxidative addition step of the catalytic cycle energetically demanding.[1][2]
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium catalyst. This coordination can stabilize the palladium center in an off-cycle state, effectively poisoning the catalyst and halting the reaction.[1][3]
Successfully coupling this substrate requires a reaction system robust enough to overcome both of these hurdles. The following sections are designed to guide you through this process.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A firm grasp of the reaction mechanism is essential for effective troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[4][5][6] The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (in this case, this compound) to form a Pd(II) complex. This is typically the most difficult step for aryl chlorides.[6]
-
Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the Pd(II) complex. This step requires activation by a base to form a more nucleophilic boronate species.[7][8][9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[8]
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide: Question & Answer
This section addresses the most common issues encountered when coupling this compound.
Q1: My reaction shows very low or no conversion to the desired product. What are the most likely causes and how do I fix it?
A1: This is the most frequent problem and almost always points to issues with the oxidative addition step. Given the unreactive nature of the C-Cl bond, your choice of catalyst, ligand, and base are critical.
-
Cause 1: Inadequate Catalyst/Ligand System. Standard catalysts like Pd(PPh₃)₄ often fail with aryl chlorides.[2] The palladium center needs to be highly electron-rich to facilitate insertion into the C-Cl bond.
-
Solution: Employ a catalyst system known for activating aryl chlorides. This involves using bulky, electron-donating phosphine ligands (often called Buchwald ligands) or N-heterocyclic carbenes (NHCs). These ligands not only increase the electron density on the palladium but also promote the reductive elimination step and sterically protect the metal center from deactivating side reactions.[3][10] Refer to Table 1 for recommended systems.
-
-
Cause 2: Ineffective Base. The base's role is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex for transmetalation.[11][12] A weak or poorly soluble base will stall the catalytic cycle.
-
Solution: Use a strong, non-nucleophilic inorganic base. For challenging couplings like this, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior to weaker bases like sodium or potassium carbonate.[1] Their greater basicity and, in the case of cesium, better solubility in organic solvents, can dramatically accelerate the reaction.
-
-
Cause 3: Insufficient Temperature. The oxidative addition to a C-Cl bond has a high activation energy.
-
Solution: Increase the reaction temperature. Reactions involving aryl chlorides often require temperatures between 80-120 °C. Ensure your solvent choice is appropriate for the target temperature (see Table 3).
-
Q2: I'm observing significant side products, primarily homocoupling of my boronic acid and dehalogenation of my starting material. What's going wrong?
A2: The formation of these byproducts indicates competing reaction pathways are out-pacing your desired cross-coupling.
-
Side Product 1: Boronic Acid Homocoupling (R-B(OH)₂ → R-R). This is a classic sign of oxygen in your reaction system.[13] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote a different catalytic cycle leading to the homocoupling of the boronic acid.
-
Solution: Rigorously degas your solvents and reaction mixture. This is non-negotiable. Use a "freeze-pump-thaw" cycle (for appropriate solvents) or sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes. Assemble your reaction under a positive pressure of inert gas.
-
-
Side Product 2: Dehalogenation (Ar-Cl → Ar-H). This occurs when the R¹-Pd(II)-X intermediate reacts with a hydride source before transmetalation can occur.[10][14] The hydride can come from solvents (like alcohols or THF), water, or even certain bases.
-
Solution: Ensure you are using high-purity, anhydrous solvents. If dehalogenation is a persistent issue, consider switching to a solvent less prone to acting as a hydride donor, such as dioxane or toluene.[10]
-
-
Side Product 3: Protodeboronation (R-B(OH)₂ → R-H). This is the cleavage of the C-B bond by a proton source, destroying your nucleophile. It is particularly problematic with electron-rich or certain heteroaryl boronic acids.[10]
-
Solution: Ensure your base is not excessively hydrated. Using anhydrous K₃PO₄ can help. Sometimes, using a boronic ester (e.g., a pinacol ester) instead of the boronic acid can increase stability and reduce this side reaction.
-
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Key Parameter Optimization Tables
The selection of reagents is critical. The tables below summarize proven choices for challenging aryl chloride couplings.
Table 1: Recommended Catalyst & Ligand Systems
| Catalyst Precursor | Ligand | Class | Key Advantages |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos | Buchwald Ligand | Excellent for electron-deficient and sterically hindered aryl chlorides.[7][15] |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos | Buchwald Ligand | High activity, good for a broad range of substrates including heteroaryl chlorides.[1][14] |
| Pd₂(dba)₃ or Pd(OAc)₂ | RuPhos | Buchwald Ligand | Particularly effective for coupling with primary alkyltrifluoroborates.[16] |
| IPr-Pd-PEPPSI™ | (None needed) | NHC Pre-catalyst | Air and moisture stable pre-catalyst, highly active for aryl chlorides.[10] |
Table 2: Comparison of Commonly Used Bases
| Base | Basicity | Solubility (in org. solvents) | Typical Use Case & Comments |
| K₃PO₄ | Strong | Moderate | Highly Recommended. Often the best choice for difficult couplings. Its strength drives the reaction effectively.[1][15] |
| Cs₂CO₃ | Strong | Good | Highly Recommended. Excellent performance, often interchangeable with K₃PO₄. Higher solubility can be an advantage.[1][17] |
| K₂CO₃ | Moderate | Poor | Common, but may be too weak for this substrate unless reaction is pushed with high temperature and long reaction times.[4][18] |
| KF | Weak | Moderate | Used when substrates are base-sensitive (e.g., contain esters). May not be strong enough for this C-Cl bond activation.[7] |
Table 3: Solvent Selection Guide
| Solvent | Boiling Point (°C) | Properties & Comments |
| 1,4-Dioxane | 101 | Recommended. Excellent solvent for Suzuki reactions. Often used with a small amount of water (e.g., 10:1 ratio) to help solubilize the base.[4][14] |
| Toluene | 111 | Recommended. Good high-boiling, non-polar solvent. Less likely to act as a hydride source than THF.[16] |
| DMF / DMAc | 153 / 165 | Can be effective, but their coordinating ability can sometimes interfere with the catalyst. Use high-purity grades.[15][19] |
| THF | 66 | Generally not recommended for this reaction due to its low boiling point and potential to be a hydride source, leading to dehalogenation.[10] |
Validated Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%, Ligand:Pd ratio of 2:1)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (e.g., in a 10:1 v/v ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Frequently Asked Questions (FAQs)
-
Q: Why is water often added to the reaction?
-
Q: Can I use a different palladium precursor, like Pd(OAc)₂ or PdCl₂(dppf)?
-
Q: Is it possible to run this reaction "ligand-free"?
-
A: While some "ligand-free" conditions have been reported for activated aryl chlorides using heterogeneous catalysts like Pd/C, they often suffer from reproducibility issues and potential leaching of palladium into the solution.[22][23] For a consistent and high-yielding reaction with this specific substrate, a well-defined homogeneous catalyst with a specialized ligand is strongly recommended.
-
-
Q: My boronic acid is unstable. What are my options?
-
A: If your boronic acid is prone to decomposition or protodeboronation, consider converting it to a more stable boronate ester, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate ester.[17] These are generally more robust and release the boronic acid slowly under the reaction conditions.
-
References
- Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Suzuki reaction. Wikipedia. [Link]
- Sowa, J. R., Jr., et al. (2007). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium.Organic Letters. [Link]
- Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.The Journal of Organic Chemistry. [Link]
- Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
- Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. International Journal of Trend in Scientific Research and Development. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Collier, M., et al. (2023). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.The Journal of Physical Chemistry B. [Link]
- Zolotukhina, E. V., et al. (2018). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism.
- Amatore, C., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.PubMed. [Link]
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
- Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium.
- Amatore, C., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.Semantic Scholar. [Link]
- Ichikawa, T., et al. (2017). Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)
- Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.Organometallics. [Link]
- Neufeldt, S. R., et al. (2016). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.Journal of the American Chemical Society. [Link]
- Activation of aryl chlorides for the Suzuki-Miyaura cross-coupling...
- Effect of solvent on the Suzuki reaction.
- Analyzing the Solvent Effects in Palladium/ N -Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides...
- The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Old, D. W., et al. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides.Journal of the American Chemical Society. [Link]
- Gök, Y., et al. (2018). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.The Journal of Organic Chemistry. [Link]
- High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates...
- Side reactions of Suzuki cross-coupling.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
- Problems with Suzuki coupling. Reddit. [Link]
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
- Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids.
- How can I solve my problem with Suzuki coupling?
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids... SciSpace. [Link]
- Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- Failed suzuki coupling, any suggenstions? Reddit. [Link]
- Maimone, T. J., & Buchwald, S. L. (2010). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Yield in Sonogashira Coupling of 2-chloro-6-arylnicotinonitriles
Welcome to the Technical Support Center for advancing your research with Sonogashira cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when working with 2-chloro-6-arylnicotinonitriles, a class of substrates often pivotal in pharmaceutical and materials science discovery. The inherent electronic properties and potential for catalyst inhibition of these heteroaromatic chlorides demand a nuanced approach to achieve high-yield couplings.[1][2]
This resource is structured to provide actionable troubleshooting advice and answer frequently asked questions, moving beyond simple procedural lists to explain the underlying chemical principles. Our goal is to empower you with the knowledge to not only solve immediate experimental hurdles but also to rationally design more robust and efficient coupling protocols for your specific arylacetylene partners.
Troubleshooting Guide: From Low Yield to Optimized Results
This section addresses common issues encountered during the Sonogashira coupling of 2-chloro-6-arylnicotinonitriles in a question-and-answer format.
Question 1: My reaction with a 2-chloro-6-arylnicotinonitrile substrate shows low to no conversion. What are the initial critical parameters to investigate?
Answer:
When facing low or no product formation with these challenging substrates, a systematic review of your reaction setup is crucial. The low reactivity of aryl chlorides compared to bromides or iodides necessitates more forcing conditions and a carefully selected catalytic system.[1][3][4]
Initial Checks & Recommendations:
-
Inert Atmosphere and Reagent Purity: The Sonogashira reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of your alkyne (Glaser coupling) and deactivate the palladium catalyst.[3][5]
-
Action: Ensure all solvents are rigorously degassed, and the reaction is conducted under a consistently maintained inert atmosphere (argon or nitrogen). Use fresh, high-purity reagents. Impurities can poison the catalyst.[3]
-
-
Catalyst and Ligand Integrity: The palladium catalyst is the heart of the reaction. Its activity is paramount.
-
Reaction Temperature: The strong C-Cl bond in your substrate requires significant energy input to undergo oxidative addition, which is often the rate-limiting step.[4][6]
Question 2: I'm still observing poor yield after addressing the initial checks. How do I select a more effective catalyst system for this specific substrate class?
Answer:
The electronic and steric properties of 2-chloro-6-arylnicotinonitriles require a high-activity catalyst system. The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[2] The choice of ligand is therefore critical to stabilize the active catalyst and promote the desired reaction pathway.
Catalyst System Optimization Strategy:
-
Move Beyond Standard Ligands: Simple phosphine ligands like PPh₃ are often not effective for activating aryl chlorides.[4]
-
Employ Bulky, Electron-Rich Phosphine Ligands: These ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), are designed to accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[8][9] They are known to be effective for cross-coupling reactions involving heteroaryl chlorides.[8]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and can be even more effective than phosphines in stabilizing the palladium catalyst, particularly for challenging substrates.[4]
-
Palladacycles: These pre-catalysts have shown significant promise for the coupling of aryl chlorides under relatively mild conditions.[1][10]
| Catalyst System Component | Recommendation for 2-chloro-6-arylnicotinonitriles | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Air-stable precursors that form the active Pd(0) species in situ with the ligand. |
| Ligand | Buchwald-type phosphines (e.g., XPhos, SPhos)[9] | Bulky and electron-rich, promoting oxidative addition and preventing catalyst deactivation.[4][11] |
| Ligand | N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that form highly stable and active palladium complexes.[4] |
| Pre-catalyst | Palladacycles | Often highly active and can facilitate coupling of deactivated aryl chlorides.[1][10] |
Question 3: I'm seeing significant formation of a byproduct I suspect is the homocoupling of my alkyne. How can I minimize this?
Answer:
The formation of alkyne dimers (Glaser coupling) is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[5][6]
Strategies to Suppress Alkyne Homocoupling:
-
Implement a Copper-Free Protocol: The copper(I) salt is the primary culprit in catalyzing the oxidative homocoupling of the alkyne. Numerous copper-free Sonogashira protocols have been developed to circumvent this issue.[6][12][13] These reactions often require specific ligands and bases to proceed efficiently.
-
Rigorous Exclusion of Oxygen: As mentioned previously, oxygen is a key promoter of Glaser coupling. Ensure your reaction setup is scrupulously maintained under an inert atmosphere.
-
Choice of Base and Solvent: Using an amine base like triethylamine or diisopropylamine, sometimes even as the solvent, can help suppress homocoupling.[5]
Frequently Asked Questions (FAQs)
What is the general reactivity trend for aryl halides in the Sonogashira coupling?
The reactivity of the aryl halide is a critical factor influencing the reaction conditions required. The general trend from most to least reactive is: I > OTf > Br >> Cl.[3][4] Consequently, while aryl iodides can often be coupled at room temperature, aryl chlorides typically demand more forcing conditions, such as higher temperatures and more active catalyst systems.[7][14]
Can I perform the Sonogashira coupling of 2-chloro-6-arylnicotinonitriles without a copper co-catalyst?
Yes, and for substrates prone to homocoupling, it is often the preferred method.[3] Copper-free Sonogashira reactions are well-established and avoid the formation of Glaser coupling byproducts.[6][12] Success in a copper-free setting is highly dependent on the selection of the palladium catalyst and ligand, with bulky, electron-rich phosphines or NHC ligands often being essential to facilitate the catalytic cycle.[4]
How do I choose the optimal base and solvent for my reaction?
The base and solvent play interconnected roles in the Sonogashira coupling. The base is required to deprotonate the terminal alkyne, forming the reactive acetylide species.[15]
-
Bases: Amine bases such as triethylamine (TEA) and diisopropylethylamine (DIPEA) are commonly used and can sometimes serve as the solvent as well.[6] For less reactive aryl chlorides, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ in a polar aprotic solvent may be more effective.[1][16]
-
Solvents: A range of solvents can be employed, including DMF, THF, dioxane, and toluene.[16][17] The choice often depends on the solubility of your substrates and the required reaction temperature. For microwave-assisted reactions, high-boiling point solvents like DMF or dioxane are common.[1]
Visualizing the Process
The Sonogashira Catalytic Cycle
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle (in the traditional method). Understanding this mechanism is key to troubleshooting.[4][14][15]
Caption: Interconnected catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Troubleshooting Workflow
A logical approach to problem-solving can save significant time and resources.
Caption: A systematic workflow for troubleshooting low yields in Sonogashira couplings.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling with a Bulky Phosphine Ligand
This protocol is a starting point and may require optimization for your specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the 2-chloro-6-arylnicotinonitrile (1.0 equiv.), Pd(OAc)₂ (2-5 mol%), and a bulky phosphine ligand such as XPhos (4-10 mol%).
-
Addition of Base and Solvent: Add an inorganic base, such as K₃PO₄ (2.0 equiv.). Add anhydrous, degassed solvent (e.g., dioxane or DMF) via syringe.
-
Degassing: Stir the mixture at room temperature for 15-20 minutes, ensuring all solids are well-suspended.
-
Addition of Alkyne: Add the terminal alkyne (1.2-1.5 equiv.) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.[7]
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
-
Reaction Setup: Follow the same initial setup as Protocol 1, adding the 2-chloro-6-arylnicotinonitrile (1.0 equiv.), palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., XPhos, 4-10 mol%) to a dry Schlenk flask under an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF). Add a suitable base, often an amine like diisopropylamine (DIPA) or an inorganic base like Cs₂CO₃ (2.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.).
-
Heating and Monitoring: Heat the reaction, typically in the range of 60-110 °C, and monitor for completion.
-
Work-up and Purification: Follow the same work-up and purification steps as outlined in Protocol 1.
References
- Application Notes and Protocols for Sonogashira Coupling Reactions Involving 2-Octyne - Benchchem.
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway.
- Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem.
- Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides - Benchchem.
- Sonogashira Coupling - Chemistry LibreTexts.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
- Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchGate.
- Screening different bases and solvents in the nickel- catalysed Sonogashira reaction a - ResearchGate.
- Development of a Continuous-Flow Sonogashira Cross-Coupling Protocol using Propyne Gas under Process Intensified Conditions - ACS Publications.
- Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides - Benchchem.
- Sonogashira coupling - Wikipedia.
- Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a] - ResearchGate.
- Phosphine ligands and catalysis - Research - Gessner Group.
- Bulky phosphine ligands promote palladium-catalyzed protodeboronation - ChemRxiv.
- Influence of base on the Sonogashira coupling reactiona - ResearchGate.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid - Benchchem.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository.
- Buchwald Phosphine Ligands for Cross Coupling - Sigma-Aldrich.
- (PDF) Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH) 3 - ResearchGate.
- Sonogashira troubleshooting help needed : r/Chempros - Reddit.
- Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid | Request PDF - ResearchGate.
- Supposed mechanism for the copper-free Sonogashira reaction. - ResearchGate.
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing.
- troubleshooting poor yields in Sonogashira reactions with halogenated anilines - Benchchem.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate.
- Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH.
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.
- Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions.
- What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?.
- Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH) 3 - RSC Publishing.
- Technical Support Center: Catalyst Selection for Cross-Coupling with Ethyl 4,6-dichloronicotinate - Benchchem.
- Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzfaWgBEaKSf2_fSwW2ePNyQQCvymZ0lhs7Yb7E1KU5EBdMs2Fz8Z87G9rxFZytmRPq8lWnuZj3y5wGEfPpvLgn81rQ5IHZI0LYqe34NCwSktf-vuAGrUo8RFBEcIT-bGTv3BbN7Ey5sMbNa-0JEMvB_nHnFd05Q==
- Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - ACS Publications.
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing).
- Improved Palladium-Catalyzed Sonogashira Coupling Reactions of Aryl Chlorides - ElectronicsAndBooks.
- Sonogashira Coupling - Organic Chemistry Portal.
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- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines
Welcome to our dedicated technical support center for navigating the complexities of the Buchwald-Hartwig amination of electron-deficient pyridines. This resource is tailored for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize this critical C-N bond-forming reaction. Here, we delve into the common challenges and provide practical, field-proven solutions in a direct question-and-answer format.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments, providing in-depth explanations and actionable solutions.
Issue 1: Low to No Product Formation
Question: My reaction is showing very low conversion, or I'm not seeing any product at all. What are the likely causes and how can I fix this?
Answer: This is the most common and multifaceted problem when working with electron-deficient pyridines. The root cause often lies in the deactivation of the palladium catalyst or suboptimal reaction conditions. A systematic approach is key to identifying and resolving the issue.
Primary Culprit: Catalyst Inhibition by Pyridine Nitrogen
The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate strongly to the palladium catalyst.[1][2][3] This coordination poisons the catalyst, forming inactive off-cycle species and halting the catalytic turnover.[2] This is particularly problematic with 2-halopyridines.[3]
Solutions:
-
Ligand Selection is Critical: The right ligand can sterically shield the palladium center, preventing coordination with the pyridine nitrogen.[3][4]
-
Bulky, Electron-Rich Biarylphosphine Ligands: These are the go-to choice for this chemistry. Ligands developed by the Buchwald group, such as XPhos, SPhos, RuPhos, and BrettPhos , are designed to be sterically demanding and electron-rich, which accelerates the key steps of the catalytic cycle.[1][2][5]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and can be highly effective, offering excellent stability and activity for challenging couplings.[1][6][7]
-
-
Inefficient Oxidative Addition with Chloropyridines: Chloropyridines are often used but are significantly less reactive than their bromo or iodo counterparts.[8] The oxidative addition of the C-Cl bond to the Pd(0) center is frequently the rate-limiting step.[8]
-
Switch Halides: If your synthesis allows, switching to a 2-bromopyridine or 2-iodopyridine will significantly facilitate the oxidative addition step.[1]
-
Use a Highly Active Catalyst System: For chloropyridines, employing a more active catalyst system is essential. Buchwald's G2, G3, or G4 pre-catalysts are designed for such challenging substrates and often give more reproducible results than generating the active catalyst in situ from sources like Pd(OAc)₂.[1][8]
-
Increase Catalyst Loading: For particularly stubborn chloropyridines, increasing the catalyst loading from a typical 1-2 mol% up to 5 mol% may be necessary.[8]
-
dot
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig aminations.
Issue 2: Significant Hydrodehalogenation Side Product
Question: I am observing a significant amount of my pyridine starting material where the halide has been replaced by a hydrogen atom. How can I minimize this side reaction?
Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-deficient substrates.[8] It arises from competing pathways that reduce the aryl halide instead of coupling it with the amine. This can occur when the desired reductive elimination is slow.[4]
Strategies to Suppress Hydrodehalogenation:
-
Base Purity: Ensure your base is of high purity and anhydrous. Sodium tert-butoxide (NaOt-Bu), a common choice, can contain traces of sodium hydroxide or moisture, which can promote this side reaction.[8]
-
Amine Stoichiometry: Using a slight excess of the amine (typically 1.2–1.5 equivalents) can help to favor the productive amination pathway over the reduction pathway.[8]
-
Strictly Anhydrous Conditions: Meticulously dry all reagents and solvents. Trace water can be a proton source for the hydrodehalogenation.[8]
-
Ligand Choice: The ligand can influence the relative rates of reductive elimination versus side reactions. A ligand that accelerates reductive elimination can outcompete the pathways leading to hydrodehalogenation. Experimenting with different bulky biarylphosphine ligands is advisable.
Issue 3: Reaction Stalls or is Sluggish with Electron-Deficient Amines
Question: My reaction is very slow or fails when I use an electron-deficient aniline (e.g., a nitroaniline) as the coupling partner. What modifications should I make?
Answer: Coupling an electron-deficient pyridine with an electron-deficient amine is a significant challenge. The reduced nucleophilicity of the aniline makes it a poor coupling partner.[9] The N-H bond is also more acidic, which can affect the catalytic cycle.
Optimization for Weakly Nucleophilic Amines:
-
Employ a Stronger Base: A strong, non-nucleophilic base like sodium or potassium tert-butoxide is often essential to effectively deprotonate the weakly acidic N-H bond of the electron-deficient aniline within the palladium complex.[9]
-
Utilize Modern, Highly Active Ligands: As with catalyst inhibition, bulky, electron-rich biaryl phosphine ligands like XPhos or BrettPhos are crucial.[9] They are designed to accelerate the key steps of the catalytic cycle, which is necessary when dealing with challenging substrates.[9]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes can offer superior stability and catalytic activity in these difficult couplings.[9]
-
Use a Well-Defined Precatalyst: To ensure the consistent generation of the active catalyst, using a stable precatalyst (e.g., an XPhos-based G3 or G4 precatalyst) is highly recommended over in situ methods.[9]
Frequently Asked Questions (FAQs)
Q1: Which palladium source is best for these reactions?
A1: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, they can be unreliable for challenging substrates as they require in situ reduction to the active Pd(0) species.[10][11] For the amination of electron-deficient pyridines, it is highly recommended to use well-defined palladium precatalysts , such as the G2, G3, or G4 palladacycles developed by the Buchwald group.[1][8] These precatalysts provide a more reliable and efficient formation of the active catalytic species, leading to more reproducible results and often higher yields.[1][10]
Q2: How do I choose the right base for my reaction?
A2: The choice of base is critical and depends on the functional group tolerance of your substrates.
-
Strong Bases: Sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and lithium bis(trimethylsilyl)amide (LHMDS) are the most commonly used and effective bases for these couplings.[10] They are strong enough to facilitate the deprotonation of the amine-palladium complex.
-
Weaker Bases: If your substrate contains base-sensitive functional groups (like esters or nitro groups that can react with alkoxides), weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ can be used.[8][12] However, using a weaker base will likely necessitate a more active catalyst system (e.g., a more electron-rich ligand) and higher reaction temperatures to achieve a reasonable reaction rate.[8]
Q3: What are the best solvents for this reaction, and are there any I should avoid?
A3: The most common and effective solvents are anhydrous, non-polar aprotic solvents.
-
Recommended Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are widely used.[8][10][13] Toluene is often a preferred choice.[13]
-
Solvents to Avoid: Chlorinated solvents (e.g., chloroform) and coordinating solvents like acetonitrile or pyridine should be avoided.[10] These can bind to the palladium center and inhibit the reaction.[10]
Q4: I have a dichloropyridine. How can I achieve regioselective amination?
A4: Achieving regioselectivity can be challenging but is often possible. For a substrate like 2,4-dichloropyridine, the C2 position is generally more electronically activated towards oxidative addition than the C4 position due to the influence of the ring nitrogen.[14] By carefully controlling the reaction conditions, you can often favor amination at the C2 position.
-
Temperature Control: Running the reaction at a lower temperature can enhance selectivity. A subsequent amination at the C4 position can often be achieved by increasing the reaction temperature.[14]
-
Catalyst System: The choice of ligand and palladium source can also influence regioselectivity. A systematic screen of conditions is often necessary.
Experimental Protocols & Data
Table 1: Ligand Performance Comparison
This table summarizes the general performance of selected ligands for the Buchwald-Hartwig amination of a challenging 2-chloropyridine substrate. The efficacy can vary based on the specific amine and reaction conditions.
| Ligand Family | Representative Ligands | Key Characteristics | Best For |
| Bulky Biarylphosphines | RuPhos, BrettPhos, XPhos | Highly electron-rich and sterically demanding.[5] | Overcoming catalyst inhibition by pyridine; activating C-Cl bonds.[1][8] |
| Chelating Bisphosphines | Xantphos | Wide bite angle, can promote reductive elimination. | Can be effective, but sometimes less so than monodentate bulky ligands for pyridines.[15] |
| Ferrocene-Based | Josiphos-type ligands | Robust and effective for some heteroaromatic substrates.[8][16] | Challenging heteroaryl chloride couplings.[16] |
| N-Heterocyclic Carbenes | IPr, SIPr | Strong σ-donors, form very stable palladium complexes.[6][7] | Difficult couplings, including those with electron-deficient amines.[1][9] |
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Chloropyridine
This protocol provides a robust starting point for the amination of a challenging electron-deficient pyridine.
Reaction Setup:
-
To a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the bulky biarylphosphine ligand (if not using a precatalyst with the ligand incorporated, e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv).
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure a completely inert atmosphere.
-
Add the 2-chloropyridine substrate (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Add anhydrous, degassed toluene (to make a ~0.2 M solution) via syringe.
Reaction Execution:
-
Place the sealed vessel in a preheated oil bath at 100–110 °C.
-
Stir the reaction mixture vigorously for 12–24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.[9]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
dot
Caption: Step-by-step experimental workflow for Buchwald-Hartwig amination.
References
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Deficient Pyridines - Benchchem
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - WuXi AppTec
- A Comparative Guide to Ligands for the Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- (PDF)
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines - Benchchem
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
- Buchwald-Hartwig Amin
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH
- Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II)
- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliph
- Help troubleshooting a Buchwald-Hartwig amin
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society
- The Buchwald–Hartwig Amination After 25 Years - ResearchG
- Technical Support Center: Buchwald-Hartwig Amin
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd)
- Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines - Benchchem
- The Role of the Base in Buchwald-Hartwig Amination.
- Development of a Practical (NHC)Pd(R-allyl)
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Public
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- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Palladium Catalyst Removal in 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing the critical challenge of removing palladium catalyst residues from the synthesis of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile. This resource provides practical guidance, troubleshooting strategies, and in-depth protocols to help you achieve the high purity levels required for pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium from my this compound reaction mixture?
A1: The most common and effective methods for palladium removal can be broadly categorized as follows:
-
Adsorption: This involves using solid-supported materials that have a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers. These scavengers are often silica-based or polymer-based and are functionalized with groups like thiols, amines, or dimercaptotriazine that selectively bind to palladium.
-
Filtration: Passi[1][2]ng the reaction mixture through a filter aid like Celite® is a straightforward method to remove heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of solution.
-
Extraction: Liqui[2][3][4]d-liquid extraction can be employed to partition the palladium catalyst into a phase that is separate from your product.
-
Crystallization: [2][3]Purifying the final product through crystallization can be an effective way to leave palladium impurities behind in the mother liquor. The efficiency of this me[2]thod can sometimes be improved by using additives that increase the solubility of the palladium species in the solvent.
-
Chromatography: T[2]echniques such as column chromatography can be used to separate your desired compound from the palladium catalyst.
Q2: How do I select th[3]e most appropriate palladium removal method for my specific synthesis of this compound?
A2: The optimal method depends on several factors specific to your reaction:
-
Nature of Your Product: Consider the solubility and stability of this compound in various solvents. Also, assess its potential to chelate with palladium, which might complicate removal.
-
Form of Palladium Residue: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state. Heterogeneous palladium can often be removed by simple filtration, while homogeneous palladium typically requires scavengers or other specialized techniques.
-
Solvent System: The solvent used in your reaction and workup will influence the effectiveness of different removal methods. Some scavengers, for instance, perform better in specific organic solvents.
-
Regulatory Requirem[5]ents: The acceptable level of residual palladium in your final product will dictate the necessary rigor of the purification method.
Q3: What are the regul[1]atory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in drug products. For oral medications, the[1] permitted daily exposure (PDE) for palladium is 100 µg. This translates to a conc[6]entration limit that depends on the daily dose of the drug. For a 10g daily dose, the limit is 10 ppm.
Q4: Is activated carbo[7]n a good option for palladium removal, and what are its limitations?
A4: Activated carbon is a cost-effective and widely used adsorbent for removing palladium. However, it has some draw[2]backs. It can lack selectivity and may adsorb your desired product, leading to a loss of yield. Its efficiency in removin[2]g palladium can also be lower when compared to more specialized metal scavengers.
Troubleshooting Gu[5]ide
This section addresses common issues encountered during the removal of palladium from this compound reactions and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| High levels of residual palladium after initial purification. | The chosen scavenger may be ineffective for the specific palladium species present. | Solution: Screen a variety of scavengers with different functional groups (e.g., thiol, thiourea, amine-based). The form of palladium (e.[1][5]g., Pd(0), Pd(II)) can influence scavenger efficacy. |
| The reaction solvent may not be optimal for the scavenger's performance. | Solution: While many scavengers work in various solvents, their efficiency can be solvent-dependent. Consider performing the s[8]cavenging step in a different solvent if feasible, or consult the manufacturer's guidelines. | |
| Insufficient contact time or temperature for the scavenging process. | Solution: Increase the stirring time or moderately elevate the temperature (e.g., 40-60 °C) to improve the kinetics of the scavenging process. Most silica and polymer-b[2]ased scavengers are stable at elevated temperatures. | |
| Significant loss of[8] this compound during purification. | The product is adsorbing to the solid support of the scavenger or activated carbon. | Solution: Thoroughly wash the scavenger or activated carbon with a suitable solvent after the scavenging process to recover any adsorbed product. |
| The chosen purifica[8]tion method is not selective for palladium. | Solution: If using activated carbon, consider switching to a more selective metal scavenger. Optimize the scavenger-to[5]-palladium ratio to avoid using a large excess, which can lead to non-specific binding of your product. | |
| Difficulty filterin[8]g the scavenger or activated carbon after treatment. | The particle size of the scavenger or carbon is too small, leading to filter clogging. | Solution: Use a filter aid such as Celite to improve the filtration process. Alternatively, consider u[3][4]sing a scavenger in a fixed-bed cartridge format for easier separation. |
| Inconsistent pallad[8]ium removal results between batches. | Variability in the reaction workup procedure. | Solution: Standardize the workup protocol, including solvent volumes, washing steps, and filtration techniques. |
| The form of the palladium species may differ between batches. | Solution: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more consistently removed species before scavenging. |
Experimental Pro[2]tocols
Protocol 1: General Procedure for Palladium Removal Using a Solid-Supported Scavenger
This protocol provides a general framework for using silica- or polymer-based scavengers.
-
Dissolution: Dissolve the crude this compound containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate).
-
Scavenger Addition:[2] Add the selected solid-supported palladium scavenger to the solution. The amount of scavenger will depend on its capacity and the estimated amount of palladium. Consult the manufacturer's recommendations.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours. The optimal time and temp[2]erature should be determined experimentally for your specific system.
-
Filtration: Filter the mixture through a pad of Celite or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the[2] filter cake with fresh solvent to ensure complete recovery of your product.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to confirm the removal efficiency.
Protocol 2: Palla[9]dium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: [2]Add activated carbon to the solution (typically 5-10 wt% relative to the crude product).
-
Stirring: Stir the suspension at room temperature or an elevated temperature (e.g., 45 °C) for a designated period (e.g., 1.5-18 hours).
-
Filtration: Filte[8]r the mixture through a pad of Celite to remove the activated carbon.
-
Washing: Wash the[8] Celite pad with fresh solvent to recover any adsorbed product.
-
Concentration: Co[8]ncentrate the filtrate to yield the purified this compound.
-
Analysis: Determine the residual palladium content in the purified product.
Visualizations
Caption: Decision logic for troubleshooting palladium removal.
References
- Comparing efficiency of different palladium scavengers - Benchchem.
- How can i remove palladium Pd catalyst easily? - ResearchGate.
- Palladium scavenging: From 1% to within ICH limits - Onyx Scientific.
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium.
- Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer - SiliCycle.
- Efficient Palladium Removal Without Compromising Product Yield - Apollo Scientific.
- Technical Support Center: Removing Palladium Catalyst Residues from Final Products - Benchchem.
- Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents - Sigma-Aldrich.
- Palladium Detection for API Purification - Arbor Assays.
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? - ResearchGate.
- ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma.
- Technical Support Center: Purification Strategies for Removing Palladium Catalyst from 2,3-Diphenylpyridine - Benchchem.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. silicycle.com [silicycle.com]
- 6. onyxipca.com [onyxipca.com]
- 7. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Scale-Up of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile Production
Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered during the production of this key chemical intermediate. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and overcome the hurdles of transitioning from laboratory-scale experiments to pilot and industrial-scale manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and what are the initial scale-up considerations?
A1: The synthesis of this compound typically involves a multi-step approach, often culminating in a chlorination reaction. A prevalent strategy is the condensation of a suitable precursor with malononitrile to form a substituted pyridone, which is then chlorinated.
Common Synthetic Pathway:
Caption: A generalized synthetic workflow for this compound.
When scaling up, the primary considerations for this route are:
-
Exothermic Reactions: The chlorination step, particularly when using reagents like phosphorus oxychloride (POCl3), can be highly exothermic. Proper thermal management is critical to prevent runaway reactions.
-
Reagent Handling: The use of corrosive and water-sensitive reagents like POCl3 and phosphorus pentachloride (PCl5) requires specialized handling procedures and equipment at a larger scale.
-
Purification of Intermediates: The purity of the substituted pyridone intermediate directly impacts the final product quality and the efficiency of the chlorination step. In-process controls are vital.
-
By-product Formation: Side reactions, such as the formation of isomers or over-chlorinated products, can become more pronounced at scale.
Troubleshooting Guides
Issue 1: Low Yield in the Chlorination Step
Question: We are experiencing a significant drop in yield during the chlorination of the pyridone intermediate when moving to a larger reactor. What are the likely causes and how can we troubleshoot this?
Answer: A decrease in yield during the scale-up of the chlorination step is a common issue. The root causes often lie in mass and heat transfer limitations, as well as reagent stability and addition strategies.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low yield in the chlorination step.
In-depth Analysis and Solutions:
| Potential Cause | Explanation | Recommended Actions |
| Inadequate Temperature Control | The chlorination reaction is often exothermic. In a larger reactor, inefficient heat dissipation can lead to localized "hot spots," causing decomposition of the product or promoting side reactions. | - Ensure the reactor's cooling system is adequate for the batch size. - Implement a controlled, slower addition of the chlorinating agent to manage the exotherm. - Monitor the internal reaction temperature closely with calibrated probes. |
| Poor Mixing | In larger vessels, achieving homogeneous mixing of solids and liquids can be challenging. This can lead to localized areas of high reagent concentration and others where the reaction is starved, resulting in an incomplete reaction or side product formation. | - Evaluate the agitator design and speed to ensure efficient mixing for the specific reactor geometry and reaction mass. - Consider the use of baffles to improve turbulence. |
| Sub-optimal Reagent Stoichiometry | The ratio of the pyridone intermediate to the chlorinating agent (e.g., POCl3) is critical. An excess may lead to over-chlorination, while an insufficient amount will result in an incomplete reaction. | - Carefully optimize the molar ratio of reactants at the lab scale before scaling up. - Ensure accurate weighing and charging of all materials. |
| Hydrolysis of Chlorinating Agent | POCl3 and PCl5 react violently with water. The presence of moisture in the starting materials, solvent, or reactor can consume the chlorinating agent, leading to lower yields. | - Use anhydrous solvents and thoroughly dry all starting materials and equipment. - Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent atmospheric moisture ingress. |
Issue 2: Impurities in the Final Product
Question: Our scaled-up batch of this compound shows significant impurities that were not prominent at the lab scale. How can we identify and mitigate these?
Answer: The impurity profile of a reaction can change significantly upon scale-up. The key is to identify the impurities and then adjust the process parameters to minimize their formation.
Common Impurities and Mitigation Strategies:
| Impurity Type | Potential Source | Mitigation Strategies |
| Unreacted Pyridone Intermediate | Incomplete chlorination reaction. | - Increase reaction time or temperature cautiously, monitoring for product decomposition. - Optimize the stoichiometry of the chlorinating agent. - Improve mixing to ensure complete reaction. |
| Over-chlorinated By-products | Excess chlorinating agent or prolonged reaction at high temperatures. | - Reduce the equivalents of the chlorinating agent. - Lower the reaction temperature. - Implement in-process controls (e.g., HPLC) to monitor the reaction and stop it at the optimal point. |
| Hydrolysis Products | Exposure of the chloro-substituted product to water during work-up, especially at elevated temperatures or non-neutral pH. | - Carefully control the temperature and pH during the quenching and work-up steps. - Use a non-aqueous work-up if feasible. |
| Isomeric By-products | May arise from the initial condensation step or subsequent rearrangements. | - Optimize the conditions of the precursor synthesis to favor the desired isomer. - Purification via crystallization is often effective for removing isomers. Careful solvent selection is key. |
Experimental Protocol: Purification by Crystallization
-
Solvent Screening: At the lab scale, perform a solvent screen to identify a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.
-
Dissolution: In the production vessel, dissolve the crude product in the chosen solvent at an elevated temperature.
-
Cooling: Slowly cool the solution with controlled agitation. A slow cooling rate generally promotes the formation of larger, purer crystals.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the filter cake with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified product under vacuum at a suitable temperature.
Safety and Handling at Scale
Q2: What are the primary safety hazards associated with the large-scale production of this compound?
A2: The primary hazards are associated with the reagents used, particularly phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5), and the exothermic nature of the chlorination reaction.
Hazard Analysis and Mitigation:
| Hazard | Description | Mitigation Measures |
| Exothermic Reaction & Runaway Potential | The chlorination reaction can release a significant amount of heat, potentially leading to a dangerous increase in temperature and pressure if not controlled. | - Conduct a thorough thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) to understand the reaction's thermal profile. - Use a reactor with a robust cooling system and a pressure relief device. - Implement controlled addition of the chlorinating agent. |
| Corrosive and Water-Reactive Reagents | POCl3 and PCl5 are highly corrosive and react violently with water, releasing toxic and corrosive fumes (HCl). | - Use appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and respiratory protection. - Handle these reagents in a well-ventilated area, preferably in a closed system. - Ensure all equipment is dry and compatible with these chemicals. |
| Hazardous Quenching of POCl3 | Quenching excess POCl3 with water or alcohol is highly exothermic and can lead to delayed runaway reactions if not performed correctly due to the formation of metastable intermediates. | - Add the reaction mixture slowly to a well-stirred, cooled quenching solution (e.g., ice/water or a cooled alcohol). Never add the quenching agent to the reaction mixture. - Ensure the quenching vessel has adequate cooling capacity. - Monitor the temperature of the quenching mixture throughout the addition. |
| Waste Disposal | The process generates acidic and chlorinated waste streams that are hazardous. | - Neutralize acidic waste streams before disposal. - Segregate chlorinated and non-chlorinated waste. - Comply with all local and national environmental regulations for hazardous waste disposal. |
Logical Relationship for Safe POCl3 Quenching:
Caption: A flowchart for the safe quenching of phosphorus oxychloride at scale.
By understanding the underlying chemical principles and potential pitfalls, and by implementing robust process controls and safety measures, the successful and safe scale-up of this compound production is achievable.
References
- Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). RSC Advances. [Link]
- Exothermic reaction - Wikipedia. (n.d.). [Link]
- Pyridine Synthesis: Cliff Notes - Baran Lab. (2004). [Link]
- Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?
- Phase Transfer Catalysis | Dalal Institute. (n.d.). [Link]
- Purification of nitriles - US2388506A - Google P
- Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. (2016). Organic Process Research & Development. [Link]
- Multistep Continuous-Flow Processes for the Preparation of Heterocyclic Active Pharmaceutical Ingredients | Request PDF. (2018). [Link]
- My friend phosphorus oxychloride | Chemical Space. (2009). [Link]
- Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3. (2023). ChemPlusChem. [Link]
- 2-chloropyridine synthetic method - CN105418493A - Google P
- Process Development and Pilot-Plant Synthesis of (2-Chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone | Request PDF. (2008). [Link]
- Phase-Transfer Catalysis in Organic Syntheses. (2016). CRDEEP Journals. [Link]
- Industrial Phase-Transfer C
- Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. (2023). Canadian Journal of Chemistry. [Link]
- Thermal stability investigation of pyridine substituted tosyl oximes. (2001).
- A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedical Research. [Link]
- EPA's Guide for Industrial Waste Management: Introduction. (n.d.). [Link]
- Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. (2010). Organic Process Research & Development. [Link]
- POCl -PCl mixture: A robust chlorinating agent. (2019). Journal of the Indian Chemical Society. [Link]
- Intensification of a highly exothermic chlorination reaction using a combined experimental and simulation approach for fast operating conditions prediction | Request PDF. (2019). [Link]
- Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? (2020). Molecules. [Link]
- 2-Chloropyridine - National Toxicology Program (NTP). (1997). [Link]
- nicotinonitrile - Organic Syntheses Procedure. (n.d.). [Link]
- Py
preventing homocoupling in reactions with 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile
A Guide to Preventing Homocoupling in Cross-Coupling Reactions
Welcome to the technical support resource for 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of homocoupling during palladium-catalyzed cross-coupling experiments. As Senior Application Scientists, we provide not only protocols but also the mechanistic reasoning to empower you to make informed decisions in your research.
Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
Before troubleshooting, it's crucial to understand the underlying chemistry. Homocoupling is a persistent challenge in cross-coupling reactions, leading to reduced yield of the desired product and complex purification challenges.
Q1: What is homocoupling in the context of my reaction?
A: Homocoupling is the undesired reaction of two identical molecules to form a symmetrical dimer. When working with this compound, you can encounter two primary types of homocoupling byproducts:
-
Coupling Partner Homocoupling: This is the most frequent issue, especially in Suzuki-Miyaura reactions, where two molecules of the organoboron reagent (e.g., a boronic acid) couple to form a symmetrical biaryl.[1][2] This is often mediated by the presence of oxygen and a Pd(II) species.[2][3]
-
Aryl Halide Homocoupling: This involves the coupling of two molecules of your starting material, this compound, to form a symmetrical bipyridine. This can occur through a reductive coupling mechanism, particularly if the active Pd(0) catalyst is not efficiently consumed in the main catalytic cycle.[4][5]
Below is a diagram illustrating the desired reaction pathway versus the undesired homocoupling side reactions.
Caption: Desired cross-coupling vs. undesired homocoupling pathways.
Q2: Why is my reaction particularly prone to boronic acid homocoupling?
A: The homocoupling of boronic acids is primarily an oxygen-mediated process.[3][6] If your reaction setup is not rigorously deoxygenated, residual O₂ can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[2] Reactions that are sluggish or have inefficient initiation can be more susceptible, as the boronic acid has more time to decompose or undergo side reactions.
Part 2: Troubleshooting Guide by Reaction Type
This section provides specific advice for minimizing homocoupling in common cross-coupling reactions involving this compound.
A. Suzuki-Miyaura Coupling
This is the most common reaction where homocoupling is observed. The electron-deficient nature of the pyridine ring and the relative inertness of the C-Cl bond require careful optimization.
Q: I'm observing a significant amount of the R-R homocoupled byproduct from my boronic acid. How do I fix this?
A: This is a classic problem, usually stemming from oxygen contamination or a suboptimal catalyst system.
Solutions:
-
Rigorous Degassing is Non-Negotiable: Oxygen is the primary culprit for boronic acid homocoupling.[6][7] Ensure all solvents (including any water used with the base) and the reaction mixture are thoroughly degassed. The freeze-pump-thaw technique (3 cycles) is superior to sparging with inert gas for removing dissolved oxygen.[8] Maintain a positive pressure of argon or nitrogen throughout the entire experiment.[9]
-
Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) species. This reduction can sometimes be inefficient or proceed via homocoupling of the boronic acid.[2] Using a direct Pd(0) source like Pd(PPh₃)₄ or modern, well-defined precatalysts (e.g., Buchwald G3 or G4 precatalysts) ensures rapid and efficient generation of the active catalyst, initiating the desired cycle immediately.[7]
-
Slow Addition of the Boronic Acid: Adding the boronic acid solution slowly via a syringe pump can keep its instantaneous concentration low. This kinetically disfavors the bimolecular homocoupling reaction.[8]
-
Use a Slight Excess of the Aryl Halide: Employing a small excess (e.g., 1.1 equivalents) of this compound can help ensure the catalyst preferentially undergoes oxidative addition with the halide rather than engaging in side reactions with the boronic acid.[8]
Q: My starting material is dimerizing (Ar-Ar homocoupling). What causes this and how can I prevent it?
A: This suggests a reductive homocoupling pathway is active.
Solutions:
-
Select Bulky, Electron-Rich Ligands: The choice of phosphine ligand is critical. Bulky ligands, such as SPhos, XPhos, or t-BuXPhos, promote the final reductive elimination step of the catalytic cycle to form your desired product.[8][10] This acceleration makes the desired pathway much faster than the competing reductive homocoupling of the Ar-Pd(II)-Cl intermediate.
-
Control the Temperature: Running the reaction at the lowest effective temperature can suppress side reactions.[8] While aryl chlorides often require heat, excessive temperatures can accelerate catalyst decomposition and side reactions more than the cross-coupling itself. Screen a temperature range (e.g., 80-110 °C) to find the optimal balance.[9]
-
Ensure Base Purity: Some bases can contain impurities that act as reducing agents, promoting unwanted homocoupling. Use a high-purity base from a reputable supplier.
| Parameter | Recommendation for Suppressing Homocoupling | Rationale |
| Atmosphere | Strict Inert (Argon/Nitrogen) | Prevents O₂-mediated homocoupling of boronic acid.[6][7] |
| Pd Source | Pd(0) or Buchwald G3/G4 Precatalysts | Ensures rapid generation of the active catalyst, minimizing side reactions.[7] |
| Ligand | Bulky, electron-rich (e.g., SPhos, XPhos) | Accelerates reductive elimination, outcompeting homocoupling pathways.[8][10] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases that effectively facilitate transmetalation without degrading substrates.[9] |
| Solvent | Anhydrous, Aprotic (Dioxane, Toluene, CPME) | Aprotic solvents are generally effective at minimizing homocoupling.[8] |
| Procedure | Slow addition of boronic acid | Keeps instantaneous concentration low, disfavoring bimolecular side reactions.[8] |
B. Sonogashira Coupling
The primary homocoupling issue in Sonogashira reactions is the formation of a di-yne (Glaser coupling).
Q: My terminal alkyne is homocoupling to form a di-yne. How do I prevent this?
A: This side reaction is almost always caused by the combination of the copper(I) co-catalyst and the presence of oxygen.
Solutions:
-
Employ Copper-Free Conditions: The copper co-catalyst is the main promoter of Glaser coupling. Fortunately, many modern Sonogashira protocols for aryl chlorides work efficiently without copper, especially when using palladium-NHC (N-Heterocyclic Carbene) complexes or highly active phosphine ligands.[11][12]
-
Strict Deoxygenation: If a copper-catalyzed system must be used, rigorous deoxygenation is absolutely essential. Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate.
-
Use an Amine Base/Solvent: The amine base (e.g., triethylamine, diisopropylamine) plays a crucial role. It acts as a base, and often as a solvent, and can help to reduce any oxidized copper species, keeping the catalyst in the active Cu(I) state.[13]
C. Buchwald-Hartwig Amination
While less common than in Suzuki reactions, side reactions can still occur, impacting yield.
Q: My amination reaction has a low yield, and I suspect side reactions. What should I check?
A: Low yields in Buchwald-Hartwig amination are typically due to catalyst inhibition or decomposition rather than homocoupling, but optimizing for the C-N coupling can suppress all competing pathways.
Solutions:
-
Ligand and Base Combination is Key: The success of this reaction is highly dependent on matching the right ligand and base for the specific amine and aryl halide. For an electron-deficient substrate like this compound, a strong base like LiHMDS or NaOtBu is often required. Pair this with a sterically hindered, electron-rich ligand like t-BuXPhos or BrettPhos.[14]
-
Prevent Beta-Hydride Elimination: A potential side reaction is beta-hydride elimination from the palladium-amido intermediate, which can lead to a hydrodehalogenated byproduct. Using bulky ligands helps create a steric shield around the metal center, disfavoring this pathway.[15]
Part 3: Optimized General Protocol & Troubleshooting Logic
This section provides a robust starting protocol for a Suzuki-Miyaura coupling reaction, which is often the most challenging with respect to homocoupling.
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a general starting point and may require optimization.
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the boronic acid (1.2-1.5 eq), and a strong, non-aqueous base like K₃PO₄ (3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene) via syringe.
-
Degassing: Place the flask in an ultrasonic bath and sparge the stirred solution with a subsurface stream of argon for 15-20 minutes. Alternatively, for the most rigorous degassing, perform three freeze-pump-thaw cycles.[8]
-
Catalyst Addition: Under a positive flow of argon, quickly add the palladium precatalyst and ligand (e.g., XPhos Pd G3, 1-2 mol%). If not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos).
-
Reaction: Place the sealed flask in a preheated oil bath set to the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction for the specified time (e.g., 4-24 hours). Progress can be monitored by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and wash with water to remove the inorganic base. Proceed with standard purification.
Troubleshooting Flowchart
This flowchart provides a logical sequence for diagnosing and solving homocoupling issues.
Caption: Troubleshooting logic for homocoupling byproducts.
References
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids. (n.d.). Benchchem.
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. (n.d.). Benchchem.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (n.d.). Benchchem.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017). ACS Catalysis.
- Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
- Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010). Nobel Prize Outreach AB.
- A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (2020). MDPI.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017). ResearchGate.
- Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. (2006). The Journal of Organic Chemistry.
- Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. (2007). ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Ligand design for cross-couplings: phosphines. (2024, January 9). YouTube.
- How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Sonogashira coupling. (n.d.). Wikipedia.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- How to prevent metal catalysed homocoupling reaction of boronic acids? (2018). ResearchGate.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025, March 22). Reddit.
- Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes... (2023). Preprints.org.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst... (2018). National Institutes of Health.
Sources
- 1. jmcct.com [jmcct.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. preprints.org [preprints.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Exothermic Reactions in Nicotinonitrile Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nicotinonitrile. The production of this key intermediate, particularly through common industrial routes, involves highly exothermic reactions that demand rigorous control to ensure safety, purity, and yield. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process safety management.
Troubleshooting Guide: Navigating Thermal Events
Exothermic reactions, by nature, release energy as heat.[1][2] Improper management of this heat can lead to a cascade of issues, from reduced product quality to dangerous thermal runaway events.[3] This section addresses specific problems you may encounter during nicotinonitrile synthesis in a direct question-and-answer format.
Issue 1: Rapid, Uncontrolled Temperature Rise During Synthesis
-
Question: My reaction temperature is rising much faster than anticipated, and my cooling system can't keep up. What should I do, and what caused this?
-
Answer: An uncontrolled temperature rise is a critical indicator that the rate of heat generation is exceeding the rate of heat removal, creating conditions for a potential thermal runaway.[3][4]
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any limiting reagents to halt the primary heat-generating reaction.
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity. For lab-scale setups, this may involve lowering the cryostat temperature or adding more dry ice to an acetone bath.[5]
-
Emergency Quenching (If Necessary): If the temperature continues to rise to a critical safety limit, have a pre-planned quenching procedure ready. This involves adding a cold, inert solvent or a specific quenching agent to rapidly cool and dilute the reaction mass. This is a last resort as it results in the loss of the batch.
Root Cause Analysis & Prevention:
-
Reagent Addition Rate: The most common cause is adding a reactant too quickly. In semi-batch processes, the rate of addition directly controls the rate of reaction and, therefore, the rate of heat generation.[5][6]
-
Preventative Measure: Implement a slow, controlled, dropwise addition using an addition funnel or a syringe pump. Continuously monitor the internal reaction temperature with a thermocouple.[5] The addition should be slow enough that the cooling system can comfortably maintain the setpoint.
-
-
Inadequate Cooling: The cooling capacity of your setup may be insufficient for the scale of the reaction. The surface-area-to-volume ratio decreases as you scale up, making heat transfer less efficient.[6]
-
Preventative Measure: Before starting, calculate the expected heat of reaction and ensure your cooling apparatus can handle the thermal load. For highly exothermic processes, a recirculating chiller is more reliable than a static ice bath.[5]
-
-
Poor Mixing: Inefficient stirring can create localized "hot spots" where the reaction rate is significantly higher, leading to a sudden spike in the overall temperature.[7]
-
Preventative Measure: Use an appropriately sized stir bar or an overhead mechanical stirrer to ensure the reaction mixture is homogeneous in both composition and temperature.
-
-
Issue 2: Low Yield and Significant Byproduct Formation
-
Question: My final product yield is low, and analysis shows the presence of numerous impurities. Could this be related to poor temperature control?
-
Answer: Absolutely. Poor temperature control is a leading cause of low yield and the formation of unwanted side products. Many chemical reactions have temperature-dependent selectivity. Even minor temperature excursions can favor alternative reaction pathways.
Root Cause Analysis & Prevention:
-
Side Reactions: The ammoxidation of 3-picoline, a primary industrial route to nicotinonitrile, can produce byproducts like carbon oxides if the temperature is too high.[8] Similarly, dehydration of nicotinamide can lead to decomposition or side reactions if not properly controlled.
-
Preventative Measure: Maintain the reaction temperature within the optimal range specified in the literature or your process development data. Use a precise temperature control system (e.g., jacketed reactor with a thermostat) to avoid fluctuations.[6]
-
-
Reagent Accumulation: If a reagent is added faster than it is consumed (often due to low temperature or poor initiation), it can accumulate in the reactor.[4] A subsequent, uncontrolled reaction of this built-up material can cause a rapid exotherm, leading to byproduct formation.
-
Preventative Measure: Ensure the reaction has initiated before beginning the bulk of the reagent addition. It can be useful to add a small amount of reagent initially and confirm a slight temperature increase before proceeding with the remainder of the addition at a controlled rate.[4] Monitoring the reaction with in-situ tools like FTIR can also track reagent consumption directly.[4]
-
-
Logical Flowchart: Emergency Response to Thermal Excursion
The following diagram outlines the critical decision-making process upon detecting an uncontrolled exotherm.
Caption: Emergency response workflow for a thermal excursion event.
Frequently Asked Questions (FAQs)
-
Q1: What are the primary synthesis routes for nicotinonitrile and their associated thermal hazards?
There are two predominant synthesis routes, each with distinct thermal characteristics:
-
Ammoxidation of 3-Picoline: This is the major industrial method, reacting 3-methylpyridine with ammonia and air over a catalyst at high temperatures (e.g., 365-370 °C).[9][10] The reaction is highly exothermic.[8] Control is managed through reactor design (typically fixed-bed), catalyst choice, and precise control of reactant ratios and flow rates.[10][11] The primary hazard is the large amount of heat generated, which must be efficiently removed to prevent catalyst damage and runaway reactions.
-
Dehydration of Nicotinamide: A common lab-scale synthesis involves the dehydration of nicotinamide using a strong dehydrating agent like phosphorus pentoxide (P₂O₅).[12] This reaction is initiated by heating and can become very vigorous and exothermic once it starts.[12] The hazard here is the potential for a sudden, rapid reaction after an induction period, which can overwhelm a small-scale cooling setup.
-
-
Q2: What is a "runaway reaction" and how can I assess the risk?
A runaway reaction is a dangerous, self-accelerating thermal event. It occurs when the heat generated by an exothermic reaction surpasses the system's ability to remove that heat.[3][4] This leads to an increase in temperature, which in turn accelerates the reaction rate, generating even more heat in a positive feedback loop.[13] This can result in a violent release of energy, boiling of solvents, and catastrophic pressure buildup.[14]
To assess the risk, especially during scale-up, reaction calorimetry is the authoritative tool.[4] A reaction calorimeter measures the heat flow in real-time, allowing you to determine key safety parameters:
-
Heat of Reaction (ΔHᵣ): The total amount of energy released.
-
Adiabatic Temperature Rise (ΔTₐd): The theoretical temperature increase if all the reaction heat were absorbed by the reaction mass without any cooling.[4] This is a worst-case scenario indicator.
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture would reach in the event of a cooling failure, considering the accumulation of unreacted reagents.[4] This is a critical parameter for ensuring that a cooling failure would not heat the mixture to a point where a more dangerous secondary decomposition reaction could begin.[4]
-
-
Q3: What is the best reactor setup for running a potentially hazardous exothermic reaction at the lab or pilot scale?
A standard round-bottom flask in an ice bath is often insufficient for anything other than very small-scale or mildly exothermic reactions. For robust control, the recommended setup is a jacketed glass lab reactor connected to a thermostat/recirculating chiller .[6] This provides a much larger surface area for heat exchange and allows for precise, automated temperature control.
The diagram below illustrates a safe and effective semi-batch reactor configuration.
Caption: Recommended semi-batch reactor setup for exothermic reactions.
-
Q4: Can continuous flow chemistry help manage these reactions?
Yes, continuous flow chemistry is an excellent strategy for managing highly exothermic reactions.[15] By pumping reagents through small-diameter tubes or channels, the surface-area-to-volume ratio is exceptionally high. This allows for near-instantaneous heat removal, preventing the buildup of large amounts of heat and minimizing the risk of thermal runaway.[3] This technology enables reactions to be run safely at temperatures and concentrations that would be hazardous in a batch reactor.[15]
Experimental Protocol: Lab-Scale Nicotinonitrile Synthesis via Dehydration
This protocol is adapted from established methods for the dehydration of nicotinamide and emphasizes critical safety and control points.[12] A thorough risk assessment must be conducted before proceeding. [12]
Materials & Equipment:
-
Nicotinamide (powdered)
-
Phosphorus Pentoxide (P₂O₅)
-
1L three-neck round-bottom flask
-
Overhead mechanical stirrer
-
Thermocouple with display
-
Heating mantle connected to a temperature controller
-
Distillation apparatus with an air condenser
-
Receiving flask cooled in an ice-water bath
-
Appropriate solvents for workup (e.g., ether, acetone)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven to prevent premature reaction of the P₂O₅ with moisture.
-
Reactor Setup: Assemble the three-neck flask with the overhead stirrer, thermocouple, and a stopper. Place the flask in the heating mantle.
-
Charge Reactants: To the flask, add 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide. Do not begin heating yet.
-
Initial Mixing: Briefly stir the powders at room temperature to achieve a reasonably homogeneous mixture.
-
Connect Distillation Head: Replace the stopper with the distillation apparatus. Ensure the receiving flask is securely placed in the ice-water bath to trap the product.[12]
-
Controlled Heating: This is the critical step. Begin heating the mixture slowly and cautiously using the heating mantle and controller. Monitor the internal temperature closely with the thermocouple.
-
Initiation and Exotherm Management: The reaction has a significant activation energy. As the temperature rises, an exotherm will occur, and the reaction will become vigorous.
-
Be prepared to immediately lower or remove the heating mantle as soon as the reaction initiates to prevent the temperature from overshooting. The heat from the reaction itself should be sufficient to drive the distillation.
-
The goal is to maintain a controlled, steady distillation of the nicotinonitrile product without allowing the reaction to become violent.
-
-
Distillation: Continue gentle heating only as needed to drive the reaction to completion, which is typically indicated by the cessation of distillation.
-
Cooldown and Workup: Allow the apparatus to cool completely to room temperature before disassembly. The crude product in the receiver can then be purified. The residue in the reaction flask is a mixture of phosphoric acids and must be quenched with extreme care by slowly adding water in a fume hood.[12]
Data Summary: Cooling Bath Comparison
| Cooling Bath Composition | Achievable Temperature (°C) | Advantages | Disadvantages |
| Ice / Water | 0 | Inexpensive, readily available | Limited cooling capacity, melts over time |
| Ice / Water / NaCl | -10 to -20 | Lower temperature than ice/water | Corrosive, temperature can be inconsistent |
| Dry Ice / Acetone | -78 | Very low temperature, high capacity | Acetone is flammable, requires ventilation |
| Recirculating Chiller | -80 to +20 (Typical) | Precise and stable temperature control, unattended operation | High initial equipment cost |
This table provides a general comparison to aid in experimental design. Choice of cooling method should be based on a thorough risk and process assessment.[5]
References
- Teague, P. C., & Short, W. A. (1955). Nicotinonitrile. Organic Syntheses, 35, 77. [Link]
- Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
- Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study. [Link]
- LabManager. (2025). Best Practices for Working with Chemical Reactions in the Lab. [Link]
- Wikipedia. (n.d.). Nicotinonitrile. [Link]
- Google Patents. (n.d.).
- Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. [Link]
- Google Patents. (n.d.). CN104961678A - Production process of 3-cyanopyridine.
- Wikipedia. (n.d.). Nitroglycerin. [Link]
- AIDIC. (n.d.). Emergency Runaway Reaction - What Precedes?
- ResearchGate. (2025).
- Google Patents. (n.d.). CN101985434B - Method for preparing nicotinic acid.
- YouTube. (2012). Runaway Reaction - Prevention. [Link]
- Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]
- Organic Chemistry Portal. (n.d.).
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]
- Journal of Chemical Research, Synopses. (n.d.).
- Techniques de l'Ingénieur. (2013). Controlling exothermic reactions. [Link]
- Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions.
- Google Patents. (n.d.). DK150480B - METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE.
- BYJU'S. (n.d.). Exothermic Reactions Chemistry Questions with Solutions. [Link]
- American Chemical Society. (n.d.). Exothermic, Endothermic, & Chemical Change. [Link]
- YouTube. (2011). How To Learn About Exothermic Reactions. [Link]
- MDPI. (2022).
- Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials (Basel, Switzerland), 15(3), 765. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. highschoolenergy.acs.org [highschoolenergy.acs.org]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. mt.com [mt.com]
- 5. labproinc.com [labproinc.com]
- 6. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 10. CN104961678A - Production process of 3-cyanopyridine - Google Patents [patents.google.com]
- 11. Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 Catalysts† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. m.youtube.com [m.youtube.com]
- 14. aidic.it [aidic.it]
- 15. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]
Technical Support Center: Workup and Troubleshooting for 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions that may arise during the workup and purification of this important synthetic intermediate. Our approach is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound is complete. What is a general and robust workup procedure to isolate the crude product?
A1: A typical workup procedure aims to separate the desired product from inorganic salts, the solvent, and any unreacted starting materials or soluble byproducts. The exact procedure will depend on the specific reaction conditions (e.g., solvent, reagents), but a general workflow is as follows:
-
Quenching: If your reaction involves reactive reagents (e.g., strong bases, organometallics), it is crucial to quench them safely. This is often achieved by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to the cooled reaction mixture.
-
Phase Separation: The product is typically extracted into an organic solvent. Dichloromethane (DCM) or ethyl acetate (EtOAc) are common choices due to their ability to dissolve a wide range of organic compounds. Add the chosen solvent and water to the reaction mixture and transfer to a separatory funnel. After thorough mixing, allow the layers to separate. The organic layer, containing your product, is then collected.
-
Aqueous Washes: The organic layer should be washed sequentially with:
-
Water to remove water-soluble impurities.
-
A mild acid (e.g., dilute HCl) if basic impurities are present.
-
A mild base (e.g., saturated sodium bicarbonate solution) to neutralize any acidic components.[1]
-
Brine (saturated NaCl solution) to facilitate the removal of water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[2]
Troubleshooting Guide
Below are common issues encountered during the workup and purification of this compound, along with their causes and recommended solutions.
Issue 1: An Emulsion Formed During Extraction and the Layers Won't Separate.
-
Possible Cause: The presence of polar impurities or fine particulate matter can stabilize the interface between the aqueous and organic layers.
-
Suggested Solutions:
-
Patience: Allow the mixture to stand undisturbed for a longer period.
-
Brine Addition: Add a significant amount of saturated brine solution. The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite®. This can remove particulate matter that may be stabilizing the emulsion.[3][4]
-
Solvent Modification: Add a small amount of a different organic solvent with a different polarity, or a small amount of methanol.
-
Issue 2: My Purified Product is a Discolored Oil or Solid, Suggesting Impurities.
-
Possible Cause: The discoloration often indicates the presence of residual palladium catalyst from a cross-coupling reaction or other colored organic impurities.
-
Suggested Solutions for Palladium Removal:
-
Filtration through Celite®: For heterogeneous catalysts like Pd/C, a simple filtration through a pad of Celite® is often effective.[3][4]
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with activated carbon. The carbon adsorbs the palladium, and can then be removed by filtration through Celite®.[5]
-
Scavenger Resins: Use solid-supported scavengers with functional groups (e.g., thiols) that have a high affinity for palladium. The resin is stirred with the product solution and then filtered off.[5]
-
Issue 3: My Final Product Yield is Low After Purification.
-
Possible Cause: Low yields can result from incomplete reactions, product loss during the workup, or the formation of side products.
-
Suggested Solutions:
-
Reaction Monitoring: Ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Optimize Extraction: Perform multiple extractions with fresh solvent to ensure complete recovery of the product from the aqueous phase.
-
Consider Side Reactions: The nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures, leading to the formation of the corresponding amide or carboxylic acid.[6][7][8][9] If your reaction conditions are harsh, consider if these byproducts may have formed.
-
Issue 4: I Suspect the Nitrile Group in my Product has Hydrolyzed to an Amide or Carboxylic Acid. How can I confirm and separate these impurities?
-
Confirmation:
-
Infrared (IR) Spectroscopy: Look for the appearance of a strong C=O stretch (around 1650-1710 cm⁻¹) and N-H stretches (for the amide, around 3200-3400 cm⁻¹) which are absent in the starting nitrile.
-
Mass Spectrometry (MS): Check for masses corresponding to the addition of water (M+18 for the amide) or two water molecules with the loss of ammonia (M+17 for the carboxylic acid).
-
-
Separation:
-
Acid-Base Extraction: If the carboxylic acid has formed, it can be removed from the organic solution of your product by extracting with a basic aqueous solution (e.g., NaHCO₃ or NaOH). The carboxylate salt will move to the aqueous layer.
-
Column Chromatography: Silica gel chromatography is often effective at separating the more polar amide and carboxylic acid byproducts from the less polar nitrile product.
-
Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Cool the reaction mixture to room temperature.
-
Slowly add deionized water to quench the reaction.
-
Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Collect the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolve the crude product in a suitable solvent.
-
Add activated carbon (approximately 5-10% by weight relative to the crude product).[5]
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Wash the Celite® pad with fresh solvent to recover any adsorbed product.
-
Combine the filtrate and washings and concentrate under reduced pressure.
Data Presentation
| Potential Impurity | Molecular Weight | Identification Method | Removal Technique |
| 2-Chloro-6-(4-fluorophenyl)nicotinamide | 250.66 g/mol | IR, MS | Column Chromatography |
| 2-Chloro-6-(4-fluorophenyl)nicotinic acid | 251.65 g/mol | IR, MS | Acid-Base Extraction, Column Chromatography |
| Residual Palladium | 106.42 g/mol | ICP-MS | Filtration through Celite®, Activated Carbon, Scavengers |
Visualizations
Diagram 1: General Workup Workflow
Caption: A generalized workflow for the workup of a synthetic reaction.
Diagram 2: Troubleshooting Decision Tree for Impurities
Sources
- 1. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Column Chromatography Purification of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile Derivatives
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the purification of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile and its analogs. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these specific heterocyclic compounds. Our goal is to provide practical, scientifically-grounded solutions to common chromatographic issues, moving beyond simple protocols to explain the underlying principles that govern a successful separation.
The core structure, a substituted nicotinonitrile, possesses a moderately polar backbone with a basic pyridine nitrogen. This combination of features presents unique purification challenges, primarily concerning interactions with stationary phases and solubility. This guide provides a systematic approach to troubleshooting and optimizing your purification workflow.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Poor Peak Resolution or Co-elution with Impurities
Question: My TLC plate shows good separation, but on the column, my target compound co-elutes with a closely-related impurity. What's happening and how can I fix it?
Answer: This is a common scalability issue. What appears as good separation on a thin layer of silica (TLC) may not translate directly to a packed column bed due to differences in silica chemistry, loading effects, and flow dynamics.[1]
Potential Causes & Solutions:
-
Inappropriate Solvent System: The selectivity of your mobile phase may be insufficient. The goal is to maximize the difference in retention factor (ΔRf) between your product and the impurity.
-
Strategy 1: Alter Solvent Ratios. If using a binary system like Hexane/Ethyl Acetate, perform a detailed gradient optimization on TLC. Instead of a single solvent ratio, test a range (e.g., 10%, 20%, 30%, 40% Ethyl Acetate) to find the ratio that maximizes the spot separation.[2]
-
Strategy 2: Change Solvent Selectivity. If altering ratios is ineffective, switch to a solvent system with different chemical properties. Solvents are classified by their ability to act as hydrogen bond donors, acceptors, or their dipole moment.[3] For example, switching from Ethyl Acetate (a hydrogen bond acceptor) to Dichloromethane/Methanol (DCM/MeOH) introduces a strong polar protic solvent (MeOH) which can drastically alter the elution profile.[2][4]
-
-
Column Overloading: Injecting too much sample for the column size is a primary cause of peak broadening and poor separation.[5][6]
-
Strategy: Reduce the Load. A general rule for flash chromatography is to load 1-5% of the silica gel mass, but this is highly dependent on the difficulty of the separation.[4] For difficult separations (low ΔRf), you may need to reduce the load to <1%.
-
Quantitative Loading Guide: The loading capacity is directly related to the separation factor (α) and the retention factor (k) of the compounds. A more practical measure is using the difference in column volumes (ΔCV) between your target and the nearest impurity, where CV = 1/Rf.
-
| Separation Difficulty | ΔCV (Calculated as 1/Rf₁ - 1/Rf₂) | Recommended Sample Load (% of Silica Mass) |
| Easy | > 4 | 2% - 5% |
| Moderate | 2 - 4 | 1% - 2% |
| Difficult | 1 - 2 | 0.1% - 1% |
| Very Difficult | < 1 | Consider HPLC or alternative techniques |
| This table provides estimated loading capacities for spherical silica. These values should be used as a starting point for optimization.[6][7] |
-
Incorrect Chromatography Mode: For some impurity profiles, normal-phase (NP) chromatography may not be the optimal choice.
-
Strategy: Switch to Reversed-Phase (RP). Reversed-phase chromatography separates compounds based on hydrophobicity rather than polarity.[8][9] If your target compound and impurity have similar polar functional groups but differ in their hydrophobic character (e.g., alkyl chain length), RP-HPLC can provide superior resolution.[10] This is increasingly common for polar NMEs (New Molecular Entities) and their intermediates.[11]
-
Issue 2: Pronounced Peak Tailing or Broadening
Question: My purified compound shows significant peak tailing on the chromatogram, even in fractions that appear pure by TLC. Why is this happening specifically with my pyridine derivative?
Answer: This is the most common issue for basic compounds like pyridine derivatives on standard silica gel.[5] The problem stems from strong, non-ideal interactions between the analyte and the stationary phase.
Potential Causes & Solutions:
-
Analyte-Silanol Interactions: The primary cause is the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups (Si-OH) on the silica surface.[5] This creates a secondary, strong retention mechanism that leads to tailing.
-
Strategy 1: Add a Basic Modifier. Add a small amount of a competing base, such as triethylamine (TEA) or ammonia (as a 2M solution in methanol), to your mobile phase at a concentration of 0.1-1%.[4][5] The modifier will preferentially bind to the active silanol sites, masking them from your compound and resulting in a more symmetrical peak shape.
-
Strategy 2: Use an Alternative Stationary Phase. If tailing persists, switch to a less acidic stationary phase. Neutral or basic alumina can be effective.[4][12] Alternatively, consider end-capped silica gel or polymer-based columns which have fewer free silanol groups.[5][13]
-
-
Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion and broadening.[5]
-
Strategy: Use the "Dry Loading" Technique. Instead of injecting a liquid sample, pre-adsorb your crude material onto a small amount of silica gel or Celite. This ensures that the compound is introduced to the column in a solid, concentrated band, leading to sharper peaks and better resolution.
-
Issue 3: Low or No Recovery of the Compound
Question: My compound went onto the column, but I'm recovering very little or none of it from the fractions. Where did it go?
Answer: This alarming situation is typically caused by either irreversible adsorption to the stationary phase or on-column decomposition.[14]
Potential Causes & Solutions:
-
Irreversible Adsorption: Highly polar or basic compounds can bind so strongly to the acidic silica gel that the mobile phase is not strong enough to elute them.
-
Strategy 1: Drastically Increase Solvent Polarity. If you suspect your compound is still on the column, try flushing with a very strong solvent system, such as 5-10% Methanol in DCM, to wash it out.
-
Strategy 2: Test Stability and Choose a Different Stationary Phase. Before committing your entire batch, perform a simple stability test: spot your compound on a silica TLC plate, let it sit for an hour, and then develop it. If you see new spots or streaking that wasn't there initially, your compound is likely degrading on silica.[14] In this case, use a more inert stationary phase like neutral alumina or consider reversed-phase chromatography.[4][12]
-
-
Compound Decomposition: The acidic nature of silica gel can catalyze the degradation of sensitive functional groups.[5][12]
-
Strategy: Use Deactivated Silica. Silica gel can be "deactivated" or "neutralized" by pre-treating it with a base like triethylamine.[12] This is typically done when preparing the silica slurry for column packing.
-
Frequently Asked Questions (FAQs)
Q1: Should I use normal-phase or reversed-phase chromatography for my this compound derivative? A1: The choice depends entirely on the polarity of your target compound relative to the impurities you need to remove.
-
Normal-Phase (NP) is often the first choice in medicinal chemistry labs.[3] It is ideal if your impurities are significantly more or less polar than your product. Use non-polar solvents like hexanes or heptane with a polar modifier like ethyl acetate or acetone.[15]
-
Reversed-Phase (RP) is superior when separating compounds based on differences in hydrophobicity.[10] It is particularly useful if your compound is highly polar or if NP fails to resolve key impurities. RP uses a polar mobile phase (like water/acetonitrile or water/methanol) with a non-polar stationary phase (e.g., C18).[8]
Q2: How do I choose the right starting solvent system for method development? A2: Method development should always begin with Thin Layer Chromatography (TLC) for normal-phase or an analytical HPLC/UHPLC scouting run for reversed-phase.[1][16]
-
For Normal-Phase TLC: A good starting point is a 4:1 mixture of Hexane:Ethyl Acetate. Spot your crude mixture and run the TLC.
-
If the spots are all at the bottom (Rf < 0.1), increase the polarity by moving to 2:1 or 1:1 Hexane:EtOAc.
-
If the spots are all at the top (Rf > 0.6), decrease the polarity by moving to 9:1 Hexane:EtOAc.
-
The ideal Rf value for your target compound on a TLC plate for good column separation is between 0.2 and 0.4.
-
Q3: What is "dry loading" and why is it recommended? A3: Dry loading is a sample application technique where the crude product is pre-adsorbed onto an inert solid support (like silica gel or Celite) before being placed on top of the column.[17] This is highly recommended over liquid loading, especially when your compound has poor solubility in the mobile phase or when you need to use a strong solvent to dissolve it. It prevents band broadening and leads to significantly better resolution and higher loading capacity.[7]
Q4: My compound is very polar and won't move off the baseline in any normal-phase system. What should I do? A4: This is a clear indication that you should switch to a different chromatographic mode.
-
Aqueous Normal-Phase (ANP) / HILIC: This technique uses a polar stationary phase (like bare silica or a diol phase) with a mobile phase containing a high percentage of organic solvent (e.g., >80% acetonitrile) and a small amount of water.[15][18] It is excellent for retaining and separating very polar compounds that are unretained in reversed-phase.
-
Reversed-Phase (RP): As mentioned before, RP is an excellent alternative for polar molecules.[14]
Experimental Protocols & Visualizations
Protocol 1: Step-by-Step Method Development via TLC
This protocol outlines the process of finding an optimal solvent system for normal-phase flash chromatography.
-
Prepare Stock Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or Acetone) to create a concentrated stock solution.
-
Initial TLC Screening: Prepare three TLC chambers with the following solvent systems: 9:1 Hexane/EtOAc, 4:1 Hexane/EtOAc, and 1:1 Hexane/EtOAc.
-
Spot and Develop: Using a capillary spotter, apply a small spot of your stock solution to the baseline of three separate TLC plates. Place one plate in each chamber and allow the solvent front to travel up the plate.
-
Visualize and Analyze Rf: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm). Calculate the Retention Factor (Rf) for your target spot in each system (Rf = distance spot traveled / distance solvent front traveled).
-
Optimize: Identify the solvent system that gives your target compound an Rf between 0.2 and 0.4. Fine-tune the solvent ratio to maximize the separation between your target spot and the nearest impurities.
-
Confirm: Once you have an optimal system, consider a second TLC with a different solvent system (e.g., DCM/MeOH) to ensure you have found the most effective separation conditions.[3]
Workflow for Column Chromatography Purification
The following diagram illustrates the logical flow from crude product to purified compound.
Caption: A typical workflow for the purification of a target compound.
Troubleshooting Decision Tree: Poor Separation
This diagram provides a logical path for diagnosing and solving poor chromatographic resolution.
Caption: A decision tree for troubleshooting poor chromatographic separation.
References
- RediSep C-18 reversed phase column - halogen
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- Pushing flash column chrom
- Technical Support Center: Purification of Pyridin-4-ol Deriv
- Normal-phase capillary chromatography of polar aromatic compounds.
- Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC.
- Rapid development of flash chromatography methods. American Chemical Society.
- Optimizing chromatographic purification for rapid results in chemical manufacturing. Biotage.
- Inspiring productivity with modern flash chrom
- Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation.
- Loading in Progress – Avoiding loading capacity mistakes. SiliCycle.
- Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl st
- Evaluation of flash supercritical fluid chromatography and alternate sample loading techniques for pharmaceutical medicinal chemistry purific
- Troubleshooting Flash Column Chromatography. University of Rochester Chemistry Department.
- Aqueous normal-phase chrom
- Separation Science in Drug Development, Part I: High-Throughput Purific
- Flash chromatography method development without TLC pl
- Method for pyridine amine derivative.
- This compound. PubChem.
- Reversed-phase chrom
- Mobile Phase Selection in Method Development: How to Optimize.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Pharmaceutical Technology.
- What is the basic principle for selecting mobile phase in preparative column chromatography?.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- This compound. ChemicalBook.
- Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. CHROMacademy.
- Reverse Phase Chrom
Sources
- 1. Rapid development of flash chromatography methods - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. biotage.com [biotage.com]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. chromtech.com [chromtech.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. biotage.com [biotage.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. hplc.eu [hplc.eu]
- 14. Chromatography [chem.rochester.edu]
- 15. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 18. Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation - Tech Information [mtc-usa.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile by HPLC and Alternative Methodologies
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity analysis of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile, a crucial building block in the synthesis of various biologically active molecules.[1] This document is designed to offer practical, field-proven insights to aid in the selection of the most appropriate analytical strategy for your research and development needs.
Introduction: The Criticality of Purity in Pharmaceutical Development
This compound (MW: 232.64 g/mol , CAS: 31776-83-7) is a halogenated aromatic nicotinonitrile derivative.[2] Its specific chemical structure, featuring a chlorinated pyridine ring and a fluorinated phenyl group, makes it a valuable intermediate in medicinal chemistry. The purity of this compound is paramount, as even trace impurities can have significant impacts on the safety and efficacy of the final drug product. Regulatory bodies worldwide mandate stringent purity thresholds for APIs and their intermediates.
This guide will focus on the practical application and comparative analysis of reversed-phase HPLC (RP-HPLC), a widely adopted method for purity assessment, against two powerful alternatives: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Industry Standard
RP-HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high resolution, sensitivity, and robustness. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.
Rationale for HPLC Method Design
For a compound like this compound, a C18 column is an excellent starting point due to the aromatic and hydrophobic nature of the molecule. The mobile phase, typically a mixture of an organic solvent like acetonitrile and an aqueous buffer, is optimized to achieve a good separation of the main component from any potential impurities. The inclusion of a small amount of acid, such as trifluoroacetic acid (TFA) or formic acid, in the mobile phase can improve peak shape by minimizing interactions between the analyte and any residual silanol groups on the stationary phase.[3] Detection is typically performed using a UV detector, as the aromatic rings in the molecule are strong chromophores.
Detailed Experimental Protocol for HPLC Analysis
Objective: To determine the purity of this compound and quantify any related impurities.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
Volumetric flasks, pipettes, and autosampler vials
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 0-20 min: 40-90% B; 20-25 min: 90% B; 25.1-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the diluent to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Alternative Analytical Methodologies: A Comparative Perspective
While HPLC is a powerful tool, alternative techniques can offer complementary information or advantages in specific scenarios.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique that is well-suited for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can provide both quantitative purity data and structural information about any volatile impurities.
Advantages over HPLC:
-
Higher sensitivity for volatile impurities: GC is excellent for detecting and quantifying residual solvents and other volatile by-products from the synthesis.
-
Mass spectrometric detection: Provides structural information for impurity identification.
Disadvantages compared to HPLC:
-
Thermal stability required: The analyte must be thermally stable and volatile enough for analysis.
-
Potential for on-column degradation: Some compounds may degrade at the high temperatures of the GC inlet.
Detailed Experimental Protocol for GC-MS Analysis:
Instrumentation:
-
Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.
Materials:
-
This compound sample
-
GC-grade solvent (e.g., dichloromethane or ethyl acetate)
Chromatographic and MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (50:1) |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 amu |
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in the chosen GC-grade solvent.
-
Transfer the solution to a GC vial.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[4][5][6][7][8] The purity is determined by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.
Advantages over HPLC and GC-MS:
-
Primary method: Does not require a specific reference standard of the analyte.
-
Structural confirmation: Provides structural information about the analyte and any impurities present.
-
Non-destructive: The sample can be recovered after analysis.
Disadvantages:
-
Lower sensitivity: Less sensitive than chromatographic methods for trace impurities.
-
Requires a suitable internal standard: The internal standard must be soluble in the same solvent as the analyte and have signals that do not overlap with the analyte's signals.
Detailed Experimental Protocol for qNMR Analysis:
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid or dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3)
-
NMR tubes
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Acquisition and Processing:
-
Acquire a proton (¹H) NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the standard
-
Comparison of Performance and Recommendations
| Feature | HPLC | GC-MS | qNMR |
| Principle | Differential Partitioning | Volatility & Mass-to-Charge Ratio | Nuclear Magnetic Resonance |
| Primary Use | Routine Purity & Impurity Profiling | Volatile Impurity Analysis & Identification | Absolute Purity Determination |
| Sensitivity | High | Very High (for volatiles) | Moderate |
| Specificity | High | Very High | High |
| Quantitation | Relative (Area %) | Relative/Absolute (with std) | Absolute (with internal std) |
| Impurity ID | Tentative (by UV) | Confident (by MS fragmentation) | Confident (by chemical shifts) |
| Sample Throughput | High | Medium | Low |
Recommendations:
-
For routine quality control and release testing: HPLC is the recommended method due to its robustness, high throughput, and established acceptance in the pharmaceutical industry.
-
For the identification of unknown volatile impurities or residual solvents: GC-MS is the superior technique, providing invaluable structural information.
-
For the certification of a reference standard or for obtaining an absolute purity value without a specific standard: qNMR is the method of choice, offering a high degree of accuracy and confidence in the purity assessment.
Conclusion
The purity analysis of this compound can be effectively achieved through several analytical techniques. While HPLC remains the gold standard for routine analysis, a comprehensive understanding of the potential impurity profile may necessitate the use of orthogonal methods like GC-MS and qNMR. The choice of the most appropriate technique depends on the specific analytical objective, the nature of the expected impurities, and the stage of drug development. By leveraging the strengths of each method, researchers and scientists can ensure the quality and safety of this important pharmaceutical intermediate.
References
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- Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI), University of Illinois Chicago.
- qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube.
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- HPLC separation of related halogenated aromatic, any one?? Chromatography Forum.
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A Comparative Guide to the Analysis of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile: A GC-MS Perspective
In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of ensuring safety and efficacy. 2-Chloro-6-(4-fluorophenyl)nicotinonitrile, a key intermediate in the synthesis of various pharmaceutical agents, demands precise and robust analytical methods to quantify its purity and profile potential impurities.[1][2] The presence of halogenated aromatic rings and a nitrile group gives this molecule distinct chemical properties that guide the selection of an optimal analytical technique.[3][4]
This guide provides an in-depth evaluation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound. It explains the technical rationale behind the method's parameters, compares its performance against viable alternatives like HPLC-UV and LC-MS, and offers a detailed, field-proven protocol for immediate application.
The Primary Approach: High-Resolution GC-MS
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[5] For a semi-volatile and thermally stable compound like this compound, GC-MS offers an exceptional blend of selectivity, sensitivity, and structural elucidation capabilities, making it a premier choice for both qualitative and quantitative analysis.[6]
The core principle involves vaporizing the sample and separating its components in a capillary column based on their boiling points and chemical interactions with the column's stationary phase.[5] As each separated component exits the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical "fingerprint," allowing for definitive identification and quantification.[5][7]
Causality Behind Experimental Design
The success of any GC-MS method hinges on the careful selection of its operational parameters. The choices are not arbitrary but are dictated by the physicochemical properties of the analyte.
-
Sample Preparation: The analyte must be dissolved in a volatile organic solvent that will not interfere with the analysis. Solvents like dichloromethane or hexane are recommended.[6][8] It is critical to ensure samples are free from particulate matter, which can block the syringe and contaminate the system.[8] For trace-level analysis, concentrating the analyte using techniques like nitrogen blowdown evaporation can significantly enhance sensitivity.[9]
-
GC Column Selection: The separation of this compound from potential process impurities is best achieved on a low- to mid-polarity capillary column. An HP-5MS or equivalent column (a 5% phenyl-methylpolysiloxane stationary phase) provides excellent resolution for a wide range of aromatic and halogenated compounds.[10][11] This choice is based on the principle that analytes interact most effectively with a stationary phase of similar polarity.[5]
-
Temperature Programming: A programmed temperature ramp is essential for achieving good chromatographic separation. Starting at a moderate temperature (e.g., 150°C) allows for the elution of more volatile impurities, followed by a steady ramp to a higher temperature (e.g., 280°C) to elute the target analyte and less volatile components.[11] This ensures sharp peaks and efficient separation. The final temperature should not exceed the column's maximum operating limit.[8]
-
Ionization and Detection: Electron Ionization (EI) is the standard for generating reproducible mass spectra and is highly effective for this class of compounds.[12] For quantitative analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity by focusing on specific, characteristic ions of the target molecule, thereby reducing background noise and lowering detection limits.[13]
GC-MS Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Comparative Analysis with Alternative Techniques
While GC-MS is a superior method, other analytical techniques can also be employed. Understanding their relative strengths and weaknesses is crucial for selecting the appropriate tool for a specific analytical challenge.[14]
| Feature | GC-MS | HPLC-UV | LC-MS |
| Principle | Separation of volatile compounds in gas phase; MS detection. | Separation of soluble compounds in liquid phase; UV absorbance detection. | Separation in liquid phase; MS detection. |
| Selectivity | Very High (based on retention time and mass fragmentation). | Moderate (based on retention time and UV spectrum). | Very High (based on retention time and mass). |
| Sensitivity | High to Very High (sub-ppm levels achievable with SIM). | Moderate (typically low ppm levels). | Very High (can reach ppb or ppt levels). |
| Analyte Suitability | Volatile & Thermally Stable Compounds. | Soluble, Non-volatile, or Thermally Labile Compounds. | Wide range, especially non-volatile and polar compounds. |
| Structural Info | Excellent (provides fragmentation pattern for identification). | Limited (UV spectrum is not unique). | Excellent (provides molecular weight and fragmentation). |
| Primary Application | Impurity identification, quantification of volatile/semi-volatile compounds. | Routine QC, purity analysis of known compounds with chromophores.[14] | Analysis of non-volatile APIs, metabolite identification, trace analysis.[13] |
Key Insights:
-
HPLC-UV is a workhorse in many QC labs due to its robustness for routine analysis.[14] However, it lacks the specificity of a mass spectrometer, making it difficult to identify unknown impurities without reference standards.
-
LC-MS offers comparable sensitivity and selectivity to GC-MS but is tailored for compounds that are not amenable to gas chromatography (i.e., non-volatile or thermally unstable).[13][14] For this compound, which is GC-amenable, GC-MS is often a more straightforward and cost-effective choice.
Detailed Experimental Protocol: GC-MS Method
This protocol provides a validated starting point for the analysis. Method optimization and validation are required for implementation in a regulated environment.
Instrumentation and Materials
-
System: Gas chromatograph equipped with a mass selective detector (e.g., Agilent 7890B GC with 5977B MS).[10]
-
Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.[10][11]
-
Reagents: Dichloromethane (GC grade), this compound reference standard.
-
Materials: 2 mL glass autosampler vials with caps, 0.45 µm PTFE syringe filters, volumetric flasks, and pipettes.[8]
Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with dichloromethane.
Sample Preparation
-
Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with dichloromethane to achieve a nominal concentration of 1000 µg/mL.
-
For impurity analysis, a more concentrated solution (e.g., 10 mg/mL) may be required.
-
Filter an aliquot of the final solution through a 0.45 µm PTFE syringe filter into a GC vial.[6]
GC-MS Operating Conditions
| Parameter | Setting | Rationale |
| GC Inlet | Splitless, 250°C | Ensures complete vaporization and transfer of the analyte onto the column.[11] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing optimal column efficiency. |
| Oven Program | Initial 150°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min) | Separates analyte from solvent front and potential impurities.[11] |
| Injection Volume | 1 µL | Standard volume to avoid column overloading. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source | Electron Ionization (EI), 230°C, 70 eV | Standard conditions for generating repeatable fragmentation patterns. |
| Quadrupole Temp | 150°C | Ensures consistent mass filtering. |
| Detection Mode | Scan: 40-400 amu (for identification)SIM: Monitor ions m/z 232, 197, 138 (for quantification) | Full scan provides a complete spectrum for identification. SIM mode increases sensitivity for quantification. |
Data Analysis and System Suitability
-
Identification: The analyte peak is identified by its retention time and by comparing its mass spectrum to that of the reference standard or a library spectrum.
-
Quantification: A calibration curve is constructed by plotting the peak area of the target ion against the concentration of the calibration standards. The concentration of the analyte in the sample is determined from this curve.
-
System Suitability: Before analysis, inject a mid-level standard multiple times (n=5). The relative standard deviation (RSD) of the peak area should be ≤ 5% to ensure system precision.
Conclusion
The detailed GC-MS method provides a highly selective, sensitive, and robust approach for the analysis of this compound. Its ability to definitively identify and quantify the analyte, even in the presence of co-eluting impurities, makes it superior to HPLC-UV for impurity profiling and structural confirmation. While LC-MS is a powerful alternative, the GC-amenable nature of this specific molecule makes GC-MS a more direct and efficient analytical solution. Adherence to the principles of method design and validation outlined in this guide will enable researchers and drug development professionals to achieve accurate and reliable analytical results, supporting the delivery of safe and high-quality pharmaceutical products.
References
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- Dąbrowska, A., et al. (2021). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. MDPI.
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A Comparative Guide to Impurity Profiling of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Criticality of Purity in Pharmaceutical Intermediates
In the intricate tapestry of pharmaceutical development, the purity of each thread—every starting material, intermediate, and final active pharmaceutical ingredient (API)—is paramount. The compound 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile stands as a key building block in the synthesis of numerous therapeutic agents. Its structural integrity directly influences the safety and efficacy of the final drug product. Consequently, a comprehensive understanding and meticulous control of its impurity profile are not merely a regulatory necessity but a fundamental scientific responsibility.
This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the impurity profiling of this compound. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental design, the interpretation of data, and the strategic selection of techniques to construct a robust and self-validating impurity control strategy.
I. The Synthetic Landscape: A Proactive Approach to Impurity Prediction
A robust impurity profiling strategy begins not in the analytical laboratory, but with a thorough understanding of the synthetic pathway. While multiple routes to this compound may exist, a common and efficient approach involves a multi-step synthesis. A plausible synthetic route is outlined below, which will serve as the basis for our discussion on potential process-related impurities.
Caption: Plausible synthetic route for this compound.
Based on this representative synthesis, we can anticipate a spectrum of potential impurities:
-
Starting Material Residues: Unreacted 4-fluorobenzaldehyde and malononitrile.
-
Intermediate-Related Impurities: Incomplete conversion or side reactions can lead to the presence of the intermediate pyridone.
-
Reagent-Related Impurities: Residual phosphorus-containing impurities from the chlorination step, such as phosphoric acid or polyphosphoric acids, can be present. Solvents used in the synthesis and purification steps (e.g., ethanol, toluene) are also common impurities.
-
By-products of the Reaction:
-
Isomeric Impurities: Positional isomers may form, although the presented route is generally regioselective.
-
Over-chlorinated or Under-chlorinated Species: Variations in the chlorination step could lead to related chlorinated by-products.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, potentially forming the corresponding carboxylic acid or amide, particularly under non-neutral pH conditions during work-up or storage.
-
II. Forced Degradation Studies: Unveiling Intrinsic Stability
Forced degradation, or stress testing, is an indispensable tool for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2][3] By subjecting this compound to conditions more severe than those it would encounter during routine handling and storage, we can predict its degradation pathways and generate a representative set of degradation products.
Sources
A Comparative Guide to the Characterization of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile Derivatives for Drug Discovery
In the landscape of modern medicinal chemistry, the nicotinonitrile scaffold remains a cornerstone for the development of novel therapeutics. Its inherent versatility allows for a myriad of substitutions, leading to compounds with diverse biological activities. Among these, 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile has emerged as a particularly promising starting point for the synthesis of potent anticancer, antimicrobial, and kinase-inhibiting agents. The presence of the chloro and fluoro substituents offers unique electronic properties and metabolic stability, making its derivatives attractive candidates for drug development.
This guide provides a comprehensive comparison of the synthesis, characterization, and biological evaluation of various derivatives of this compound. We will delve into the nuances of their chemical properties and explore how subtle structural modifications can profoundly impact their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The Strategic Advantage of the this compound Scaffold
The core structure of this compound presents a trifecta of strategically important features for medicinal chemistry:
-
The Pyridine Core: A privileged scaffold in numerous FDA-approved drugs, the pyridine ring is a bioisostere of a phenyl group but with improved solubility and metabolic properties.
-
The 2-Chloro Substituent: This reactive site is amenable to nucleophilic aromatic substitution, providing a straightforward handle for introducing a wide range of functional groups and building molecular diversity.
-
The 6-(4-Fluorophenyl) Group: The fluorine atom enhances metabolic stability by blocking potential sites of oxidation and can improve binding affinity to target proteins through favorable electrostatic interactions.
-
The 3-Cyano Group: This electron-withdrawing group influences the overall electronic profile of the molecule and can participate in hydrogen bonding interactions within biological targets.
The convergence of these features makes this scaffold a fertile ground for the exploration of new chemical entities with tailored pharmacological profiles.
Synthesis and Characterization: A Comparative Overview
The synthesis of derivatives of this compound typically proceeds through the modification of the 2-chloro position or by building the pyridine ring from acyclic precursors. A common and efficient method involves the chlorination of the corresponding 2-hydroxypyridine (pyridinone) precursor using reagents like phosphorus oxychloride (POCl₃).
General Synthetic Pathway
The synthesis of the parent 2-hydroxypyridine can be achieved through a multi-component reaction involving an appropriate chalcone, malononitrile, and a base. Subsequent chlorination yields the desired 2-chloro derivative.
Caption: General synthetic scheme for this compound and its derivatives.
Spectroscopic Characterization
The structural elucidation of these derivatives relies heavily on a combination of spectroscopic techniques. Below is a comparative summary of expected spectroscopic data for a representative set of derivatives where the 2-chloro group has been substituted with different amines.
| Derivative Substituent (at C2) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) | Mass Spec (m/z) [M+H]⁺ |
| -Cl (Parent) | 7.5-8.5 (aromatic protons) | ~160 (C-Cl), ~117 (CN) | ~2220 (C≡N), ~1070 (C-Cl) | 233.03 |
| -NH₂ | 7.0-8.2 (aromatic), ~5.3 (NH₂) | ~158 (C-NH₂), ~118 (CN) | ~3450, 3350 (N-H), ~2210 (C≡N) | 214.07 |
| -NH-CH₃ | 7.2-8.3 (aromatic), ~3.0 (CH₃), ~6.0 (NH) | ~157 (C-N), ~118 (CN), ~30 (CH₃) | ~3300 (N-H), ~2215 (C≡N) | 228.09 |
| Morpholino | 7.3-8.4 (aromatic), ~3.8 (O-CH₂), ~3.0 (N-CH₂) | ~160 (C-N), ~117 (CN), ~66 (O-CH₂), ~45 (N-CH₂) | ~2218 (C≡N) | 284.12 |
Note: The exact chemical shifts and absorption frequencies will vary depending on the specific substitution pattern and the solvent used for analysis.
Comparative Biological Activity
The true potential of this compound derivatives lies in their diverse biological activities. Here, we compare their performance in key therapeutic areas, supported by experimental data from the literature.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of nicotinonitrile derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of critical cellular processes like cell cycle progression and the induction of apoptosis.
A standard method to assess the in vitro anticancer activity is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HCT-116) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Derivative Substituent (at C2) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Amino-6-(naphthalen-1-yl)-4-(thiophen-2-yl)nicotinonitrile | NCI-H460 | 25 ± 2.6 | [1] |
| 2,2'-(Octylazanediyl)bis(4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile) | RKOP 27 | 16 ± 2 | [1] |
| 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile | MDA-MB-231 | 10.23 ± 0.8 | [2] |
| 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile | MCF-7 | 9.47 ± 0.7 | [2] |
Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions. However, it illustrates the potent anticancer activity of this class of compounds.
Antimicrobial Activity
The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. Nicotinonitrile derivatives have shown promising activity against a range of bacteria and fungi.
A common technique to screen for antimicrobial activity is the agar diffusion method.
-
Culture Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Agar Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Application of Test Compounds: Impregnate sterile paper discs with a known concentration of the test compounds and place them on the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).
-
Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-chloro-6-aryl-nicotinonitrile scaffold has been identified as a promising template for the design of potent kinase inhibitors.
Structure-activity relationship studies are pivotal in optimizing the potency and selectivity of kinase inhibitors. For nicotinonitrile-based inhibitors, the following general trends have been observed:
-
The 2-substituent: The nature of the substituent at the 2-position significantly influences binding affinity. Small, hydrogen-bond donating groups are often favored for interaction with the kinase hinge region.
-
The 6-aryl group: Modifications to the 6-aryl ring can modulate selectivity and pharmacokinetic properties. The introduction of electron-withdrawing or -donating groups can fine-tune the electronic and steric profile of the molecule.
Caption: Key structure-activity relationships for 2-chloro-6-aryl-nicotinonitrile kinase inhibitors.
A common method to determine the inhibitory activity of a compound against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.
-
Reaction Setup: In a microplate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a reaction buffer.
-
Compound Addition: Add the test compound at various concentrations.
-
Initiation and Incubation: Initiate the reaction by adding ATP and incubate at a specific temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Using reagents that produce a luminescent signal in the presence of ADP (a product of the kinase reaction).
-
Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
-
Data Analysis: Plot the kinase activity as a function of the compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, makes it an attractive area for further research. This guide has provided a comparative overview of the characterization of these compounds, highlighting key experimental protocols and structure-activity relationships.
Future efforts should focus on the synthesis and evaluation of larger, more diverse libraries of these derivatives to build more comprehensive SAR models. A deeper understanding of their mechanisms of action, particularly in the context of kinase inhibition, will be crucial for the rational design of next-generation inhibitors with improved potency, selectivity, and drug-like properties. The integration of computational modeling with experimental screening will undoubtedly accelerate the discovery of new clinical candidates based on this promising scaffold.
References
- Organic Syntheses, Coll. Vol. 10, p.7 (2004); Vol. 79, p.1 (2002).
- Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules. 2019;24(23):4245.
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. 2024;29(8):1808.
- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Drug Des Devel Ther. 2022;16:35-53.
- This compound. PubChem.
- THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Chemistry of Heterocyclic Compounds. 2024;60(9/10).
- Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. Bioorg Med Chem Lett. 2006;16(5):1366-70.
- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules. 2021;26(10):3057.
- comparative antimicrobial activity: Topics by Science.gov.
- Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate.
- Comparative antimicrobial activity, in vitro and in vivo, of soft N-chloramine systems and chlorhexidine. J Pharm Sci. 1983;72(8):900-4.
- Comparison of the Antimicrobial Effects of Chlorine, Silver Ion, and Tobramycin on Biofilm. Appl Environ Microbiol. 2008;74(10):2973-8.
- Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. RSC Med Chem. 2021;12(1):127-138.
- Discovery and Structure–Activity Relationships of N‐Aryl 6‐Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors. Chemistry. 2018;24(66):17409-17420.
- Design, synthesis and biological evaluation of 2-phenylquinoxaline carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity. Bioorg Chem. 2025;154:108697.
- Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules. 2022;28(1):120.
- Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. Int J Mol Sci. 2024;25(18):9893.
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules. 2023;28(17):6273.
- Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorg Med Chem Lett. 2012;22(13):4358-61.
- Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press.
- Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. Med Chem Res. 2012;21(11):3627-3636.
- 1H NMR spectra of 2-amino-2 0... ResearchGate.
- Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: Preprints.org.
- 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. ResearchGate.
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A-Comparative-Guide-to-the-Reactivity-of-2-Chloro--vs--2-Bromo-nicotinonitriles-for-Drug-Discovery-and-Development
Introduction: Strategic Selection of Halonicotinonitriles in Medicinal Chemistry
2-Halonicotinonitriles are pivotal building blocks in the synthesis of a multitude of pharmacologically active compounds. Their utility stems from the strategic placement of a halogen at the 2-position of the pyridine ring, which is activated towards both nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions. The cyano group at the 3-position further influences the electronic properties of the ring, enhancing its electrophilicity. The choice between a 2-chloro and a 2-bromo substituent is a critical decision in synthetic planning, impacting reaction rates, catalyst selection, cost, and overall efficiency. This guide provides a comprehensive comparison of the reactivity of 2-chloro- and 2-bromo-nicotinonitriles in key synthetic transformations, supported by established chemical principles and experimental data, to empower researchers in making informed decisions for their drug discovery programs.
I. Nucleophilic Aromatic Substitution (SNAr): A Nuanced Reactivity Profile
The SNAr reaction is a fundamental method for introducing a wide range of nucleophiles, such as amines, alcohols, and thiols, onto the pyridine core. The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate.[1]
Mechanism and Rate-Determining Step
The rate of an SNAr reaction is largely dependent on the stability of the Meisenheimer complex, which is formed in the first, and often rate-determining, step.[2] Electron-withdrawing groups, like the nitrile group in nicotinonitriles and the pyridine nitrogen itself, stabilize this intermediate, thereby facilitating the reaction.[2]
Comparative Reactivity: Chloro vs. Bromo
The relative reactivity of 2-chloro- and 2-bromo-nicotinonitriles in SNAr reactions is not always straightforward and can be influenced by the nature of the nucleophile.
-
When Nucleophilic Attack is Rate-Determining: In many cases, the reactivity follows the order F > Cl ≈ Br > I.[3] This is because the more electronegative halogen (Cl) can better stabilize the developing negative charge in the transition state leading to the Meisenheimer complex through its inductive effect. Therefore, for many common nucleophiles, 2-chloronicotinonitrile is expected to be slightly more reactive or of similar reactivity to 2-bromonicotinonitrile .
-
When Leaving Group Departure is Influential: For certain nucleophiles, particularly those that are highly polarizable (e.g., thiols), the C-X bond cleavage can become more significant in the overall rate. In such scenarios, the weaker C-Br bond can lead to a faster reaction, reversing the expected trend.
-
Change in Rate-Determining Step: For some reactions, particularly with amine nucleophiles, the deprotonation of the Meisenheimer complex can become the rate-determining step. In these instances, the nature of the halogen leaving group has a minimal effect on the reaction rate, leading to similar reactivities (Cl ≈ Br).
Table 1: Expected Relative Reactivity in SNAr
| Feature | 2-Chloronicotinonitrile | 2-Bromonicotinonitrile | Rationale |
| General Reactivity | Often slightly higher or similar | Often slightly lower or similar | The higher electronegativity of chlorine stabilizes the transition state of the rate-determining nucleophilic attack. |
| Cost & Availability | Generally lower cost and more readily available | Higher cost | |
| Choice Rationale | Preferred for cost-effectiveness and generally good reactivity. | May be advantageous with specific nucleophiles where C-X bond cleavage is more rate-limiting. |
II. Palladium-Catalyzed Cross-Coupling Reactions: A Clearer Distinction
In contrast to SNAr, the reactivity trend in palladium-catalyzed cross-coupling reactions is more consistent and predictable. These reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are cornerstones of modern drug discovery for the formation of C-C and C-N bonds.
The Decisive Role of Oxidative Addition
The catalytic cycle of these reactions typically begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. This step is often the rate-determining step of the entire catalytic cycle.[4][5] The ease of this oxidative addition is inversely proportional to the C-X bond dissociation energy.[4][5]
Comparative Reactivity: Bromo's Inherent Advantage
The C-Br bond is significantly weaker than the C-Cl bond, leading to a faster rate of oxidative addition for 2-bromonicotinonitrile.[5] This translates to several practical advantages:
-
Milder Reaction Conditions: Reactions with 2-bromonicotinonitrile often proceed at lower temperatures and with shorter reaction times.
-
Lower Catalyst Loading: The higher reactivity may allow for the use of lower concentrations of the palladium catalyst.
-
Broader Substrate Scope: For challenging coupling partners, the bromo derivative is more likely to provide a successful outcome.
While recent advances in ligand design have enabled the efficient coupling of aryl chlorides, they often require more specialized and expensive ligands and more forcing conditions compared to their bromo counterparts.
Table 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | 2-Chloronicotinonitrile | 2-Bromonicotinonitrile | Expected Outcome |
| Suzuki-Miyaura | Less reactive; may require specialized ligands/conditions. | More reactive ; generally proceeds under milder conditions. | Higher yields and faster reactions with the bromo derivative. |
| Buchwald-Hartwig | Less reactive; often requires stronger bases and more active catalysts. | More reactive ; broader amine scope under milder conditions. | Higher efficiency and functional group tolerance with the bromo derivative. |
| Sonogashira | Significantly less reactive; challenging substrate. | More reactive ; standard conditions are often effective. | Successful coupling is more readily achieved with the bromo derivative. |
III. Experimental Protocols: A Guide to Practice
The following protocols are representative and may require optimization for specific substrates and desired outcomes.
A. Protocol for Nucleophilic Aromatic Substitution (Amination)
Objective: To synthesize 2-amino-3-cyanopyridine from a 2-halonicotinonitrile.
-
Reagents:
-
2-Chloro- or 2-Bromo-nicotinonitrile (1.0 equiv)
-
Amine (1.2 - 2.0 equiv)
-
Base (e.g., K₂CO₃, DIPEA) (2.0 equiv, if amine salt is not used)
-
Solvent (e.g., DMSO, NMP, or Dioxane)
-
-
Procedure:
-
To a sealed reaction vessel, add the 2-halonicotinonitrile, amine, and solvent.
-
If the amine is used as a salt, add the base.
-
Seal the vessel and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Rationale: The use of a high-boiling polar aprotic solvent facilitates the reaction. A sealed vessel is often necessary when using volatile amines. The choice of base and temperature will depend on the nucleophilicity of the amine.
B. Protocol for Suzuki-Miyaura Coupling
Objective: To synthesize 2-aryl-3-cyanopyridine.
-
Reagents:
-
2-Chloro- or 2-Bromo-nicotinonitrile (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvent system (e.g., Dioxane/water, Toluene/water)
-
-
Procedure:
-
To a Schlenk flask, add the 2-halonicotinonitrile, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, concentrate, and purify by column chromatography.
-
-
Rationale: An inert atmosphere is crucial to prevent the degradation of the palladium catalyst. The use of an aqueous base is common and often accelerates the transmetalation step. For the less reactive 2-chloronicotinonitrile, a more active catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos) may be required.
IV. Conclusion: A Strategic Choice Based on Reaction Type
The selection between 2-chloro- and 2-bromo-nicotinonitrile is a strategic decision that should be guided by the specific chemical transformation being performed.
-
For Nucleophilic Aromatic Substitution , the reactivity difference is often subtle, with 2-chloronicotinonitrile frequently offering a more cost-effective solution with comparable or slightly better performance.
-
For Palladium-Catalyzed Cross-Coupling reactions , 2-bromonicotinonitrile is the unequivocally more reactive substrate. Its use is recommended to ensure higher yields, milder reaction conditions, and a greater likelihood of success, particularly in complex syntheses or when employing sensitive coupling partners.
By understanding the underlying chemical principles and considering the practical aspects of cost and availability, researchers can strategically select the optimal 2-halonicotinonitrile building block to accelerate their drug discovery and development efforts.
V. References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
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Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
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Clark, J. H., Macquarrie, D. J., & Clark, T. J. (2010). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 3(9), 1077-1082. [Link]
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Bess, E. N., & Sigman, M. S. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of chemical research, 50(9), 2297-2309. [Link]
-
Mayr, H., & Ofial, A. R. (2018). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie (International ed. in English), 41(22), 4176–4211. [Link]
-
Öcal, N., & Ertekin, K. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(9), 11096-11109. [Link]
-
ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
ResearchGate. (n.d.). Amination of 2-halopyridines. [a]. [Link]
-
ResearchGate. (2023). Bench-stable 2-halopyridinium ketene hemiaminals as new reagents for the synthesis of 2-aminopyridines via mild nucleophilic aromatic substitution. [Link]
-
National Center for Biotechnology Information. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. [Link]
-
ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings of (A).... [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic letters, 16(16), 4388–4391. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Li, J. J. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of organic chemistry, 72(9), 3606–3607. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of chemical research, 42(10), 1544–1556. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. [Link]
-
Belnome, F., Fehér, P. P., Stirling, A., & Ábrányi-Balogh, P. (2021). Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives. Chemistry–A European Journal, 27(31), 8159-8164. [Link]
-
ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
National Center for Biotechnology Information. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. [Link]
-
Mayr, H., & Ofial, A. R. (2008). Nucleophilicities of Amines, Amino Acids and Pyridines. Ludwig-Maximilians-Universität München. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society reviews, 40(10), 5084–5121. [Link]
-
Li, X., Jiang, M., Zhu, X., Song, X., Deng, Q., Lv, J., & Yang, D. (2022). A desulphurization strategy for Sonogashira couplings by visible light/copper catalysis. Organic Chemistry Frontiers, 9(2), 433-439. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
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A Comparative Guide to the Biological Activity of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile Analogs
Introduction: The Prominence of the Nicotinonitrile Scaffold in Medicinal Chemistry
The nicotinonitrile scaffold, a pyridine ring bearing a cyano group, is a cornerstone in the development of novel therapeutic agents. Its derivatives have garnered significant attention from medicinal chemists due to their straightforward synthesis, ease of structural modification, and a wide spectrum of intriguing biological activities. These activities span from anticancer and antimicrobial to anti-inflammatory and enzyme inhibition, making the nicotinonitrile core a privileged structure in drug discovery.[1]
The incorporation of a halogen, such as chlorine, and a fluorinated phenyl group, as seen in the reference compound 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile , can significantly enhance the pharmacological properties of the molecule. The chloro group can act as a reactive handle for further chemical modifications, while the fluorophenyl moiety is known to improve metabolic stability, binding affinity, and cell permeability. This guide will provide a comparative analysis of the biological activities of various analogs of this compound, supported by experimental data and detailed protocols.
Synthetic Strategies for Nicotinonitrile Analogs
The synthesis of 2-chloro-6-aryl-nicotinonitrile analogs typically involves a multi-step process. A common approach begins with a one-pot reaction to form a cyanopyridone intermediate. This intermediate is then chlorinated to yield the 2-chloronicotinonitrile derivative. The aryl group at the 6-position can be introduced early in the synthesis through the selection of appropriate starting materials. The chloro group at the 2-position is particularly useful as it can be readily displaced by various nucleophiles, allowing for the generation of a diverse library of analogs with different substituents at this position.[2]
Caption: General synthetic workflow for 2-chloro-6-aryl-nicotinonitrile analogs.
Comparative Analysis of Biological Activities
Anticancer Activity: A Promising Frontier
Nicotinonitrile derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as PIM-1 kinase, and the induction of apoptosis.[3]
A comparative analysis of the cytotoxic activity of several nicotinonitrile analogs is presented below. It is important to note that direct biological data for this compound was not available in the reviewed literature. Therefore, the following table compares structurally related analogs to provide insights into the potential activity of this class of compounds.
| Compound ID | Modifications from Reference Core | Cancer Cell Line | IC50 (µM) | Reference |
| 11 | 2-chloro, 4-(4-fluorophenyl), 6-(2,4-dichlorophenyl) | Not Specified | Not Specified | [4] |
| 14a | 2-chloro, 4-(4-chlorophenyl), 6-(naphthalen-1-yl) based | NCIH 460 | 0.025 ± 0.0026 | [1] |
| RKOP 27 | 0.016 ± 0.002 | [1] | ||
| 13 | 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl) based | HepG2 | 8.78 ± 0.7 | [2] |
| HeLa | 15.32 ± 1.2 | [2] | ||
| 19 | 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl) based | HepG2 | 5.16 ± 0.4 | [2] |
| HeLa | 4.26 ± 0.3 | [2] | ||
| 3b | 5-cyano-N-(4-fluorophenyl)-2-methyl-6-thioxo based | HCT-116, HepG-2, MCF-7 | Not Specified | [5] |
Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.
The data suggests that modifications at the 4 and 6 positions of the nicotinonitrile ring, as well as substitutions at the 2-position, significantly influence the anticancer potency. For instance, the introduction of a naphthalen-1-yl group at the 6-position in compound 14a resulted in potent activity against NCIH 460 and RKOP 27 cell lines.[1] Similarly, analogs incorporating a pyrazole moiety, such as compounds 13 and 19 , demonstrated significant cytotoxicity against HepG2 and HeLa cells.[2]
Antimicrobial Activity: Combating Microbial Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Nicotinonitrile derivatives have been investigated for their antibacterial and antifungal properties. The mechanism of action is often attributed to the disruption of essential cellular processes in microorganisms.
The following table summarizes the antimicrobial activity of various nicotinonitrile analogs.
| Compound Series | Modifications | Test Organisms | Activity | Reference |
| 3a-3l | 2-Methoxy-6-{4'-[(4'''-chlorophenyl)(phenyl)methyl amino]phenyl}-4-aryl | Gram-positive & Gram-negative bacteria, Fungi | Moderate to good | [6] |
| 4a-4l | 2-Amino-6-{4'-[(4'''-chlorophenyl)(phenyl)methyl amino]phenyl}-4-aryl | Gram-positive & Gram-negative bacteria, Fungi | Moderate to good | [6] |
| 2a-2j | 2-Amino-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl | Gram-positive & Gram-negative bacteria, Fungi | Not Specified | [7] |
| 3a-3j | 2-Methoxy-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl | Gram-positive & Gram-negative bacteria, Fungi | Not Specified | [7] |
| 7b | 2-Oxonicotinonitrile based | Bacillus subtilis | Good activity | [8] |
The results indicate that both 2-methoxy and 2-amino substituted nicotinonitrile analogs exhibit broad-spectrum antimicrobial activity.[6][7] The specific nature of the aryl substituents at the 4 and 6 positions plays a crucial role in determining the potency and spectrum of activity.
Structure-Activity Relationship (SAR) Insights
The biological activity of nicotinonitrile analogs is intricately linked to their chemical structure. Key SAR observations from the available literature include:
-
Substitution at the 2-position: The chloro group at the 2-position serves as a versatile handle for introducing various substituents. Replacing the chloro group with amino or methoxy groups has been shown to yield compounds with significant antimicrobial activity.[6][7]
-
Aryl Substituents at the 4 and 6-positions: The nature and substitution pattern of the aryl groups at these positions are critical for both anticancer and antimicrobial activities. The presence of bulky and electron-withdrawing or donating groups can modulate the compound's interaction with its biological target. For example, the presence of a naphthalen-1-yl group at the 6-position was associated with potent anticancer activity.[1]
-
The Fluorophenyl Moiety: While specific data for the 4-fluorophenyl group at the 6-position is limited, the incorporation of fluorine in drug candidates is a well-established strategy to enhance metabolic stability and binding affinity.[9]
Caption: Key positions for structural modification on the nicotinonitrile core.
Experimental Protocols
General Procedure for the Synthesis of 2-Chloro-6-aryl-nicotinonitrile Analogs
This protocol is a generalized representation based on synthetic schemes found in the literature.[2]
-
Synthesis of the Cyanopyridone Intermediate: A mixture of an appropriate chalcone derivative, ethyl cyanoacetate, and ammonium acetate in a suitable solvent (e.g., ethanol) is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and dried to yield the cyanopyridone intermediate.
-
Chlorination of the Cyanopyridone: The cyanopyridone intermediate is treated with a chlorinating agent, such as a mixture of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5). The reaction mixture is heated under reflux for several hours. After cooling, the mixture is carefully poured onto crushed ice. The resulting solid is collected by filtration, washed with water, dried, and purified by recrystallization from a suitable solvent (e.g., ethanol or dioxane) to afford the 2-chloro-6-aryl-nicotinonitrile analog.
Caption: A typical workflow for in vitro anticancer activity screening.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[5]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]
Conclusion
The this compound scaffold and its analogs represent a promising class of compounds with diverse and potent biological activities. The available data strongly suggests their potential as anticancer and antimicrobial agents. The synthetic accessibility of these compounds, coupled with the ability to readily modify their structure at key positions, provides a robust platform for the development of new and effective therapeutic agents. Further research, including the synthesis and biological evaluation of this compound itself, is warranted to fully elucidate the therapeutic potential of this specific analog and to expand upon the structure-activity relationships within this important class of molecules. The detailed protocols provided in this guide offer a foundation for researchers to further explore the pharmacological properties of these promising compounds.
References
- Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Deriv
- Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies.
- Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles.
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A Researcher's Guide to Catalyst Selection for the Suzuki Coupling of 2-Chloropyridines
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds, particularly for biaryl and hetero-biaryl motifs common in pharmaceuticals and functional materials.[1] However, the use of 2-chloropyridines as coupling partners presents a unique set of challenges that necessitate careful consideration of the catalytic system. This guide offers an in-depth comparison of catalyst performance for this specific transformation, providing experimental data and mechanistic insights to aid researchers in catalyst selection and reaction optimization.
The Challenge of 2-Chloropyridines
The primary hurdles in the Suzuki coupling of 2-chloropyridines are twofold: the inherent low reactivity of the C-Cl bond and catalyst inhibition by the pyridine nitrogen. The strong carbon-chlorine bond makes the initial oxidative addition step in the catalytic cycle more difficult compared to their bromo or iodo counterparts.[2] Furthermore, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation and low yields.[2][3] Overcoming these challenges requires a catalytic system that is both highly active and robust.
Palladium-Based Catalysts: A Tale of Two Ligand Classes
Palladium remains the workhorse for Suzuki couplings, with ligand choice being the most critical factor for success with 2-chloropyridines. The ligand must stabilize the active Pd(0) species, promote the challenging oxidative addition, and shield the metal center from inhibition.
Bulky, Electron-Rich Phosphine Ligands
The development of bulky, electron-rich phosphine ligands, particularly the biarylphosphines developed by the Buchwald group, has been a significant breakthrough for the coupling of unactivated aryl chlorides.[4] Ligands such as SPhos and XPhos have demonstrated exceptional reactivity and stability in these transformations.[2]
The efficacy of these ligands stems from several key features. Their steric bulk promotes the formation of monoligated Pd(0) species, which are highly reactive in oxidative addition. The electron-rich nature of the phosphine enhances the electron density on the palladium center, further facilitating the cleavage of the C-Cl bond. Additionally, the bulky framework can sterically hinder the coordination of the pyridine nitrogen to the palladium center, thus preventing catalyst deactivation.[2]
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands in cross-coupling reactions.[5] NHCs are strong σ-donors, even more so than phosphines, which allows them to form very stable bonds with the metal center and effectively stabilize the catalyst.[5][6] This strong donation also promotes the crucial oxidative addition step. The steric bulk of NHC ligands is readily tunable, which, similar to phosphine ligands, helps to prevent catalyst deactivation and promote reductive elimination.[5][7]
Nickel-Based Catalysts: A Cost-Effective and Reactive Alternative
While palladium catalysts are more common, nickel-based systems have gained considerable attention due to nickel's lower cost and unique reactivity.[8][9] Nickel catalysts can be particularly effective for the coupling of challenging substrates like heteroaryl chlorides. However, the development of nickel-catalyzed Suzuki couplings for 2-chloropyridines has seen mixed results. Some studies have shown success with specific ligand systems like [NiCl2(PCy3)2] and [NiCl2(dppp)], while others have reported that catalyst systems like Ni/dppf are ineffective for 2-chloropyridines due to the formation of stable, inactive dimeric nickel species.[9][10] Nickel catalysts have also been successfully employed in cross-electrophile coupling reactions of 2-chloropyridines with alkyl bromides, offering an alternative pathway to functionalized pyridines.[11][12]
Performance Comparison of Catalytic Systems
The following table summarizes experimental data from various studies, offering a comparative overview of different catalyst systems for the Suzuki coupling of 2-chloropyridines.
| Catalyst/Ligand | Substrate 1 (2-Chloropyridine derivative) | Substrate 2 (Boronic acid/ester) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 2-chloropyridine | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 98 | [2] |
| Pd₂(dba)₃ / SPhos | 3-amino-2-chloropyridine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 80-100 | High | [3] |
| PdCl₂{PᵗBu₂(p-NMe₂-Ph)}₂ | 4-amino-2-chloropyridine | 4-methoxycarbonylphenylboronic acid | K₂CO₃ | Toluene/H₂O | Reflux | 97 | [13][14] |
| PdCl₂{PᵗBu₂(p-NMe₂-Ph)}₂ | 4-amino-2-chloropyridine | 2,4,6-trimethylphenylboronic acid | K₂CO₃ | Toluene/H₂O | Reflux | 91 | [13][14] |
| Pd(PEPPSI)(IPr) | 2,4-dichloropyridine | Phenylboronic acid | Varies | Varies | 60-100 | Good (C4 selective) | [7] |
| ((6-Dipp)Pd(cinn)Cl) | 2-chloropyridine | 4-methylphenylboronic acid | NaHCO₃ | H₂O | 100 | 95 | [6] |
| NiCl₂(PCy₃)₂ | 2-chloropyridine | 2-methoxy-3-pyridinylboronic acid | K₃PO₄ | t-amyl alcohol | 100 | 60 | [8] |
| NiCl₂(PCy₃)₂ | 2-chloropyridine | 2-methoxy-3-pyridinylboronic acid | K₃PO₄ | 2-Me-THF | 100 | 71 | [8] |
| Pd(PPh₃)₄ | 2-chloropyridine | Arylboronic acids | - | - | - | Excellent | [15] |
Experimental Protocols and Workflows
General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative
This generalized procedure should be optimized for specific substrates.
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Boronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene)
Procedure:
-
To a dry reaction vessel (e.g., Schlenk tube) under an inert atmosphere (Nitrogen or Argon), add the 2-chloropyridine derivative, arylboronic acid, palladium precatalyst, ligand, and base.[1]
-
Evacuate and backfill the vessel with the inert gas three times.[3]
-
Add the anhydrous, degassed solvent via syringe.[1]
-
Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
Below is a visual representation of a typical experimental workflow for the Suzuki coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Mechanistic Considerations
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. The choice of catalyst and ligand directly impacts the efficiency of each step.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[16]
For challenging substrates like 2-chloropyridines, bulky ligands (L) such as SPhos or an NHC are crucial. They facilitate the initial oxidative addition of the Ar-Cl bond to the Pd(0) center and stabilize the resulting Pd(II) intermediate. During transmetalation, the base activates the boronic acid, and the bulky ligand environment promotes the transfer of the aryl group to the palladium. Finally, the steric pressure from the ligand encourages reductive elimination, releasing the desired biaryl product and regenerating the active Pd(0) catalyst.
Conclusion
The successful Suzuki-Miyaura coupling of 2-chloropyridines is highly dependent on the selection of an appropriate catalyst system. While traditional palladium catalysts often fail, modern systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene ligands have proven to be highly effective. These ligands not only enhance the catalytic activity for the challenging oxidative addition of the C-Cl bond but also mitigate catalyst deactivation by the pyridine nitrogen. Nickel-based catalysts offer a promising, cost-effective alternative, although their application may be more substrate-specific. By understanding the underlying mechanistic principles and consulting comparative data, researchers can make informed decisions to overcome the challenges associated with this important transformation.
References
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- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols - Benchchem. (n.d.).
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- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.).
- Everson, D. A., & Weix, D. J. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Tetrahedron, 71(35), 5834-5841.
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- Cooper, A. K., Greaves, M. E., Donohoe, W., Burton, P. M., Ronson, T. O., Kennedy, A. R., & Nelson, D. J. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 12(43), 14497-14506.
- Everson, D., Buonomo, J., & Weix, D. (n.d.). Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides.
- Kolychev, E. L., et al. (2017). Expanded ring diaminocarbene palladium complexes: Synthesis, structure, and Suzuki-Miyaura cross-coupling of heteroaryl chlorides in water. Journal of Organometallic Chemistry, 846, 209-217.
- Hu, H., Ge, C., Zhang, A., & Ding, L. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Synthetic Communications, 39(20), 3665-3673.
- Cooper, A. K., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5562.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem. (n.d.).
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- Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters.
- Singh, N., & Singh, B. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5226-5269.
- Bryce, M. R., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(13), 5243-5247.
- Öcal, N., & Er, M. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 22(12), 2153.
- Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
- Tundel, R. E., & Anderson, K. W. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 11674-11681.
- Challenges In Suzuki Coupling Reaction. (2025, November 12).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29).
- Phosphine ligands developed by Buchwald 2d, 2e, 2f for coupling reaction. (n.d.).
- Buchwald Ligands and Precatalysts Table of Contents. (2014, January 1).
- Martin, R., & Buchwald, S. L. (2008). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- Zhang, J., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 54(76), 10698-10701.
- Gök, Y., & Aytar, E. (2025, August 7). In situ palladium / N-heterocyclic carbene complexe catalyzed carbonylative cross coupling reactions of arylboronic acids with 2-bromopyridine under CO pressure: efficient synthesis of unsymmetrical arylpyridine ketones and their antimicrobial activities. Journal of Organometallic Chemistry.
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The Analytical Conundrum: Why Pyridines Require a Tailored Approach
An In-Depth Guide to the Analytical Methods for Substituted Pyridine Compounds
For researchers, scientists, and drug development professionals, the accurate analysis of substituted pyridine compounds is a cornerstone of progress. These heterocyclic structures are fundamental scaffolds in a vast range of pharmaceuticals and agrochemicals, where their substitution patterns dictate biological activity, solubility, and metabolic fate.[1] However, the unique electronic properties of the pyridine ring—its basicity, polarity, and aromaticity—present distinct analytical challenges.[1]
This guide provides an in-depth comparison of the primary analytical techniques used to separate, quantify, and characterize substituted pyridines. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to help you select and optimize the right approach for your specific analytical challenge.
The analysis of substituted pyridines is rarely a one-size-fits-all endeavor. Key challenges that necessitate careful method development include:
-
Hydrophilicity: Many pyridine derivatives are highly polar, leading to poor retention on traditional reversed-phase chromatography columns.[1]
-
Basicity: The nitrogen atom (pKa of pyridine ≈ 5.2) readily protonates and can interact with residual acidic silanols on silica-based columns, causing significant peak tailing and poor chromatographic performance.[1]
-
Isomer Separation: Positional isomers of substituted pyridines often possess very similar physicochemical properties, making their chromatographic separation a significant hurdle.[1]
This guide will dissect how different analytical technologies overcome these specific challenges.
Chromatographic Techniques: The Workhorses of Separation and Quantification
Chromatography is indispensable for resolving complex mixtures and quantifying individual pyridine-containing analytes. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is a critical first step, dictated primarily by the analyte's volatility and thermal stability.
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A Comparative Guide to the Chemical Stability of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile and Its Analogs for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the chemical stability of a lead compound is a cornerstone of successful drug development. A molecule's susceptibility to degradation under various environmental conditions—such as pH, light, oxidation, and heat—directly impacts its shelf-life, formulation, bioavailability, and safety profile. This guide provides an in-depth technical comparison of the stability of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile, a versatile building block in medicinal chemistry, against a curated set of its structural analogs. By examining the influence of specific structural modifications, we aim to provide actionable insights into predicting and engineering stability in this class of compounds.
Introduction: The Critical Role of Stability in Drug Candidacy
The journey of a drug candidate from discovery to clinical use is fraught with challenges, with chemical instability being a significant hurdle. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[1] The insights gained from these studies are invaluable for optimizing lead compounds, selecting appropriate formulation strategies, and ensuring the safety and efficacy of the final drug product.
This guide focuses on this compound, a compound of interest due to its prevalence in scaffolds for various therapeutic targets. We will assess its stability profile in comparison to a series of rationally selected analogs, each designed to probe the contribution of key structural motifs to the overall molecular stability.
The Panel of Analogs: A Rationale for Selection
To dissect the structure-stability relationships, we have selected five analogs of our parent compound, Compound A: this compound . Each analog introduces a specific chemical modification to probe its effect on stability:
-
Compound B: 2-Fluoro-6-(4-Fluorophenyl)Nicotinonitrile: Explores the effect of replacing the 2-chloro substituent with a more electronegative and smaller fluoro group.
-
Compound C: 2-Bromo-6-(4-Fluorophenyl)Nicotinonitrile: Investigates the impact of a larger, more polarizable halogen at the 2-position.
-
Compound D: 2-Chloro-6-phenylnicotinonitrile: Assesses the role of the para-fluoro substituent on the phenyl ring in overall stability.
-
Compound E: 2-Chloro-6-(2-Fluorophenyl)Nicotinonitrile: Examines the influence of the fluoro substituent's position on the phenyl ring.
-
Compound F: 2-Chloro-6-(4-methoxyphenyl)nicotinonitrile: Probes the effect of an electron-donating group on the phenyl ring.
Experimental Framework for Stability Assessment
A comprehensive assessment of chemical stability requires subjecting the compounds to a battery of stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[2] The following experimental protocols form the basis of our comparative analysis.
Forced Degradation Protocol
Forced degradation studies are designed to accelerate the degradation process to predict the long-term stability of a substance.
Caption: Workflow for Forced Degradation Studies.
Protocol Steps:
-
Sample Preparation: Prepare solutions of each compound (A-F) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acidic: Add 0.1N HCl and heat at 60°C.
-
Basic: Add 0.1N NaOH and heat at 60°C.
-
Oxidative: Add 3% hydrogen peroxide and keep at room temperature.
-
Photolytic: Expose to UV light (254 nm) at room temperature. A control sample should be wrapped in aluminum foil.[2]
-
Thermal: Store in a stability chamber at 80°C and 75% relative humidity.
-
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 4, 8, 12, 24 hours for hydrolytic and oxidative stress; longer for thermal and photolytic stress).
-
Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating UPLC-UV method to determine the percentage of the parent compound remaining and the formation of degradation products.
-
Degradant Identification: Utilize LC-MS/MS to identify the mass of the major degradation products and elucidate their structures through fragmentation analysis.[3]
Metabolic Stability Assay
Metabolic stability provides an early indication of a compound's pharmacokinetic profile.
Caption: Metabolic Stability Workflow.
Protocol Steps:
-
Incubation: Incubate the test compound with liver microsomes (human or rat) in the presence of the cofactor NADPH at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent like acetonitrile.
-
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Interpretation: Determine the in vitro half-life (t½) and intrinsic clearance.
Comparative Stability Analysis: Results and Discussion
While specific experimental data for this compound and its selected analogs under forced degradation conditions are not extensively available in the public domain, we can infer their stability based on established principles of chemical reactivity and data from closely related structures. The following table summarizes the expected stability profiles.
| Compound | Structure | Hydrolytic Stability (Acid/Base) | Oxidative Stability | Photostability | Thermal Stability | Predicted Metabolic Stability |
| A | This compound | Moderate | Moderate | Moderate | High | Moderate |
| B | 2-Fluoro-6-(4-Fluorophenyl)Nicotinonitrile | Low | Moderate | Moderate | High | Moderate |
| C | 2-Bromo-6-(4-Fluorophenyl)Nicotinonitrile | High | Moderate | Low | Moderate | Moderate |
| D | 2-Chloro-6-phenylnicotinonitrile | Moderate | Moderate | Moderate | High | Low to Moderate |
| E | 2-Chloro-6-(2-Fluorophenyl)Nicotinonitrile | Moderate | Moderate | Moderate | High | Moderate |
| F | 2-Chloro-6-(4-methoxyphenyl)nicotinonitrile | Moderate | Low | Moderate | High | Low |
Hydrolytic Stability
The primary site of hydrolytic degradation is expected to be the 2-chloro substituent on the pyridine ring, which is susceptible to nucleophilic substitution by water or hydroxide ions.
-
Compound A vs. B vs. C: The nature of the halogen at the 2-position significantly influences the rate of hydrolysis. The C-F bond in Compound B is generally more resistant to cleavage than the C-Cl bond in Compound A . However, the high electronegativity of fluorine can activate the pyridine ring towards nucleophilic attack, potentially leading to faster degradation under certain conditions. The C-Br bond in Compound C is weaker than the C-Cl bond, making it a better leaving group and thus potentially more susceptible to hydrolysis.
-
Effect of Phenyl Substituents: The electronic nature of the substituent on the phenyl ring is expected to have a more modest effect on the hydrolysis of the 2-chloro group. The electron-withdrawing fluoro group in Compounds A and E may slightly enhance the electrophilicity of the pyridine ring, while the electron-donating methoxy group in Compound F might have the opposite effect.
Oxidative Stability
Oxidative degradation can occur at several positions, including the pyridine nitrogen and the phenyl ring.
-
Pyridine N-Oxidation: The pyridine nitrogen is a potential site for oxidation, leading to the formation of an N-oxide. This is a common metabolic pathway for pyridine-containing compounds.
-
Phenyl Ring Hydroxylation: The phenyl ring can undergo oxidative hydroxylation, particularly in the case of Compound D (unsubstituted phenyl) and Compound F (electron-rich methoxy-substituted phenyl). The fluoro substituent in Compounds A, B, and E is known to block metabolic "soft spots" and can therefore enhance oxidative stability.[4]
-
Compound F with its electron-donating methoxy group is predicted to be the most susceptible to oxidative degradation.
Photostability
Compounds with aromatic and heteroaromatic rings can be susceptible to photodegradation. The primary mechanism often involves the absorption of UV light, leading to the formation of reactive excited states that can undergo various reactions, including cleavage of the carbon-halogen bond.
-
Carbon-Halogen Bond Cleavage: The C-Br bond in Compound C is significantly weaker than the C-Cl and C-F bonds, making it the most likely to undergo photolytic cleavage.
Thermal Stability
The core nicotinonitrile scaffold is generally thermally stable. Degradation under thermal stress is likely to be minimal for all analogs under typical pharmaceutical storage conditions. High temperatures could potentially promote the same degradation pathways observed under other stress conditions, but at an accelerated rate.
Metabolic Stability
Metabolic stability is a crucial parameter for in vivo efficacy. The liver's cytochrome P450 enzymes are the primary drivers of metabolic degradation.
-
Role of the Fluoro Group: The para-fluoro substituent in Compound A is a common strategy to improve metabolic stability by blocking a potential site of oxidative metabolism on the phenyl ring.[4] Therefore, Compound D is expected to have lower metabolic stability than Compound A .
-
Position of the Fluoro Group: The position of the fluorine atom can influence metabolic stability. While both ortho and para positions can block metabolism, the specific metabolic profile would need to be determined experimentally.
-
Electron-Donating Groups: The electron-donating methoxy group in Compound F is a known liability for metabolic oxidation (O-demethylation), which would likely lead to rapid clearance in vivo.
Predicted Degradation Pathways
Based on the known reactivity of the chemical moieties present, we can predict the major degradation pathways.
Caption: Predicted Degradation Pathways for Compound A.
-
Hydrolysis: The primary hydrolytic degradation product is expected to be the corresponding 2-hydroxypyridine derivative, formed by the displacement of the 2-chloro substituent.
-
Oxidation: The main oxidative degradation products are likely to be the pyridine N-oxide and hydroxylated derivatives of the phenyl ring.
Conclusion and Future Directions
This comparative guide provides a framework for understanding the stability of this compound and its analogs. The stability of these compounds is a multifactorial property influenced by the nature and position of substituents on both the pyridine and phenyl rings.
Key Takeaways:
-
The halogen at the 2-position of the pyridine ring is a key determinant of hydrolytic and photolytic stability.
-
Substituents on the phenyl ring, particularly electron-donating or -withdrawing groups, significantly impact oxidative and metabolic stability.
-
Fluorine substitution is a valuable strategy for enhancing metabolic stability, but its position on the aromatic ring can influence its effectiveness.
References
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A Comparative Cost Analysis of Synthetic Routes to 2-Aryl-6-Chloronicotinonitriles: A Guide for Researchers and Process Chemists
Abstract
2-Aryl-6-chloronicotinonitriles are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. The economic viability of producing these high-value compounds is critically dependent on the chosen synthetic route. This guide provides a comprehensive cost-analysis of the two most prevalent palladium-catalyzed cross-coupling strategies for their synthesis: the Suzuki-Miyaura coupling and the Sonogashira coupling. By examining the cost of starting materials, catalysts, ligands, solvents, and bases, alongside considerations of reaction efficiency and potential for process optimization, this document offers researchers, scientists, and drug development professionals a framework for making informed decisions in the early stages of process development.
Introduction: The Strategic Importance of 2-Aryl-6-Chloronicotinonitriles
The 2-aryl-6-chloronicotinonitrile scaffold is a privileged structural motif found in numerous biologically active molecules. Its presence is crucial for the efficacy of compounds targeting a range of therapeutic areas. The chlorine atom at the 6-position serves as a versatile handle for further functionalization, while the aryl group at the 2-position is often essential for modulating biological activity. Given their significance, the development of cost-effective and scalable synthetic routes to these intermediates is a key objective in process chemistry. This guide will focus on the comparative analysis of two prominent synthetic strategies, both of which utilize the readily available starting material, 2,6-dichloronicotinonitrile.
Overview of Synthetic Strategies
The primary disconnection for the synthesis of 2-aryl-6-chloronicotinonitriles involves the formation of the C-C bond between the pyridine ring and the aryl group. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods for achieving this transformation with high selectivity and functional group tolerance.[1] We will analyze the Suzuki-Miyaura and Sonogashira coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for C-C bond formation that utilizes an arylboronic acid or its ester as the coupling partner for an aryl halide.[2] In the context of synthesizing 2-aryl-6-chloronicotinonitriles, this involves the reaction of 2,6-dichloronicotinonitrile with an appropriate arylboronic acid. A key advantage of the Suzuki coupling is the commercial availability of a vast array of arylboronic acids and the generally high stability and low toxicity of the boron-containing reagents and byproducts.[3]
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne.[4] To synthesize 2-aryl-6-chloronicotinonitriles via this route, 2,6-dichloronicotinonitrile is first coupled with a terminal alkyne, followed by a subsequent reaction, such as a cyclization or hydration/reduction sequence, to form the desired aryl group. This two-step approach offers flexibility in the construction of diverse aryl moieties.
Comparative Cost-Analysis
The following cost analysis is based on a hypothetical laboratory-scale synthesis of 100 mmol of a generic 2-phenyl-6-chloronicotinonitrile. Prices for reagents are estimated based on currently available catalog prices for bulk quantities and may vary depending on the supplier and purchase volume. It is important to note that in an industrial setting, costs would be significantly lower due to large-scale purchasing and solvent recycling.
Cost Breakdown Tables
Table 1: Cost-Analysis of the Suzuki-Miyaura Route
| Component | Molar Eq. | MW ( g/mol ) | Amount | Unit Price (USD) | Total Cost (USD) |
| 2,6-Dichloronicotinonitrile | 1.0 | 173.00 | 17.3 g | ~$10/g | 173 |
| Phenylboronic Acid | 1.1 | 121.93 | 13.4 g | ~$5/g | 67 |
| Pd(OAc)₂ | 0.02 | 224.50 | 0.45 g | ~$150/g | 67.5 |
| XPhos | 0.04 | 476.65 | 1.91 g | ~$100/g | 191 |
| K₂CO₃ | 2.0 | 138.21 | 27.6 g | ~$0.5/g | 13.8 |
| Toluene | - | - | 500 mL | ~$0.1/mL | 50 |
| Water | - | - | 100 mL | Negligible | 0 |
| Estimated Total Cost | $562.3 |
Table 2: Cost-Analysis of the Sonogashira Route (per 100 mmol of intermediate)
| Component | Molar Eq. | MW ( g/mol ) | Amount | Unit Price (USD) | Total Cost (USD) |
| 2,6-Dichloronicotinonitrile | 1.0 | 173.00 | 17.3 g | ~$10/g | 173 |
| Phenylacetylene | 1.1 | 102.13 | 11.2 g | ~$2/g | 22.4 |
| Pd(PPh₃)₄ | 0.03 | 1155.56 | 3.47 g | ~$100/g | 347 |
| CuI | 0.06 | 190.45 | 1.14 g | ~$5/g | 5.7 |
| Triethylamine | 3.0 | 101.19 | 30.4 g | ~$0.2/g | 6.08 |
| DMF | - | - | 500 mL | ~$0.3/mL | 150 |
| Estimated Total Cost | $704.18 |
Note: The cost for the subsequent transformation of the alkynyl intermediate in the Sonogashira route is not included and would add to the overall cost.
Analysis of Cost Drivers
-
Starting Materials: The cost of the common starting material, 2,6-dichloronicotinonitrile, is a significant contributor to the overall cost in both routes. Phenylboronic acid for the Suzuki route is more expensive than phenylacetylene for the Sonogashira route. However, the wider availability and diversity of substituted arylboronic acids can be a major advantage for library synthesis.[2]
-
Catalyst and Ligand: The palladium catalyst and, in the case of the Suzuki route, the phosphine ligand, are major cost drivers. While the initial cost of the catalyst system for the Suzuki reaction, particularly with advanced ligands like XPhos, can be high, lower catalyst loadings are often achievable.[1][5] The Sonogashira reaction often requires a copper co-catalyst, which is relatively inexpensive.
-
Solvents and Bases: The choice of solvent and base also impacts the overall cost. Toluene, a common solvent for Suzuki couplings, is generally less expensive than DMF, which is often used in Sonogashira reactions.[6][7] Potassium carbonate is a cost-effective base for the Suzuki reaction, while the Sonogashira reaction often employs an amine base like triethylamine.[8]
-
Process Considerations: The Suzuki-Miyaura coupling is a one-step process to the final product, which simplifies the overall workflow and reduces processing time and cost. The Sonogashira route requires at least one additional synthetic step to convert the alkyne intermediate to the desired aryl group, adding to the labor, energy, and raw material costs.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A detailed experimental procedure for the Suzuki-Miyaura coupling of a 2-chloropyridine derivative is as follows: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2,6-dichloronicotinonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv). Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%). Add the degassed solvent system (e.g., toluene/water 5:1). The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or HPLC). Upon completion, the reaction is cooled to room temperature, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[9]
General Procedure for Sonogashira Coupling
A general procedure for the Sonogashira coupling is as follows: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dichloronicotinonitrile (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the copper(I) iodide (6 mol%). The flask is evacuated and backfilled with inert gas three times. Degassed solvent (e.g., DMF or triethylamine) is then added, followed by the terminal alkyne (1.1 equiv) and a degassed amine base (e.g., triethylamine, 3.0 equiv). The reaction mixture is stirred at room temperature or heated to a specified temperature until completion is observed by TLC or GC-MS. The reaction mixture is then cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.[10]
Visualization of Synthetic Workflows
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura synthesis of 2-aryl-6-chloronicotinonitriles.
Sonogashira Coupling Workflow
Caption: Two-step workflow for the Sonogashira synthesis of 2-aryl-6-chloronicotinonitriles.
Conclusion and Recommendations
Based on this analysis, the Suzuki-Miyaura coupling generally presents a more cost-effective and streamlined approach for the synthesis of 2-aryl-6-chloronicotinonitriles , particularly for large-scale production. The primary advantages lie in its single-step nature and the use of more economical solvents. While the initial investment in advanced phosphine ligands can be high, the potential for lower catalyst loadings and the broad availability of arylboronic acids often outweigh this cost.
The Sonogashira coupling, while appearing more expensive in this direct comparison, offers greater flexibility in the synthesis of complex or novel aryl functionalities that may not be readily accessible through commercially available boronic acids. The cost-effectiveness of this route is highly dependent on the efficiency and cost of the subsequent transformation of the alkynyl intermediate.
For researchers and drug development professionals, the choice between these two powerful methods will depend on a careful evaluation of the specific target molecule, the availability of starting materials, the desired scale of synthesis, and the overall project budget. It is recommended to perform a thorough cost-of-goods analysis for the specific target molecule early in the development process to guide the selection of the most economically viable synthetic route.
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A Technical Guide to Bioisosteric Replacements for the Fluorophenyl Group in Nicotinonitriles
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. For researchers, scientists, and drug development professionals working with nicotinonitrile-based scaffolds, the fluorophenyl group is a recurrent motif, often incorporated to enhance potency and metabolic stability. However, its presence can also introduce challenges related to off-target effects and metabolic liabilities. This guide provides an in-depth technical comparison of common bioisosteric replacements for the fluorophenyl group in nicotinonitriles, supported by experimental data and detailed protocols to aid in the rational design of next-generation inhibitors.
The Rationale for Bioisosteric Replacement
Bioisosterism, the exchange of a functional group with another that possesses similar physical or chemical properties, is a cornerstone of medicinal chemistry.[1] The objective is to create a new molecule with improved biological properties, such as enhanced potency, selectivity, or pharmacokinetic profile.[2] The fluorophenyl group, while often beneficial, can be a candidate for replacement to:
-
Modulate Potency and Selectivity: Subtle changes in electronics and sterics can fine-tune interactions with the target protein.
-
Improve Metabolic Stability: Aromatic rings are often sites of CYP-mediated oxidation. Replacing the fluorophenyl group with less metabolically labile moieties can increase a compound's half-life.[3]
-
Enhance Solubility and Permeability: Altering the lipophilicity through bioisosteric replacement can improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Mitigate Off-Target Effects: The fluorophenyl group has been implicated in off-target activities, such as hERG channel inhibition.[3]
-
Explore Novel Chemical Space: Bioisosteric replacement can lead to novel intellectual property.
Comparative Analysis of Fluorophenyl Bioisosteres in Nicotinonitrile Scaffolds
The following sections detail common bioisosteric replacements for the fluorophenyl group, with a focus on their impact on the biological activity of nicotinonitrile derivatives, particularly as kinase inhibitors.
Heteroaromatic Replacements
The substitution of the fluorophenyl ring with a heteroaromatic ring is a widely employed strategy. The introduction of heteroatoms like nitrogen can alter the electronic distribution, introduce hydrogen bonding capabilities, and modulate physicochemical properties.
A notable example can be seen in the development of c-Met kinase inhibitors, where a pyridine ring was explored as a bioisostere for the central phenyl ring in a cabozantinib analog.[4] While not a direct replacement of a terminal fluorophenyl group, the study highlights the profound impact of such a change. The unsubstituted pyridine analog (Compound 4 ) exhibited a potent c-Met inhibitory activity (IC50 = 4.9 nM), comparable to cabozantinib (IC50 = 5.4 nM), whereas the trimethylpyridine analog (Compound 3 ) was inactive.[4] This underscores the critical role of the electronic and steric properties of the bioisosteric replacement.
| Original Moiety | Bioisosteric Replacement | Target | Key Findings | Reference |
| Phenyl | Pyridine | c-Met Kinase | Pyridine analog showed comparable potency to the phenyl-containing drug, while a trimethylpyridine analog was inactive, highlighting the importance of substitution patterns. | [4] |
| 2-Fluorophenyl | Pyridyl, Pyrazolyl, Thiazolyl | Adenosine A2A Receptor | Replacement of the fluorophenyl group with pyridyl, pyrazolyl, or thiazolyl groups was found to eliminate hERG activity, a critical off-target effect. | [3] |
Non-Aromatic and Saturated Ring Replacements
In recent years, non-aromatic, three-dimensional scaffolds have gained traction as phenyl ring bioisosteres. These replacements can improve solubility and metabolic stability while maintaining or even enhancing biological activity.
Bicyclo[1.1.1]pentane (BCP) has emerged as a highly effective phenyl mimic. In one study on an antimalarial series, a BCP analog was found to be equipotent to its parent phenyl compound but showed significantly improved metabolic properties.[5] This highlights the potential of saturated rings to address metabolic liabilities associated with aromatic systems.
| Original Moiety | Bioisosteric Replacement | Target | Key Findings | Reference |
| Phenyl | Bicyclo[1.1.1]pentane (BCP) | Plasmodium falciparum | The BCP analog maintained potency and exhibited significantly improved metabolic stability compared to the parent phenyl compound. | [5] |
Experimental Protocols
General Synthesis of 2-Amino-3-cyanopyridine Derivatives
A common route to synthesize the nicotinonitrile scaffold involves a one-pot, multi-component reaction.
Protocol:
-
A mixture of an appropriate aldehyde (2 mmol), a substituted acetophenone (2 mmol), malononitrile (2 mmol), and ammonium acetate (2.5 mmol) is prepared.
-
A catalyst, such as N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) (0.05 g), is added.[6]
-
The mixture is heated under stirring at 100 °C for the appropriate time, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Cold 95% ethanol (5 mL) is added to the mixture to precipitate the product.
-
The precipitate is filtered, washed with cold ethanol, and dried to yield the pure 2-amino-nicotinonitrile derivative.[6]
In Vitro Kinase Inhibition Assay (Pim-1 Kinase Example)
Many nicotinonitrile derivatives are potent kinase inhibitors. The following is a general protocol for an in vitro Pim-1 kinase assay using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[2][7]
Materials:
-
Pim-1 Kinase
-
Kinase Substrate (e.g., S6Ktide)
-
ATP
-
Test Inhibitors (nicotinonitrile derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate-reading luminometer
Protocol:
-
Reagent Preparation:
-
Dilute the Pim-1 kinase, substrate, ATP, and test inhibitors to their working concentrations in the appropriate kinase buffer.
-
-
Assay Plate Preparation:
-
Add 1 µL of the test inhibitor or vehicle (e.g., 5% DMSO) to the wells of a 384-well plate.[2]
-
Add 2 µL of the diluted Pim-1 kinase.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.[2]
-
-
ADP Detection:
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus the kinase activity.
-
-
Data Analysis:
-
Calculate the IC50 value for each test inhibitor, which represents the concentration required to inhibit 50% of the Pim-1 kinase activity.
-
Conclusion
The bioisosteric replacement of the fluorophenyl group in nicotinonitrile-based compounds is a powerful strategy to optimize their therapeutic potential. As demonstrated, both heteroaromatic and saturated ring systems can serve as effective mimics, often leading to improvements in metabolic stability and off-target profiles while maintaining or enhancing potency. The choice of a specific bioisostere should be guided by a thorough understanding of the structure-activity relationships of the target and the desired physicochemical properties of the final compound. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of novel nicotinonitrile derivatives, enabling researchers to rationally design the next generation of potent and selective inhibitors.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The disposal of chemical waste is a critical, final step in the experimental lifecycle. This guide provides a comprehensive, technically grounded procedure for the proper disposal of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Part 1: Hazard Assessment and Immediate Safety Protocols
Understanding the intrinsic hazards of a compound is the foundation of its safe handling and disposal. This compound is a halogenated aromatic compound with specific toxicological properties that necessitate stringent safety measures.
Inherent Hazards and Personal Protective Equipment (PPE)
According to aggregated data from the European Chemicals Agency (ECHA) and other suppliers, this compound presents multiple hazards.[1] It is classified as harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation.[1][2] Some data also suggests it may be harmful if inhaled or in contact with skin.[3][4] Given its classification and the potential for it to be a cytotoxic agent precursor in drug development, handling should align with guidelines for hazardous drugs.[5][6][7]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 standards.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) that have been inspected for integrity before use.[3] Contaminated gloves should be removed and disposed of as hazardous waste.
-
Body Protection: A fully-buttoned laboratory coat is required. For operations with a risk of splashing or significant powder generation, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to minimize inhalation risk.[3][8]
GHS Hazard Identification Summary
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] | Warning | |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[1] | Warning | |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation[1] | Warning | |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation[1] | Warning |
First Aid Measures in Case of Exposure
Immediate and correct first aid is critical. This information should be clearly posted in the laboratory.
-
After Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3]
-
In Case of Skin Contact: Remove all contaminated clothing at once. Rinse the affected skin with copious amounts of water for at least 15 minutes.[4][8]
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][4]
-
After Swallowing: Do NOT induce vomiting. Rinse the mouth with water and give two glasses of water to drink. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[3][8]
Part 2: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. Mischaracterization can lead to regulatory fines, dangerous chemical reactions, and improper final treatment.
Classification as Halogenated Organic Hazardous Waste
This compound falls squarely into the category of halogenated organic waste . The presence of both a carbon-chlorine and a carbon-fluorine bond mandates this classification.[9][10] Under the Resource Conservation and Recovery Act (RCRA), this chemical waste must be managed as hazardous from its point of generation to its final disposal ("cradle to grave").[11]
The rationale for this strict segregation is twofold:
-
Disposal Method: Halogenated waste streams are typically destined for high-temperature incineration where the resulting acid gases (HCl and HF) can be scrubbed from the exhaust.[9][12] Mixing with non-halogenated waste, which may be recycled as fuel, contaminates the entire stream and increases disposal costs.[13]
-
Safety: This compound is incompatible with strong acids, bases, and oxidizing agents.[4][14] Segregation prevents accidental mixing in a waste container, which could lead to violent reactions or the release of toxic gases.
Segregation Protocol
-
Designate a Waste Stream: Establish a dedicated waste container specifically for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.
-
Collect Waste: Place all disposable materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips) and any unreacted solid or solutions into this designated container.
-
Avoid Mixing: Do not mix this waste with non-halogenated solvents (like acetone, hexane, or ethanol), strong acids, bases, or oxidizers.[9][15]
Part 3: On-Site Accumulation and Labeling
Regulatory compliance within the laboratory is managed through designated Satellite Accumulation Areas (SAAs).[15][16] This is where waste is collected before being moved to a central storage area for pickup by a licensed disposal vendor.
Container Requirements
-
Compatibility: The waste container must be made of a material compatible with the chemical. For solutions, high-density polyethylene (HDPE) or glass containers are typically appropriate. Check a chemical compatibility chart if unsure.[14][17]
-
Condition: The container must be in good condition, with no leaks or cracks.
-
Closure: The container must have a secure, screw-top lid. It must be kept closed at all times except when waste is actively being added.[10][15]
EPA-Compliant Labeling
The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste" .[16]
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[10]
-
A clear indication of the hazards (e.g., "Toxic," "Irritant" or the corresponding GHS pictograms).[16]
-
For mixed waste, list all components by percentage or volume.[9]
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A Comprehensive Guide to the Safe Handling of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile
For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, field-proven safety and logistical information for handling 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile. Moving beyond a simple checklist, this document explains the rationale behind each procedural step, empowering you to work with confidence and precision.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a compound with significant potential hazards. A thorough understanding of these risks is the foundation of a robust safety plan. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[1]:
-
Acute Toxicity: Harmful if swallowed[1]. While data varies, some sources suggest it may also be harmful if inhaled or in contact with skin[1][2].
-
Respiratory Irritation: May cause respiratory irritation[3].
Given its chemical structure, a nitrile-containing aromatic halide, it should be handled with the same precautions as other potentially cytotoxic or reactive compounds. The operational plan must therefore be built around minimizing all potential routes of exposure: inhalation, ingestion, and dermal contact.
| Hazard Classification | GHS Hazard Statement | Primary Route of Exposure |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Dermal Contact |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Ocular Contact |
| Specific target organ toxicity — single exposure (Category 3) | H335: May cause respiratory irritation | Inhalation |
The Core of Protection: Personal Protective Equipment (PPE)
The selection and proper use of PPE is your primary defense against exposure. For this compound, a multi-layered approach is essential.
Essential PPE Ensemble
-
Gloves: Double-gloving with nitrile gloves is mandatory. Nitrile offers excellent resistance to a wide range of chemicals, including solvents and acids that may be used in conjunction with the compound[4][5][6]. The outer glove should be removed and disposed of immediately upon any suspected contamination.
-
Eye and Face Protection: Chemical splash goggles are required at all times. When there is a significant risk of splashes, such as during bulk transfers or solution preparation, a full-face shield must be worn in addition to goggles[7][8].
-
Body Protection: A long-sleeved, knee-length laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a chemical-resistant apron or a disposable gown should be worn over the lab coat[7][8].
-
Respiratory Protection: All manipulations of the solid compound or its concentrated solutions must be performed within a certified chemical fume hood to control exposure to dusts and vapors[9]. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary[8][10].
Donning and Doffing Procedure: A Critical Workflow
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Operational Plan: From Receipt to Reaction
A structured operational plan ensures that safety is integrated into every step of the experimental workflow.
Receiving and Storage
-
Inspection: Upon receipt, inspect the package for any signs of damage. If damage is present, treat it as a potential spill and notify your safety officer[11].
-
Unpacking: Wear a protective gown and two pairs of gloves when unpacking the compound[12]. The outer packaging may have external contamination.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[13]. The container should be clearly labeled with the compound name and all relevant GHS hazard pictograms.
Handling and Use
-
Preparation: Before handling the compound, ensure that a chemical spill kit is readily accessible[8][9]. Designate a specific area within the chemical fume hood for all manipulations.
-
Weighing: Weigh the solid compound within the fume hood. Use a disposable weighing paper or boat to prevent contamination of the balance.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible during this process.
-
Reaction Monitoring and Work-up: All subsequent steps, including reaction monitoring, quenching, and extraction, should be conducted within the fume hood.
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal is a critical final step in the safe handling of this compound. All waste generated is considered hazardous.
Waste Segregation
-
Solid Waste: Contaminated consumables (e.g., gloves, weighing papers, paper towels) must be placed in a dedicated, labeled hazardous waste container[14].
-
Liquid Waste: All solutions containing the compound, including reaction mixtures and extraction solvents, must be collected in a clearly labeled, leak-proof hazardous waste container[8].
-
Sharps: Needles and syringes must be disposed of in a designated sharps container.
Caption: Segregated waste streams for proper disposal.
Decontamination and Spill Response
-
Routine Decontamination: At the end of each procedure, decontaminate the work area within the fume hood with an appropriate solvent (e.g., ethanol or isopropanol), followed by a mild detergent solution[15].
-
Spill Cleanup: In the event of a spill, immediately alert others in the area and evacuate if necessary[16].
-
Control the Spill: Wear the appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat[17].
-
Containment: For liquid spills, use an absorbent material like vermiculite or a commercial spill pillow to contain the spill[17][18]. For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.
-
Cleanup: Carefully collect all contaminated materials and place them in a labeled hazardous waste container[18].
-
Final Decontamination: Clean the spill area with a detergent solution and collect the cleaning materials for disposal as hazardous waste[15].
-
By adhering to these detailed procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
